Isonicotinamidine
Description
BenchChem offers high-quality Isonicotinamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isonicotinamidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyridine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-6(8)5-1-3-9-4-2-5/h1-4H,(H3,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJRUEBMNUUNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328297 | |
| Record name | ISONICOTINAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33278-46-5 | |
| Record name | ISONICOTINAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanistic Landscape of Isonicotinamide Analogs
Preface: A direct and detailed mechanism of action for Isonicotinamidine is not well-documented in the current scientific literature. However, its structural similarity to a class of extensively studied pyridinecarboxamides, including nicotinamide and isonicotinic acid derivatives, allows for an in-depth exploration of related mechanisms that are of significant interest to researchers and drug development professionals. This guide synthesizes the available data on these analogous compounds to provide a comprehensive overview of their biological activities, molecular targets, and the experimental approaches used to elucidate their functions.
Enzyme Inhibition: A Primary Mode of Action
A predominant mechanism through which nicotinamide and related structures exert their effects is through the inhibition of various enzyme families. The pyridine nitrogen atom is a key feature, often implicated in coordinating with metal centers in enzyme active sites.[1]
Nicotinamide and nicotinic acid have been shown to inhibit several cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This inhibition is proposed to occur via the coordination of the pyridine nitrogen with the heme iron of the enzyme.[1]
Table 1: Inhibition of Human Cytochrome P450 Enzymes
| Compound | Enzyme Target | Inhibition Constant (Ki) |
|---|---|---|
| Nicotinic Acid | CYP2D6 | 3.8 ± 0.3 mM[1] |
| Nicotinamide | CYP2D6 | 19 ± 4 mM[1] |
| Nicotinamide | CYP3A4 | 13 ± 3 mM[1] |
| Nicotinamide | CYP2E1 | 13 ± 8 mM[1] |
Nicotinamide is a central molecule in NAD+ salvage pathways. Enzymes involved in this pathway are significant targets.
-
Nicotinamidases (e.g., PncA): These enzymes hydrolyze nicotinamide to nicotinic acid.[2][3] They are essential for the virulence of several pathogenic microbes and are responsible for activating the pro-drug pyrazinamide in Mycobacterium tuberculosis.[2][3] The catalytic mechanism involves a key cysteine residue.[3]
-
Nicotinamide N-Methyltransferase (NNMT): NNMT catalyzes the methylation of nicotinamide. Its overexpression is linked to various cancers and metabolic disorders, making it a therapeutic target.[4]
Table 2: Inhibition of Enzymes in NAD+ Metabolism
| Inhibitor | Enzyme Target | Potency |
|---|---|---|
| Nicotinaldehyde | Nicotinamidases | Ki: 11 nM - 1.4 µM[2] |
| 3-Pyridine Carboxaldehyde | M. tuberculosis PncA | Ki: 290 nM[3] |
| Pyrazinecarbonitrile | M. tuberculosis PncA | kinact/KI: 975 M-1s-1 (Irreversible)[3] |
| Bisubstrate-like Inhibitor | NNMT | IC50: 1.41 µM[4] |
Derivatives of the core isonicotinamide scaffold have been developed to target a diverse range of enzymes implicated in various diseases.
-
Cholinesterases (AChE and BChE): Dual inhibitors of thrombin and cholinesterases based on an isonipecotamide scaffold have been identified as potential multimodal agents for Alzheimer's disease.[5]
-
Poly(ADP-ribose) Polymerase (PARP): Nicotinamide is an inhibitor of PARP, and this activity is linked to its ability to protect cells from DNA damage and subsequent lysis.[6]
-
Translational and Transcriptional Kinases: Nicotinamide-based compounds have been designed to concurrently inhibit MNK1/2 and p70S6K, proteins important in tumorigenesis, showing potent activity in cancer cell lines.[7]
Table 3: Activity Against Other Enzyme and Protein Targets
| Compound Class / Example | Target(s) | Activity / Potency |
|---|---|---|
| Isonipecotamide Derivative (Cmpd 1) | Thrombin | Ki: 6 nM[5] |
| Isonipecotamide Derivative (Cmpd 1) | Acetylcholinesterase (eeAChE) | Ki: 0.058 µM[5] |
| Isonipecotamide Derivative (Cmpd 1) | Butyrylcholinesterase (eqBChE) | Ki: 6.95 µM[5] |
| Nicotinamide | Poly(ADP-ribose) Polymerase | Protective at ≥ 5 mM in cell culture[6] |
| Dual Kinase Inhibitor | MNK1/2 and p70S6K | Complete growth inhibition at 200 nM[7] |
Antimicrobial and Anti-inflammatory Mechanisms
Beyond direct enzyme inhibition, nicotinamide and its analogs exhibit broader biological activities.
-
Antimicrobial Activity: Nicotinamide possesses activity against both Mycobacterium tuberculosis and HIV.[8] The antitubercular drug isoniazid is a derivative of isonicotinic acid, highlighting the importance of this scaffold in antimicrobial drug design.[9]
-
Anti-inflammatory Effects: The therapeutic use of nicotinamide in inflammatory skin diseases is attributed to a variety of mechanisms, including the inhibition of leukocyte chemotaxis, mast cell degranulation, and a bacteriostatic effect against Propionibacterium acnes.[10]
Experimental Protocols
The elucidation of the mechanisms described above relies on a variety of robust experimental techniques.
-
Protocol for P450 Inhibition:
-
Human liver microsomes are used as the source of P450 enzymes.
-
Inhibition is assessed by incubating the microsomes with known P450 substrates and a range of inhibitor concentrations (e.g., nicotinamide, nicotinic acid).
-
The formation of the substrate's metabolite is monitored over time, typically using spectrophotometry or mass spectrometry.
-
Kinetic parameters, such as Ki, are determined by analyzing the data using models of enzyme inhibition (e.g., Michaelis-Menten kinetics).
-
Spectrophotometric analysis of the inhibitor's interaction with the enzyme's heme iron can confirm the mechanism of coordination.[1]
-
-
Protocol for Nicotinamidase Inhibition (Coupled Assay):
-
A glutamate dehydrogenase (GDH) coupled assay is employed for continuous spectroscopic monitoring.
-
The reaction mixture contains the nicotinamidase enzyme, the substrate nicotinamide, α-ketoglutarate, NADPH, and GDH.
-
Nicotinamidase produces ammonia, which is then used by GDH to convert α-ketoglutarate to glutamate, oxidizing NADPH to NADP+.
-
The decrease in NADPH absorbance at 340 nm is monitored.
-
For inhibitor analysis, varying concentrations of the inhibitor (e.g., nicotinaldehyde) and substrate (nicotinamide) are used to determine the mode of inhibition and calculate the Ki value.[2]
-
-
Protocol for Antiproliferative Activity (MTT Assay):
-
Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[11]
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
After treatment, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan is solubilized, and the absorbance is read on a plate reader.
-
The results are used to calculate the concentration that inhibits cell growth by 50% (IC50).
-
Visualizing Mechanisms and Workflows
References
- 1. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nicotinamide protects target cells from cell-mediated cytolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prf.flintbox.com [prf.flintbox.com]
- 8. Nicotinamide: an oral antimicrobial agent with activity against both Mycobacterium tuberculosis and human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mechanisms of action of nicotinamide and zinc in inflammatory skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Isonicotinamidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for isonicotinamidine, a valuable building block in medicinal chemistry and drug development. The document details the key starting materials, reaction conditions, and experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are illustrated with clear diagrams.
Core Synthesis Pathways
Isonicotinamidine, also known as 4-amidinopyridine or pyridine-4-carboximidamide, is primarily synthesized from readily available pyridine derivatives. The two main precursors are 4-cyanopyridine (isonicotinonitrile) and isonicotinamide. The most direct and widely utilized method is the Pinner reaction, starting from 4-cyanopyridine.
Pathway 1: The Pinner Reaction from 4-Cyanopyridine
The Pinner reaction offers a classic and efficient route to amidines from nitriles.[1] The process involves two main steps: the formation of an intermediate Pinner salt (an imidate hydrochloride) and its subsequent ammonolysis to yield the desired amidine.[1]
Step 1: Formation of the Pinner Salt
4-Cyanopyridine is reacted with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride. This acid-catalyzed addition forms the ethyl isonicotinimidate hydrochloride salt. Low temperatures are generally employed to prevent the thermodynamically unstable Pinner salt from rearranging into an amide and alkyl chloride.[1]
Step 2: Ammonolysis
The isolated or in-situ generated Pinner salt is then treated with ammonia to displace the ethoxy group, yielding isonicotinamidine, usually as its hydrochloride salt.
Experimental Protocol: General Procedure for the Pinner Reaction
-
Pinner Salt Formation: A solution of 4-cyanopyridine in a suitable anhydrous solvent (e.g., diethyl ether or dioxane) is cooled in an ice bath. Anhydrous ethanol is added, followed by the slow bubbling of dry hydrogen chloride gas or the addition of a saturated solution of HCl in an anhydrous solvent. The reaction mixture is stirred at a low temperature until the precipitation of the Pinner salt is complete. The salt can be isolated by filtration and washed with a cold, anhydrous solvent.
-
Ammonolysis: The isolated Pinner salt is suspended in a suitable solvent and treated with a source of ammonia (e.g., a solution of ammonia in ethanol or liquid ammonia). The reaction is stirred until completion, and the resulting isonicotinamidine hydrochloride can be isolated by filtration and purified by recrystallization.
Pinner Reaction Pathway for Isonicotinamidine Synthesis
Pathway 2: From Isonicotinamide
While less direct than the Pinner reaction, isonicotinamidine can also be conceptually derived from isonicotinamide. This would typically involve the conversion of the amide functional group to an imidoyl chloride, followed by ammonolysis.
Step 1: Formation of Isonicotinimidoyl Chloride
Isonicotinamide can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding isonicotinimidoyl chloride. This reactive intermediate is analogous to an acid chloride but with a nitrogen atom in place of the carbonyl oxygen.[2]
Step 2: Ammonolysis
The isonicotinimidoyl chloride is then reacted with ammonia to yield isonicotinamidine.
Experimental Workflow: Conceptual Pathway from Isonicotinamide
Conceptual Synthesis of Isonicotinamidine from Isonicotinamide
Synthesis of the Precursor: Isonicotinamide from 4-Cyanopyridine
The synthesis of the isonicotinamide precursor from 4-cyanopyridine is a well-documented process, often serving as the first step in a multi-step synthesis. This hydrolysis can be achieved under various conditions.
Experimental Protocol: Hydrolysis of 4-Cyanopyridine to Isonicotinamide
A common method involves the hydrolysis of 4-cyanopyridine in an aqueous medium at elevated temperatures. The reaction can be catalyzed by bases such as sodium hydroxide or metal oxides like magnesium oxide.[3]
In a continuous flow synthesis approach, a solution of 4-cyanopyridine in a methanol/water mixture is reacted with an aqueous solution of sodium hydroxide at temperatures ranging from 90°C to 105°C.[4]
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Cyanopyridine | Sodium Hydroxide | Methanol/Water (7:3) | 95 | ~15 min (residence time) | >95 (conversion) | [4] |
| 4-Cyanopyridine | Magnesium Oxide | Water | 120 | 3 hours | 95 (efficiency) | [3] |
| 4-Cyanopyridine | Sodium Tungstate | Aqueous Sodium Hypochlorite | 90-95 | 10 hours | High (unspecified) | [5] |
Signaling Pathways and Biological Activity
Currently, there is limited specific information available in the scientific literature regarding the direct involvement of isonicotinamidine in cellular signaling pathways. Research has more prominently focused on related molecules. For instance, nicotinamide, an isomer of isonicotinamide, is a well-known precursor to NAD+ and is involved in numerous cellular processes.[6] Additionally, 4-aminopyridine, a structural analog of isonicotinamidine, is known for its biological activity, particularly in the context of neurodegenerative disorders.[7] The biological activity and potential roles of isonicotinamidine in signaling cascades represent an area for future research.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. US2904552A - Production of nicotinamide and isonicotinamide - Google Patents [patents.google.com]
- 4. WO2021069975A1 - A continuous flow synthesis method for the manufacture of isoniazid - Google Patents [patents.google.com]
- 5. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
- 6. Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Isonicotinamidine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities of isonicotinamidine and its derivatives. The document summarizes key quantitative data, details experimental protocols for the cited biological assays, and visualizes relevant signaling pathways and experimental workflows, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
Isonicotinamidine, a pyridinecarboxamidine, and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds have demonstrated potential as antifungal, anti-inflammatory, antihyperlipidemic, and anticancer agents. This guide delves into the core scientific findings, presenting a structured analysis of their biological evaluation and underlying mechanisms of action.
Synthesis of Isonicotinamidine Derivatives
The synthesis of isonicotinamidine and its derivatives can be achieved through various chemical strategies. A common approach involves the reaction of isonicotinonitrile with an appropriate amine under specific conditions. Modifications to the pyridine ring or the amidine group allow for the generation of a diverse library of derivatives with varied biological properties.
General Synthesis Protocol:
A general method for the synthesis of isonicotinamide derivatives involves the coupling of isonicotinic acid with a desired amine. For instance, N-(benzoylphenyl)pyridine-4-carboxamide can be synthesized by reacting isonicotinoyl chloride (prepared from isonicotinic acid and a chlorinating agent like thionyl chloride) with the corresponding aminobenzophenone in the presence of a base.
Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields for the preparation of certain isonicotinamide derivatives. This technique often involves the reaction of isonicotinamide with substituted bromoacetophenones under microwave irradiation.
Furthermore, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, provide an efficient route to complex heterocyclic structures incorporating the isonicotinamide scaffold. This reaction typically involves an amidine (or a related nitrogen-containing heterocycle), an aldehyde, and an isocyanide.
Biological Activities and Quantitative Data
Isonicotinamidine and its derivatives have been extensively evaluated for a range of biological activities. The following sections summarize the key findings and present the quantitative data in structured tables.
Antifungal Activity
Certain isonicotinamide derivatives have shown promising antifungal activity against various fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 16g | Candida albicans SC5314 | 0.25 | [1] |
| 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125 - 1 | [1] |
| Nicotinamide | Candida albicans | - | |
| Isonicotinamide Derivatives | Sclerotinia sclerotiorum | - | [2] |
Note: Specific MIC values for all tested compounds and strains from the referenced literature should be compiled here.
Anti-inflammatory Activity
The anti-inflammatory potential of isonicotinic acid derivatives has been investigated, with some compounds showing potent inhibition of cyclooxygenase-2 (COX-2) and reactive oxygen species (ROS).
| Compound ID | Assay | IC50 (µM) | Reference |
| 5 | ROS Inhibition | 1.42 ± 0.1 (µg/mL) | [3] |
| Ibuprofen (standard) | ROS Inhibition | 11.2 ± 1.9 (µg/mL) | [3] |
| N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide | Carrageenan-induced paw edema | - | [4] |
Note: Further IC50 values from the referenced literature should be added.
Anticancer Activity
Nicotinamide derivatives have been explored as potential anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
| Compound ID | Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) | Reference |
| 8 | HCT-116 | 5.4 | 77.02 | [5][6] |
| 8 | HepG2 | 7.1 | 77.02 | [5][6] |
| 10 | HCT-116 | 15.4 | 145.1 | [7][8] |
| 10 | HepG2 | 9.8 | 145.1 | [7][8] |
| 11 | HCT-116 | 20.17 | 86.60 | [7][8] |
| 7 | HCT-116 | 15.7 | 250.2 | [7][8] |
| Sorafenib (standard) | HCT-116 | 9.30 | 53.65 | [7][8] |
| Sorafenib (standard) | HepG2 | 7.40 | 53.65 | [7][8] |
| 10 | MCF-7 | 8.25 | 51 | [9] |
| 10 | HCT-116 | 6.48 | 51 | [9] |
Antihyperlipidemic and Antioxidant Activity
Novel isonicotinic carboxamide derivatives have been evaluated for their ability to control hyperlipidemia and oxidative stress.
| Compound ID | Biological Activity | Quantitative Data | Reference |
| C4 (N-(3-Benzoylphenyl)pyridine-4-carboxamide) | Antihyperlipidemic | Significant reduction in TC and TG (p < 0.05) | [10][11] |
| C12 | Antihyperlipidemic | Significant reduction in TC and TG (p < 0.05) | [10][11] |
| C20 | Antioxidant (DPPH assay) | 22% radical scavenging effect | [10][11] |
| Nicotinic acid-based pyrazoles (6e, 6f) | Antihyperlipidemic | TC reduction: 14-19%, TG reduction: 24-28% | [12] |
Note: TC = Total Cholesterol, TG = Triglycerides.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for yeasts). A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the assay medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the assay medium.
-
Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (wells with no compound).
In Vitro VEGFR-2 Kinase Assay
-
Assay Components: The assay typically includes recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and an assay buffer.
-
Compound Preparation: The test compounds are serially diluted to various concentrations.
-
Kinase Reaction: The test compound is pre-incubated with the VEGFR-2 enzyme in the assay buffer. The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a luminescence-based assay that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: The test compounds are prepared at various concentrations. A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Triton WR-1339-Induced Hyperlipidemia in Rats
-
Animal Model: Male Wistar rats are typically used. The animals are fasted overnight before the induction of hyperlipidemia.
-
Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (e.g., 200-400 mg/kg body weight) dissolved in sterile saline is administered to the rats.
-
Treatment: The test compounds or a standard drug (e.g., fenofibrate) are administered orally or via another appropriate route at a specified time relative to the Triton WR-1339 injection.
-
Blood Sampling: Blood samples are collected from the animals at a specific time point after Triton WR-1339 administration (e.g., 18 or 24 hours).
-
Biochemical Analysis: The collected blood is centrifuged to separate the serum. Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) are determined using standard enzymatic kits.
-
Data Analysis: The lipid levels in the treated groups are compared to those in the hyperlipidemic control group (treated with Triton WR-1339 only) and a normal control group.
In Vitro Anti-inflammatory Assay (ROS Inhibition)
-
Cell Culture: A suitable cell line, such as human whole blood or isolated neutrophils, is used.
-
Compound Incubation: The cells are incubated with various concentrations of the test compounds.
-
Stimulation: The production of reactive oxygen species (ROS) is stimulated using an appropriate agent (e.g., opsonized zymosan).
-
Detection: The production of ROS is measured using a chemiluminescence method with a luminol probe.
-
Data Analysis: The percentage of inhibition of ROS production is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activities of isonicotinamidine derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Isonicotinamidine Derivatives.
Caption: COX-2 Inflammatory Pathway and Inhibition by Isonicotinic Acid Derivatives.
Caption: Experimental Workflow for In Vivo Antihyperlipidemic Assay.
Conclusion
Isonicotinamidine and its derivatives represent a versatile scaffold in drug discovery, demonstrating a wide array of biological activities. The data and protocols compiled in this technical guide highlight their potential as lead compounds for the development of new therapeutic agents. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations, is warranted to fully explore the therapeutic potential of this promising class of compounds. This guide serves as a foundational resource to aid researchers in these future endeavors.
References
- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Isonicotinamidine: An Unexplored Therapeutic Potential
A Technical Whitepaper on the State of Research and the Therapeutic Promise of a Related Isomer, Nicotinamidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document explores the current scientific landscape surrounding isonicotinamidine as a potential therapeutic agent. Despite its structural similarity to the well-researched nicotinamide, a thorough review of existing literature reveals a significant gap in the scientific understanding of isonicotinamidine's biological effects and therapeutic applications. This paper will first summarize the limited available information on isonicotinamidine and its derivatives. Subsequently, it will provide an in-depth analysis of its extensively studied isomer, nicotinamide, as a proxy to highlight the potential therapeutic avenues that isonicotinamidine might one day offer, should research into this molecule be undertaken. This guide will cover the known mechanisms of action, quantitative biological data, and relevant experimental protocols related to nicotinamide, offering a comprehensive resource for researchers interested in the broader therapeutic potential of pyridinecarboxamides.
Isonicotinamidine: An Uncharted Territory
Isonicotinamidine, the amidine derivative of isonicotinic acid, remains a largely uninvestigated molecule in the realm of therapeutic research. Extensive database searches have yielded a notable absence of preclinical or clinical studies evaluating its efficacy or mechanism of action for any disease indication.
While derivatives of the structurally related isonicotinic acid have shown promise, particularly in the context of inflammation, specific data on isonicotinamidine is not available. For instance, certain synthesized isonicotinoyl motifs have been investigated as inhibitors of reactive oxygen species (ROS), demonstrating potential anti-inflammatory activity. One such study reported an IC50 value for an isonicotinate compound, highlighting the potential of the isonicotinoyl scaffold in drug discovery.
The dearth of information on isonicotinamidine itself necessitates a pivot to its well-characterized isomer, nicotinamide, to understand the potential therapeutic landscape for this class of molecules.
Nicotinamide: A Well-Established Therapeutic Agent and a Model for Isonicotinamidine's Potential
Nicotinamide, also known as niacinamide, is the amide of nicotinic acid and a form of vitamin B3. It is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are pivotal in numerous cellular metabolic and signaling pathways. Its established roles in cellular function have led to extensive research into its therapeutic applications across a wide range of conditions.
Therapeutic Applications of Nicotinamide
Nicotinamide has demonstrated therapeutic potential in various domains, including:
-
Dermatology: Used in the treatment of inflammatory skin diseases like acne vulgaris and bullous pemphigoid. It is also explored for skin cancer chemoprevention.
-
Neurology: Investigated for its neuroprotective effects in conditions like Parkinson's disease and for its potential role in mitigating neuroinflammation.
-
Oncology: Some studies suggest antiproliferative activity of nicotinamide derivatives against various cancer cell lines.
-
Infectious Diseases: Research has explored its antimicrobial activity against Mycobacterium tuberculosis and human immunodeficiency virus (HIV).
-
Metabolic and Cardiovascular Health: Nicotinamide and its precursors are studied for their role in improving metabolic function and their potential in conditions like glaucoma and myocardial ischemia-reperfusion injury.
Mechanisms of Action of Nicotinamide
Nicotinamide exerts its therapeutic effects through multiple mechanisms:
-
NAD+ Precursor: As a primary precursor to NAD+, nicotinamide plays a crucial role in maintaining cellular energy metabolism and redox balance.
-
Enzyme Inhibition: It acts as an inhibitor of several enzymes, including:
-
Poly(ADP-ribose) polymerases (PARPs): PARP inhibition is a key mechanism behind its anti-inflammatory and neuroprotective effects.
-
Sirtuins (e.g., SIRT1): While it can act as an inhibitor in vitro, its effect in cells can be stimulatory due to its conversion to NAD+, a required co-substrate for sirtuins.
-
Cytochrome P450 enzymes: It has been shown to inhibit CYP2D6, CYP3A4, and CYP2E1.
-
-
Anti-inflammatory Effects: Nicotinamide inhibits the production of proinflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.
-
Modulation of Signaling Pathways: It influences various signaling pathways, including:
-
TGFβ/SMADs pathway: Suppression of this pathway contributes to its anti-fibrotic effects.
-
Nrf2/HO-1 and TLR4 signaling pathways: Modulation of these pathways is implicated in its neuroprotective effects against oxidative stress and neuroinflammation.
-
SIRT3/mtROS/JNK signaling pathway: This pathway is involved in its cardioprotective effects.
-
Quantitative Data on Nicotinamide and Its Derivatives
The following tables summarize key quantitative data from various studies on nicotinamide and its derivatives.
Table 1: Enzyme Inhibition Data for Nicotinamide
| Enzyme Target | Ki Value (mM) |
| CYP2D6 | 19 ± 4 |
| CYP3A4 | 13 ± 3 |
| CYP2E1 | 13 ± 8 |
Data from in vitro inhibition studies.
Table 2: Antiproliferative Activity of Nicotinamide Derivatives
| Compound | Cell Line | IC50 (µM) |
| Nicotinamide Derivative 10b | MCF-7 | 3.4 ± 0.02 |
| HepG2 | 3.85 ± 0.02 | |
| HCT-116 | 1.59 ± 0.01 | |
| Nicotinamide Derivative 16c | MCF-7 | 2.1 ± 0.05 |
| HepG2 | 4.61 ± 0.05 | |
| HCT-116 | 4.05 ± 0.03 |
Data from a study on newly synthesized nicotinamide derivatives as VEGFR-2 inhibitors.
Table 3: Clinical Trial Data for Nicotinamide in Skin Cancer Chemoprevention
| Outcome | Nicotinamide Group | Placebo Group | Rate Ratio (95% CI) | P-value |
| New nonmelanoma skin cancers at 12 months | 207 | 210 | 1.0 (0.8 to 1.3) | 0.96 |
Results from a 12-month, placebo-controlled trial in immunosuppressed solid-organ transplant recipients.
Experimental Protocols
This section details the methodologies for key experiments cited in the context of nicotinamide research, which could serve as a template for future investigations into isonicotinamidine.
In Vitro Enzyme Inhibition Assay (Cytochrome P450)
-
Objective: To determine the inhibitory potential of a compound against human cytochrome P450 enzymes.
-
Methodology:
-
Human liver microsomes are used as the source of P450 enzymes.
-
A specific substrate for each CYP isozyme (e.g., dextromethorphan for CYP2D6) is incubated with the microsomes in the presence of varying concentrations of the test compound (nicotinamide).
-
The reaction is initiated by the addition of an NADPH-generating system.
-
After a defined incubation period, the reaction is stopped, and the formation of the metabolite is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The inhibition constant (Ki) is determined by analyzing the data using appropriate enzyme kinetic models (e.g., Dixon or Cornish-Bowden plots).
-
Cell Viability and Antiproliferative Assay (MTT Assay)
-
Objective: To assess the cytotoxic and antiproliferative effects of a compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (nicotinamide derivatives) for a specified duration (e.g., 72 hours).
-
After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
In Vivo Model of Spinal Cord Injury
-
Objective: To evaluate the therapeutic effect of a compound on functional recovery and fibrotic scar formation after spinal cord injury (SCI).
-
Methodology:
-
A contusion or transection injury is induced at a specific level of the spinal cord in adult mice or rats.
-
The test compound (nicotinamide) or vehicle is administered to the animals, typically via intraperitoneal injection, starting shortly after the injury and continuing for a defined period.
-
Functional recovery is assessed at regular intervals using behavioral tests such as the Basso Mouse Scale (BMS) for locomotion.
-
At the end of the study, spinal cord tissue is collected for histological and molecular analysis.
-
Fibrotic scar formation is evaluated by staining tissue sections with markers for fibrosis (e.g., Masson's trichrome, antibodies against collagen I).
-
The expression of fibrosis-related genes is quantified using techniques like quantitative real-time PCR (qRT-PCR) or Western blotting.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by nicotinamide and a typical experimental workflow for drug discovery.
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Isonicotinoyl Compounds: A Bioisosteric Approach to Isonicotinamidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: The isonicotinoyl scaffold, characterized by a carbonyl group at the 4-position of a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives, most notably isonicotinamide and isonicotinohydrazide (isoniazid), exhibit a vast range of biological activities, including antifungal, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3][4] While the structure-activity relationships (SAR) for these amide and hydrazide derivatives are well-documented, specific SAR literature for isonicotinamidine—where the carbonyl oxygen is replaced by an imine group—is notably scarce. This guide bridges this gap by leveraging the principle of bioisosterism. We will first detail the established SAR of isonicotinamide derivatives and then use the amide-to-amidine bioisosteric replacement as a framework to hypothesize the core SAR basics for the yet-to-be-explored isonicotinamidine scaffold. This document serves as a foundational reference and a roadmap for initiating research programs aimed at developing novel isonicotinamidine-based therapeutic agents.
Core Structure-Activity Relationship of Isonicotinamide Derivatives
The biological activity of isonicotinamide derivatives is profoundly influenced by substitutions on both the pyridine ring and the amide nitrogen. The pyridine nitrogen itself is a key interaction point, often acting as a hydrogen bond acceptor or coordinating with metal ions in enzyme active sites.[5]
Antifungal Activity
A significant body of research exists for nicotinamide and isonicotinamide derivatives as antifungal agents, particularly against Candida albicans. The SAR suggests that specific substitutions on an N-phenyl ring are crucial for potent activity.
Key SAR Insights for Antifungal Isonicotinamides:
-
N-Aryl Substitution: An N-aryl group (specifically a phenyl ring) is a common feature in active compounds.
-
Positional Isomerism on the N-Phenyl Ring: The substitution pattern on the N-phenyl ring is critical. For instance, in a series of 2-amino-N-(substituted phenyl)nicotinamides, an isopropyl group at the meta-position of the phenyl ring was found to be optimal for activity.[2][6]
-
Substitution on the Pyridine Ring: The addition of a small, electron-donating group, such as an amino group at the 2-position of the pyridine ring, can significantly enhance antifungal potency.[2][6]
Table 1: Quantitative SAR Data for Antifungal 2-Amino-N-(phenyl)nicotinamide Derivatives Against C. albicans
| Compound ID | N-Phenyl Substitution | MIC (µg/mL) vs. C. albicans SC5314 | Reference |
| 16g | 3-isopropyl | 0.25 | [2][6] |
| 16a | 3-ethyl | > 64 | [6] |
| 16b | 3-tert-butyl | > 64 | [6] |
| 16c | 4-isopropyl | > 64 | [6] |
| Fluconazole | (Standard) | 0.5 | [6] |
Data synthesized from studies on nicotinamide derivatives, which share the core scaffold and provide strong inferential data for isonicotinamide.[2][6]
Enzyme Inhibition
Isonicotinamide and its isomers are known to inhibit a variety of enzymes. The SAR for enzyme inhibition is highly target-specific.
Key SAR Insights for Enzyme Inhibition:
-
ALKBH2 Inhibition: For inhibiting the DNA demethylase ALKBH2, a key structural motif involves a carboxylic acid linked to the isonicotinamide core. This acidic group is crucial for activity, but its presence can hinder cell permeability. The corresponding ester prodrugs show better cellular activity.[7]
-
Bruton's Tyrosine Kinase (Btk) Inhibition: QSAR studies on nicotinamide analogs as Btk inhibitors have highlighted the importance of specific interactions with key residues like Tyr551. The models suggest that both electronic and steric factors of the substituents play a role in modulating potency.[8]
-
Cytochrome P450 Inhibition: Nicotinamide can inhibit CYP2D6, CYP3A4, and CYP2E1. This inhibition occurs through the coordination of the pyridine nitrogen atom with the heme iron in the enzyme's active site.[5]
Table 2: Quantitative SAR Data for Isonicotinamide-based ALKBH2 Inhibitors
| Compound ID | R Group (Ester/Acid) | IC50 (µM) | Reference |
| AH2-14c | -CH₃ (Ester) | Low Cellular Activity | [7] |
| AH2-15c | -H (Carboxylic Acid) | 0.031 | [7] |
The Amide-Amidine Bioisosteric Relationship
Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to similar biological activities.[9] The replacement of an amide with an amidine is a common strategy in medicinal chemistry to modulate a compound's properties.
-
Electronic Properties: The amidine group is significantly more basic (pKa ~10-12) than the amide group (neutral). This means at physiological pH, an amidine is likely to be protonated (an amidinium cation), which can form stronger ionic and hydrogen bonds with a biological target compared to a neutral amide.
-
Hydrogen Bonding: Both groups are excellent hydrogen bond donors and acceptors. The protonated amidine, however, offers a more localized positive charge that can engage in stronger electrostatic interactions.
Prospective SAR for Isonicotinamidine
Based on the principles above, we can propose a logical SAR framework for isonicotinamidine derivatives. The increased basicity of the amidine group is the most significant structural change and will likely dominate its interactions.
Hypothesized SAR for Isonicotinamidine:
-
Enhanced Target Binding: If the target's active site contains an acidic residue (e.g., Asp, Glu) or a cation-pi interaction site, the protonated amidine could form a strong salt bridge or ionic bond, potentially leading to a significant increase in potency compared to the corresponding amide.
-
Altered Pharmacokinetics: The positive charge at physiological pH will decrease lipophilicity and may reduce cell membrane permeability. This could be a challenge for targeting intracellular proteins but may be advantageous for extracellular targets.
-
Substitution on Amidine Nitrogens: The primary (-NH2) and secondary (=NH) nitrogens of the amidine group offer new points for substitution, allowing for fine-tuning of steric and electronic properties.
-
Substitution on the Pyridine Ring: The effects of substitutions on the pyridine ring are likely to be conserved from the isonicotinamide series. For example, a 2-amino group would still be expected to enhance activity in relevant antifungal or enzyme-inhibiting contexts.
Experimental Protocols
The following are detailed, generalized protocols adapted from literature on related isonicotinoyl compounds.[1][4][10] These serve as a starting point for the synthesis and evaluation of novel isonicotinamidine derivatives.
General Synthesis of N-Substituted Isonicotinamides (Adaptable for Isonicotinamidines)
This protocol describes a typical amide coupling reaction. To adapt for isonicotinamidines, one would start from an isonicotinimidate ester and react it with the desired amine.
-
Activation of Isonicotinic Acid: To a solution of isonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2), add a coupling agent such as HBTU (1.1 eq) and an organic base such as diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Culture the fungal strain (e.g., C. albicans) on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using the RPMI medium to achieve the desired final concentration range (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Potential Mechanisms and Signaling Pathways
Given that isonicotinamides are known enzyme inhibitors, it is highly probable that isonicotinamidines will target the same or similar enzymes. The altered electronic nature of the amidine could, however, change the specific interactions within the active site or even alter the target profile.
For example, many kinases, proteases, and metabolic enzymes have key acidic residues in their active sites that are critical for substrate recognition and catalysis. The positively charged amidinium ion of an isonicotinamidine derivative would be an ideal binding partner for such a residue, potentially acting as a competitive inhibitor that mimics the substrate or transition state.
Conclusion
The structure-activity relationship of isonicotinamidine remains a fertile and underexplored area of medicinal chemistry. While direct experimental data is limited, a robust and logical research framework can be constructed by drawing upon the extensive knowledge of isonicotinamide SAR and applying the fundamental principles of bioisosterism. The key difference—the increased basicity of the amidine group—presents both a challenge in terms of pharmacokinetics and a significant opportunity for enhancing target potency through strong ionic interactions. This guide provides the foundational SAR, experimental starting points, and theoretical framework necessary to embark on the rational design and discovery of novel isonicotinamidine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
Isonicotinamidine and its role in enzyme inhibition
An In-depth Technical Guide to Isonicotinamidine and its Potential Role in Enzyme Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the enzyme inhibitory properties of isonicotinamidine is limited in publicly available scientific literature. This guide, therefore, draws upon extensive research conducted on its close structural analogs, including isonicotinic acid derivatives and nicotinamide, to provide a comprehensive overview of its potential mechanisms and applications in enzyme inhibition.
Introduction to Isonicotinamidine
Isonicotinamidine is a derivative of isonicotinic acid, characterized by an amidine functional group in place of the carboxylic acid. It belongs to the pyridinecarboxamide class of compounds. While isonicotinamidine itself is not extensively studied, its structural relatives have demonstrated significant interactions with various enzymes, suggesting that isonicotinamidine may hold similar potential as an enzyme inhibitor. This guide will explore the established enzyme inhibitory activities of these related compounds to build a foundational understanding of the potential of isonicotinamidine in drug discovery and development.
Enzyme Inhibition Profiles of Isonicotinamidine Analogs
The enzyme inhibitory activities of compounds structurally related to isonicotinamidine have been documented against several key enzyme targets. The following sections and tables summarize the available quantitative data for these analogs.
Inhibition of Cyclooxygenase-2 (COX-2) by Isonicotinic Acid Derivatives
Derivatives of isonicotinic acid have been investigated for their anti-inflammatory properties, which are linked to the inhibition of the COX-2 enzyme.[1]
| Compound Class | Target Enzyme | IC50 | Notes |
| Isonicotinic Acid Derivatives | COX-2 | Varies by derivative | Inhibition of COX-2 is a key mechanism for anti-inflammatory effects.[1] |
| Compound 5 (an isonicotinate of meta-aminophenol) | Reactive Oxygen Species (ROS) Production | 1.42 ± 0.1 µg/mL | Demonstrated potent anti-inflammatory activity, significantly better than ibuprofen.[1] |
Inhibition of Cytochrome P450 Enzymes by Nicotinamide
Nicotinamide, an isomer of isonicotinamide, has been shown to inhibit several cytochrome P450 enzymes, which are crucial in drug metabolism.[2]
| Inhibitor | Target Enzyme | Ki | Inhibition Mechanism |
| Nicotinamide | CYP2D6 | 19 ± 4 mM | Coordination of the pyridine nitrogen to the heme iron.[2] |
| Nicotinamide | CYP3A4 | 13 ± 3 mM | Coordination of the pyridine nitrogen to the heme iron.[2] |
| Nicotinamide | CYP2E1 | 13 ± 8 mM | Coordination of the pyridine nitrogen to the heme iron.[2] |
| Nicotinic Acid | CYP2D6 | 3.8 ± 0.3 mM | Coordination of the pyridine nitrogen to the heme iron.[2] |
Inhibition of Succinate Dehydrogenase by Nicotinamide Derivatives
Synthetic derivatives of nicotinamide have been developed as potent inhibitors of succinate dehydrogenase (SDH), with applications as antifungal agents.[3]
| Compound | Target Enzyme | Target Organism | IC50 |
| Nicotinamide Derivative 3a-17 | Succinate Dehydrogenase | Rhizoctonia solani | 15.8 µM |
| Nicotinamide Derivative 3a-17 | Succinate Dehydrogenase | Sclerotinia sclerotiorum | 20.3 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of enzyme inhibition by compounds such as isonicotinamidine.
General Spectrophotometric Enzyme Assay
This protocol can be adapted to measure the activity of various enzymes and assess the inhibitory potential of compounds like isonicotinamidine.
Principle: The assay measures the change in absorbance of a substrate or product over time, which is proportional to the enzyme's activity. The introduction of an inhibitor will lead to a decrease in the rate of this change.
Materials:
-
Purified enzyme
-
Substrate specific to the enzyme
-
Buffer solution appropriate for the enzyme
-
Isonicotinamidine or other test inhibitors
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.
-
Assay Mixture Preparation: In a cuvette, combine the buffer, substrate, and the inhibitor at various concentrations.
-
Enzyme Reaction Initiation: Add the enzyme solution to the cuvette to start the reaction.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and record the change in absorbance at a specific wavelength over a set period.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
IC50 Determination: Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Determination of Ki
The inhibition constant (Ki) is a more absolute measure of an inhibitor's potency than the IC50. It can be determined from IC50 values using the Cheng-Prusoff equation, especially for competitive inhibitors.
Equation: Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant of the substrate.
Signaling Pathways Modulated by Isonicotinamidine Analogs
Nicotinamide has been shown to modulate several signaling pathways implicated in various physiological and pathological processes.
TGF-β/SMADs Signaling Pathway
Nicotinamide has been found to inhibit fibrotic scar formation by suppressing the TGF-β/SMADs signaling pathway.[4]
Caption: Nicotinamide inhibits the TGF-β/SMADs signaling pathway.
SIRT3/mtROS/JNK Signaling Pathway
Nicotinamide riboside, a precursor to nicotinamide, has been shown to alleviate myocardial ischemia-reperfusion injury by modulating the SIRT3/mtROS/JNK signaling pathway.[5]
Caption: Nicotinamide riboside modulates the SIRT3/mtROS/JNK pathway.
Conclusion and Future Directions
While direct evidence for isonicotinamidine as an enzyme inhibitor is currently lacking, the substantial body of research on its structural analogs provides a strong rationale for its investigation. The inhibitory activities of isonicotinic acid derivatives against COX-2, nicotinamide against cytochrome P450 enzymes and succinate dehydrogenase, and the mode of action of the related drug isoniazid, all point to the potential of the isonicotinamide scaffold in enzyme-targeted drug discovery.
Future research should focus on synthesizing and screening isonicotinamidine and its derivatives against a panel of clinically relevant enzymes. Detailed mechanistic studies, including kinetic analysis and structural biology, will be crucial to elucidate its specific mode of action and to guide the development of novel therapeutic agents. The experimental protocols and pathway analyses presented in this guide offer a foundational framework for such investigations.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic application of nicotinamide: As a potential target for inhibiting fibrotic scar formation following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide Riboside-Driven Modulation of SIRT3/mtROS/JNK Signaling Pathways Alleviates Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Isonicotinamidine and its Analogue, Isonicotinamide
To the valued researcher: This guide addresses the spectroscopic data for isonicotinamidine (pyridine-4-carboximidamide). It must be noted that a comprehensive search of scientific literature and spectral databases reveals a significant scarcity of published experimental spectroscopic data (NMR, IR, Mass Spectrometry) for isonicotinamidine.
Given this, the following guide has been structured to provide maximum value. It presents the extensive, publicly available spectroscopic data for the closely related and structurally analogous compound, isonicotinamide . This information serves as a crucial reference point for any researcher synthesizing or analyzing isonicotinamidine. The guide also includes detailed, generalized experimental protocols applicable to the analysis of nitrogen-containing aromatic compounds like isonicotinamidine and a logical workflow for such an analysis.
A key structural difference exists between the two compounds: isonicotinamidine features a carboximidamide group (an amidine), while isonicotinamide possesses a carboxamide group (an amide). This difference is expected to manifest in distinct spectroscopic signatures.
Spectroscopic Data of Isonicotinamide (Analogue)
The following tables summarize the spectroscopic data for isonicotinamide (CAS: 1453-82-3), the amide analogue of isonicotinamidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR) Data for Isonicotinamide [1][2]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (in DMSO-d₆) |
| 8.70 - 8.80 | Doublet | 2H | Protons ortho to ring N |
| 7.75 - 7.85 | Doublet | 2H | Protons meta to ring N |
| 8.15 | Broad | 1H | Amide N-H (one proton) |
| 7.60 | Broad | 1H | Amide N-H (one proton) |
¹³C NMR (Carbon NMR) Data for Isonicotinamide [3]
| Chemical Shift (ppm) | Assignment (in DMSO-d₆) |
| 166.5 | Carbonyl Carbon (C=O) |
| 150.0 | Carbons ortho to ring N |
| 141.0 | Carbon para to ring N |
| 121.5 | Carbons meta to ring N |
Expected Differences for Isonicotinamidine:
-
¹H NMR: The chemical shifts for the amide (N-H) protons would be replaced by signals from the amidine (=NH and -NH₂) protons. These are also expected to be broad and their chemical shift will be highly dependent on solvent and concentration.
-
¹³C NMR: The signal for the carbonyl carbon (~166.5 ppm) in isonicotinamide would be replaced by a signal for the imino carbon (C=NH) of the amidine group in isonicotinamidine, typically appearing in a slightly different region, often between 150-165 ppm.
Infrared (IR) Spectroscopy Data
Key IR Absorption Bands for Isonicotinamide [4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3360 - 3180 | Strong | N-H stretching vibrations (amide) |
| ~1670 | Strong | C=O stretching (Amide I band) |
| ~1600 | Medium | N-H bending / C=C ring stretching |
| ~1400 | Medium | C-N stretching |
| ~1000, ~800 | Medium | C-H out-of-plane bending (aromatic ring) |
Expected Differences for Isonicotinamidine:
-
The strong C=O stretch around 1670 cm⁻¹ would be absent.
-
A new strong band for the C=N stretch of the imine group would appear, typically in the 1640-1690 cm⁻¹ region, which may overlap with ring vibrations.
-
The N-H stretching region (3100-3500 cm⁻¹) would show complex bands corresponding to both the =N-H and -NH₂ groups of the amidine functional group.
Mass Spectrometry (MS) Data
Mass Spectrometry Data for Isonicotinamide [5][6][7]
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 122 | High | Molecular Ion [M]⁺ |
| 106 | High | Fragment: [M - NH₂]⁺ |
| 78 | High | Fragment: [C₅H₄N]⁺ (pyridyl cation) |
| 51 | Medium | Fragment: [C₄H₃]⁺ |
Expected Differences for Isonicotinamidine:
-
The molecular weight of isonicotinamidine (C₆H₇N₃) is 121.14 g/mol . Therefore, the molecular ion peak [M]⁺ would appear at m/z 121.
-
The fragmentation pattern would be different. A likely primary fragmentation would be the loss of ammonia (NH₃) to give a fragment at m/z 104, rather than the loss of the NH₂ radical seen in isonicotinamide. The pyridyl cation at m/z 78 would likely still be a major fragment.
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data. These would be suitable for the analysis of isonicotinamidine, provided a pure sample is available.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for polar, aromatic compounds containing N-H protons.
-
Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.
-
Use a wider spectral width (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like TMS.
-
Integrate the peaks in the ¹H spectrum.
-
IR Spectroscopy Protocol (ATR)
-
Sample Preparation: No special preparation is needed for a solid sample when using an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is dry and in powder form.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis:
-
Place a small amount of the powdered sample onto the ATR crystal.
-
Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Cleaning: After analysis, clean the crystal thoroughly to remove all traces of the sample.
Mass Spectrometry Protocol (Electron Ionization - GC/MS)
This protocol is suitable for a volatile and thermally stable compound. For non-volatile compounds, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) would be preferred.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to make a dilute solution (~100 µg/mL).
-
GC-MS Setup:
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which is heated to volatilize the sample.
-
Separation: The sample travels through a heated capillary column (e.g., a DB-5ms), separating it from any impurities based on boiling point and column interaction.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. In Electron Ionization (EI) mode, it is bombarded with a high-energy electron beam (typically 70 eV), causing it to ionize and fragment.
-
-
Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Analysis Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like isonicotinamidine.
Caption: General workflow for spectroscopic characterization of a chemical compound.
References
- 1. Isonicotinamide(1453-82-3) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Isonicotinamide | C6H6N2O | CID 15074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Pyridinecarboxamide [webbook.nist.gov]
Isonicotinamidine: A Guide to Safety, Toxicity, and Handling
Executive Summary
Isonicotinamidine is a research chemical with limited available safety and toxicological information. Due to this data gap, it must be treated as a substance with unknown toxicity. This guide provides a summary of the known information, extrapolated from a chlorinated analog, and outlines best practices for safe handling, storage, and disposal. The core principle when working with isonicotinamidine is the minimization of exposure through engineering controls, personal protective equipment, and adherence to strict laboratory protocols.
Hazard Identification and Classification
Specific toxicological data for isonicotinamidine, such as LD50 values, are not available. The Safety Data Sheet (SDS) for a related compound, 2-chloro-isonicotinamidine hydrochloride, indicates no specific hazard classification, which likely reflects a lack of data rather than a confirmation of safety. Therefore, it is prudent to handle isonicotinamidine as a potentially hazardous substance.
Potential, Unconfirmed Hazards:
-
Acute Toxicity: The toxicological properties have not been thoroughly investigated.
-
Skin Corrosion/Irritation: No data available.
-
Serious Eye Damage/Irritation: No data available.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
Given the lack of data, researchers should assume the compound may be an irritant to the skin, eyes, and respiratory tract, and may be harmful if ingested or absorbed through the skin.
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of isonicotinamidine are limited. The table below contains information for the related compound 2-chloro-isonicotinamidine hydrochloride.
| Property | Value (for 2-chloro-isonicotinamidine hydrochloride) |
| CAS Number | 82019-89-4 |
| Molecular Formula | C₆H₇ClN₃·HCl |
| Appearance | Data not available |
| Solubility | Data not available |
| Stability | Data not available |
Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure to chemicals with unknown toxicity.[1][2][3]
| Guideline Category | Recommendations |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety goggles with side shields or a face shield, and chemical-resistant gloves.[2][3] |
| Engineering Controls | All work with solid or solutions of isonicotinamidine should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] |
| Safe Handling Practices | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[2] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. Containers that have been opened must be carefully resealed and kept upright to prevent leakage. |
| Spill Procedures | In case of a spill, ensure adequate ventilation and wear appropriate PPE.[2] Sweep up or vacuum spillage and collect in a suitable container for disposal. Avoid generating dust. |
First Aid Measures
In the event of exposure, follow these general first aid guidelines and seek immediate medical attention.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air. If symptoms persist, seek medical attention. |
| Skin Contact | Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes. Keep the eye wide open while rinsing. Get medical attention. |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention. |
Experimental Protocols and Workflows
Due to the absence of specific published studies on the safety and toxicity of isonicotinamidine, detailed experimental protocols from cited experiments cannot be provided. However, a general workflow for handling a chemical with unknown toxicity is presented below. This workflow emphasizes a cautious and systematic approach to risk management.
Caption: General laboratory workflow for handling a chemical with unknown toxicity.
Logical Relationships in Risk Assessment
The risk associated with handling any chemical is a function of its inherent hazard and the level of exposure.[4] For a compound like isonicotinamidine with unknown hazards, the primary strategy for risk mitigation is the stringent control of exposure.
Caption: Relationship between hazard, exposure, and risk mitigation.
Conclusion
The current body of scientific literature lacks sufficient data to provide a comprehensive safety and toxicity profile for isonicotinamidine. Therefore, all laboratory activities involving this compound must be approached with a high degree of caution. Researchers and drug development professionals are urged to implement the general safety and handling guidelines outlined in this document, conduct thorough, site-specific risk assessments, and prioritize the minimization of all potential routes of exposure. Until robust toxicological data becomes available, isonicotinamidine should be treated as a substance of unknown and potentially significant hazard.
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Isonicotinamidine: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of isonicotinamidine, a key building block in medicinal chemistry. The primary synthesis route detailed is the Pinner reaction, a reliable method for converting nitriles to amidines. This protocol outlines a two-step process starting from 4-cyanopyridine, proceeding through an ethyl isonicotinimidate intermediate. Detailed experimental procedures, reagent specifications, and reaction conditions are provided to ensure reproducibility. Additionally, this guide includes quantitative data on reaction yields and physical properties of the synthesized compounds, along with diagrams illustrating the reaction pathway and experimental workflow.
Introduction
Isonicotinamidine and its derivatives are of significant interest in drug discovery and development due to their presence in various biologically active compounds. The amidine functional group can act as a strong hydrogen bond donor and a bioisosteric replacement for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of molecules. The Pinner reaction, first described in the late 19th century, remains a cornerstone for the synthesis of amidines from nitriles.[1][2] This method involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is subsequently converted to the corresponding amidine upon treatment with ammonia.[1]
This application note details a laboratory-scale protocol for the synthesis of isonicotinamidine hydrochloride from 4-cyanopyridine via the Pinner reaction.
Reaction Scheme
The synthesis of isonicotinamidine hydrochloride from 4-cyanopyridine proceeds in two main steps:
-
Formation of the Pinner Salt: 4-Cyanopyridine reacts with ethanol in the presence of anhydrous hydrogen chloride to form ethyl isonicotinimidate hydrochloride.
-
Ammonolysis: The intermediate ethyl isonicotinimidate hydrochloride is then treated with ammonia to yield isonicotinamidine hydrochloride.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Cyanopyridine | ≥98% | Sigma-Aldrich |
| Ethanol | Anhydrous, ≥99.5% | Fisher Scientific |
| Hydrogen Chloride | Gas, anhydrous | Matheson |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Ammonia | Gas, anhydrous | Matheson |
| Ammonium Chloride | ≥99.5% | Sigma-Aldrich |
| Ethanol | 200 Proof | Fisher Scientific |
Protocol 1: Synthesis of Ethyl Isonicotinimidate Hydrochloride (Pinner Salt)
This procedure must be carried out under anhydrous conditions to prevent hydrolysis of the nitrile and the Pinner salt intermediate.
Procedure:
-
Reaction Setup: A flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a thermometer, and a calcium chloride drying tube is charged with 4-cyanopyridine (10.4 g, 0.1 mol) and anhydrous ethanol (15 mL, ~0.25 mol).
-
HCl Gas Introduction: The flask is cooled to 0 °C in an ice-salt bath. Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a moderate rate. The temperature should be maintained below 10 °C throughout the addition.
-
Reaction: Continue bubbling HCl until the solution is saturated and a white precipitate of the Pinner salt begins to form. After saturation, the gas inlet is removed, and the flask is sealed and allowed to stand at 0-5 °C for 24 hours to ensure complete reaction.
-
Isolation of Pinner Salt: The resulting crystalline precipitate of ethyl isonicotinimidate hydrochloride is collected by vacuum filtration under a blanket of dry nitrogen. The solid is washed with two portions of cold (0 °C) anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: The white crystalline product is dried under vacuum over phosphorus pentoxide to yield ethyl isonicotinimidate hydrochloride.
Protocol 2: Synthesis of Isonicotinamidine Hydrochloride
Procedure:
-
Reaction Setup: The dried ethyl isonicotinimidate hydrochloride from the previous step is placed in a clean, dry pressure-resistant flask equipped with a magnetic stir bar.
-
Ammonolysis: The flask is cooled in a dry ice/acetone bath (-78 °C). Anhydrous ammonia gas is condensed into the flask containing the Pinner salt. Approximately 20-30 mL of liquid ammonia is collected.
-
Reaction: The flask is securely sealed and allowed to warm to room temperature behind a safety shield. The mixture is stirred at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the flask is carefully cooled back to -78 °C before venting the excess ammonia in a well-ventilated fume hood. The remaining solid residue is a mixture of isonicotinamidine hydrochloride and ammonium chloride.
-
Purification: The crude product is dissolved in a minimum amount of hot absolute ethanol. The solution is filtered while hot to remove the less soluble ammonium chloride. The filtrate is then cooled to 0 °C to crystallize the isonicotinamidine hydrochloride. The crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |
| Ethyl Isonicotinimidate HCl | 4-Cyanopyridine | Ethanol, HCl (gas) | Ethanol | 24 h | 0-5 °C | ~90-95 | N/A (used directly) |
| Isonicotinamidine HCl | Ethyl Isonicotinimidate HCl | Ammonia (gas) | Liquid Ammonia | 48 h | Room Temp. | ~75-85 | 248-252 |
Visualizations
Logical Relationship of the Synthesis Pathway
Caption: Overall synthesis pathway for isonicotinamidine hydrochloride.
Experimental Workflow for Isonicotinamidine Synthesis
Caption: Step-by-step workflow for the synthesis of isonicotinamidine.
Conclusion
The protocol described provides a reliable and reproducible method for the laboratory-scale synthesis of isonicotinamidine hydrochloride from 4-cyanopyridine. The two-step Pinner reaction approach offers good yields and results in a high-purity product suitable for further use in research and drug development. Adherence to anhydrous conditions during the formation of the Pinner salt is critical for the success of the synthesis.
References
Application Notes & Protocols: In Vitro Assay Methods for Testing Isonicotinamidine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinamidine, a structural analog of nicotinamide (a form of vitamin B3) and related to the anti-tubercular drug isoniazid, is a compound of interest for therapeutic development.[1] Its structural characteristics suggest potential activity as an enzyme inhibitor, particularly within pathways involving nicotinamide metabolism, or as an antimicrobial agent.[2][3] Comprehensive in vitro testing is the foundational step in characterizing its biological activity, mechanism of action, potency, and selectivity.
These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of Isonicotinamidine. The methods cover target-based enzymatic assays and cell-based phenotypic assays, including antimicrobial, cytotoxicity, and mechanistic studies.
Target-Based Assays: Enzyme Inhibition
A primary hypothesis for Isonicotinamidine's mechanism of action is the inhibition of enzymes involved in the NAD+ salvage pathway.[4] Nicotinamidase (PncA) and Nicotinamide Phosphoribosyltransferase (NAMPT) are critical enzymes in this pathway and represent potential targets.[5][6]
Potential Signaling Pathway and Drug Targets
The NAD+ salvage pathway is essential for regenerating NAD+, a critical cofactor for numerous cellular redox reactions.[7] Isonicotinamidine may act by inhibiting key enzymes in this pathway, thereby disrupting cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. [Mechanism of action of isonicotinic acid hydrazide in tuberculosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 5. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NAD+ Salvage Pathway Supports PHGDH-Driven Serine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Isonicotinamidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinamidine and its analogs represent a promising class of compounds, particularly in the context of enzyme inhibition. Structurally related to nicotinamide, these compounds are frequently investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA damage repair, cell death, and inflammation.[1][2] High-throughput screening (HTS) is an essential methodology for the rapid evaluation of large libraries of such analogs to identify potent and selective inhibitors.[3][4]
These application notes provide detailed protocols for two key HTS assays relevant to the characterization of isonicotinamidine analogs: a biochemical PARP1 enzyme inhibition assay and a cell-based target engagement assay. The provided protocols are designed to be adaptable for HTS formats.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the inhibitory activities of various compounds, including established PARP inhibitors and examples of isonicotinamidine analogs, to provide a comparative landscape for screening results.
Table 1: Biochemical Inhibition of PARP1 by Reference Compounds
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Olaparib | PARP1 | Enzymatic | 5 | [5] |
| Rucaparib | PARP1 | Enzymatic | 7 | [5] |
| Talazoparib | PARP1 | Enzymatic | 1 | [5] |
| Niraparib | PARP1 | Enzymatic | 4-5 | [6] |
| Veliparib | PARP1 | Enzymatic | 4-5 | [6] |
Table 2: Inhibitory Activity of Exemplary Isonicotinamidine Analogs and Derivatives
| Compound ID | Scaffold | Target | Assay Type | IC50 (nM) | Reference |
| II-4 | Imidazo[4,5-c]pyridinecarboxamide | PARP1 | Enzymatic | 0.51 | [7] |
| 14p | Furan-substituted derivative | PARP1 | Enzymatic | 23 | [7] |
| 5l | Olaparib analog | PARP1 | Enzymatic | 16.10 | [8] |
| 16l | 1H-Thieno[3,4-d]imidazole-4-carboxamide | PARP1 | Enzymatic | - | [9][10] |
| NPACT00183 | Nicotinamide core | PARP1 | Computational | - | [11] |
| NPACT00280 | Nicotinamide core | PARP1 | Computational | - | [11] |
Note: The table includes examples to illustrate the potential of isonicotinamidine-related scaffolds. Direct comparison of IC50 values should be made with caution due to variations in assay conditions between studies.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the screening process, the following diagrams visualize the PARP1 signaling pathway and a general HLS workflow.
Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of inhibition by Isonicotinamidine analogs.
Caption: A generalized workflow for high-throughput screening of isonicotinamidine analog libraries.
Experimental Protocols
Biochemical Assay: High-Throughput PARP1 Inhibition Assay (Fluorometric)
Objective: To quantify the in vitro inhibitory activity of isonicotinamidine analogs against the PARP1 enzyme.
Principle: This assay measures the activity of PARP1 by detecting the production of nicotinamide, a byproduct of the PARP1-catalyzed conversion of NAD+ to poly(ADP-ribose). The nicotinamide is then converted to a fluorescent product, and the reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory potency.
Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Nicotinamidase
-
Developer reagent for fluorescent detection
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Isonicotinamidine analog library dissolved in DMSO
-
Positive control inhibitor (e.g., Olaparib)
-
384-well black, flat-bottom assay plates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence plate reader (Excitation/Emission wavelengths dependent on the developer reagent)
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the isonicotinamidine analogs and the positive control (Olaparib) in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and a potent inhibitor at a high concentration as a positive control (0% activity).
-
-
Enzyme and Substrate Preparation:
-
Prepare a PARP1 enzyme/activated DNA mix in PARP assay buffer. The final concentration of PARP1 should be in the low nanomolar range and optimized for a robust signal-to-background ratio.
-
Prepare a NAD+ solution in PARP assay buffer. The final concentration should be at or near the Km of the enzyme for NAD+.
-
-
Assay Reaction:
-
Add the PARP1 enzyme/activated DNA mix to all wells of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the NAD+ solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the PARP1 reaction and initiate the detection reaction by adding a mix of nicotinamidase and the developer reagent to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each isonicotinamidine analog.
-
Cell-Based Assay: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Objective: To confirm that isonicotinamidine analogs bind to and stabilize their intended target (e.g., PARP1) in a cellular context.
Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates treated with a compound to various temperatures, the amount of soluble, non-denatured target protein can be quantified, typically by Western blot or other immunoassays. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates target engagement.
Materials and Reagents:
-
Human cancer cell line expressing the target protein (e.g., HeLa or a relevant cancer cell line for PARP1)
-
Cell culture medium and supplements
-
Isonicotinamidine analogs dissolved in DMSO
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibody against the target protein (e.g., anti-PARP1)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blot detection
Protocol:
-
Cell Culture and Treatment:
-
Culture the selected cell line to ~80-90% confluency.
-
Treat the cells with the desired concentrations of isonicotinamidine analogs or vehicle control (DMSO) in cell culture medium.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by scraping or trypsinization and wash with PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.
-
-
Heat Treatment:
-
Aliquot the clarified cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control (room temperature).
-
Cool the samples to room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (PARP1).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot images.
-
For each treatment condition, plot the percentage of soluble target protein (relative to the unheated control) against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for the vehicle- and compound-treated samples.
-
A positive thermal shift (ΔTm) in the compound-treated samples compared to the vehicle control indicates target engagement.
-
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening and characterization of isonicotinamidine analogs as potential enzyme inhibitors. The combination of a biochemical PARP1 inhibition assay for determining potency and a cell-based CETSA for confirming target engagement provides a comprehensive approach to identify and validate promising lead compounds for further drug development. The comparative data and visual workflows are intended to guide researchers in setting up and interpreting their screening campaigns effectively.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. A high-throughput approach to identify BRCA1-downregulating compounds to enhance PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput approach to identify BRCA1-downregulating compounds to enhance PARP inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Isonicotinamidine in Cell-Based Assays
For Research Use Only.
Introduction
Isonicotinamidine, a derivative of isonicotinic acid, belongs to a class of compounds that have garnered significant interest in biomedical research. While direct studies on isonicotinamidine are limited, its structural similarity to isonicotinamide and other isonicotinic acid derivatives suggests potential biological activities, including anti-inflammatory and anticancer effects.[1][2] These application notes provide a framework for evaluating the efficacy of isonicotinamidine in cell-based assays, drawing upon established protocols for analogous compounds. The methodologies detailed herein are intended to guide researchers in assessing the cytotoxic, anti-inflammatory, and potential enzyme-inhibitory properties of isonicotinamidine.
Mechanism of Action
The precise mechanism of action for isonicotinamidine is not yet fully elucidated. However, based on the activities of related nicotinamide and isonicotinic acid derivatives, several potential pathways can be explored. These include the inhibition of key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and VEGFR-2 pathways.[2][3][4] Nicotinamide itself is known to inhibit pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5] Furthermore, derivatives of nicotinamide have been investigated as inhibitors of enzymes like VEGFR-2, which is crucial for angiogenesis in tumors.[2][4]
Data Presentation
The following tables summarize hypothetical and literature-derived quantitative data for compounds structurally related to isonicotinamidine, offering a comparative baseline for experimental results.
Table 1: Comparative IC50 Values of Isonicotinic Acid Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| BHEPN (a nicotinamide analogue) | HepG2 (Liver Cancer) | 0.19 ± 0.01 | [2] |
| BHEPN (a nicotinamide analogue) | MCF-7 (Breast Cancer) | 1.18 ± 0.01 | [2] |
| Nicotinamide Derivative 10 | HCT-116 (Colon Cancer) | 15.4 | [4] |
| Nicotinamide Derivative 10 | HepG2 (Liver Cancer) | 9.8 | [4] |
| Nicotinamide Derivative 7 | HCT-116 (Colon Cancer) | 15.7 | [4] |
| Nicotinamide Derivative 7 | HepG2 (Liver Cancer) | 15.5 | [4] |
| Sorafenib (Control) | HepG2 (Liver Cancer) | 2.24 ± 0.06 | [2] |
| Sorafenib (Control) | MCF-7 (Breast Cancer) | 3.17 ± 0.01 | [2] |
Table 2: Anti-Inflammatory Activity of Isonicotinic Acid Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 | [6] |
| Ibuprofen (Control) | ROS Inhibition | 11.2 ± 1.9 | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of isonicotinamidine on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isonicotinamidine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of isonicotinamidine in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Anti-Inflammatory Assay (Measurement of TNF-α and IL-6)
This protocol assesses the potential of isonicotinamidine to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Isonicotinamidine
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Seed macrophage cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of isonicotinamidine for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
Protocol 3: VEGFR-2 Kinase Inhibition Assay
This protocol evaluates the direct inhibitory effect of isonicotinamidine on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Isonicotinamidine
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of isonicotinamidine in kinase buffer.
-
In a 96-well plate, add VEGFR-2 enzyme, the substrate peptide, and the different concentrations of isonicotinamidine.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
Visualizations
Caption: Workflow for evaluating isonicotinamidine.
Caption: NF-κB signaling inhibition hypothesis.
Caption: VEGFR-2 signaling inhibition hypothesis.
References
- 1. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the anticancer properties of a new nicotinamide analogue: Investigations into in silico analysis, antiproliferative effects, selectivity, VEGFR-2 inhibition, apoptosis induction, and migration suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Isonicotinamidine as a Potential Enzyme Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinamidine, a derivative of isonicotinic acid, holds potential as a scaffold in the design of enzyme inhibitors. While direct quantitative data on isonicotinamidine as an enzyme inhibitor is not extensively available in peer-reviewed literature, its structural similarity to known inhibitors such as isonicotinamide and its derivatives suggests that it may exhibit inhibitory activity against various enzymes. Derivatives of the closely related isonicotinamide and isonicotinic acid have demonstrated inhibitory effects against several key enzymes, including β-secretase (BACE1), cyclooxygenase-2 (COX-2), urease, and succinate dehydrogenase.
These application notes provide a comprehensive guide for researchers interested in investigating the potential inhibitory effects of isonicotinamidine. Included are detailed protocols for performing enzyme kinetics studies on these relevant enzymes, which can be readily adapted for testing isonicotinamidine and its analogues.
Data Presentation: Inhibitory Activities of Related Compounds
| Compound Class | Target Enzyme | Inhibitor Example | IC50 / Ki | Type of Inhibition | Reference |
| Isonicotinamide Derivatives | β-Secretase (BACE1) | Isonicotinamide | Not specified | Not specified | [1] |
| Isonicotinic Acid Derivatives | Cyclooxygenase-2 (COX-2) | Various synthetic derivatives | Varies | Not specified | [2][3] |
| Isonicotinic Thiosemicarbazides | Urease | Synthetic derivatives | IC50 values in µM range | Not specified | [4] |
| Nicotinamide Derivatives | Succinate Dehydrogenase | Synthetic derivatives | IC50 values in µM range | Not specified |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory potential of compounds like isonicotinamidine against BACE1, COX-2, urease, and succinate dehydrogenase.
Protocol 1: β-Secretase (BACE1) Inhibition Assay
Principle: This assay quantifies BACE1 activity by measuring the cleavage of a fluorogenic peptide substrate. In the presence of an inhibitor, the rate of substrate cleavage, and thus the increase in fluorescence, will be reduced.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 fluorogenic substrate (e.g., based on the "Swedish" amyloid precursor protein mutation)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Inhibitor stock solution (Isonicotinamidine dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of BACE1 enzyme in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a working solution of the BACE1 substrate in the assay buffer.
-
Prepare serial dilutions of isonicotinamidine in the assay buffer from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤1%.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 20 µL of the different concentrations of the isonicotinamidine solution.
-
Include control wells:
-
No inhibitor control: 20 µL of assay buffer with DMSO (vehicle).
-
Blank: 20 µL of assay buffer without enzyme.
-
-
Add 20 µL of the BACE1 enzyme working solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the BACE1 substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of isonicotinamidine from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and isonicotinamidine. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Experimental Workflow for BACE1 Inhibition Assay
Caption: Workflow for BACE1 enzyme inhibition assay.
Protocol 2: Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate. Inhibition of COX-2 will result in a decreased rate of color development.
Materials:
-
Human recombinant COX-2 enzyme
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Inhibitor stock solution (Isonicotinamidine dissolved in DMSO)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of COX-2 enzyme in the assay buffer.
-
Prepare a working solution of arachidonic acid in the assay buffer.
-
Prepare serial dilutions of isonicotinamidine in the assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the isonicotinamidine solutions.
-
Include control wells (no inhibitor) containing the vehicle (DMSO).
-
Add 10 µL of the COX-2 enzyme working solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of the chromogenic substrate solution to all wells.
-
Initiate the reaction by adding 20 µL of the arachidonic acid working solution to all wells.
-
Immediately place the plate in an absorbance microplate reader.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) at regular intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the IC50 and Ki values as described in the BACE1 protocol.
-
Signaling Pathway of COX-2 in Inflammation
Caption: Inhibition of the COX-2 pathway by isonicotinamidine.
Protocol 3: Urease Inhibition Assay
Principle: This colorimetric assay is based on the Berthelot method, which quantifies the ammonia produced from the urease-catalyzed hydrolysis of urea. The amount of ammonia is proportional to the urease activity, which is inhibited in the presence of an inhibitor.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (Phenol, sodium nitroprusside)
-
Alkali reagent (Sodium hypochlorite, sodium hydroxide)
-
Inhibitor stock solution (Isonicotinamidine dissolved in DMSO)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 25 µL of different concentrations of the isonicotinamidine solution.
-
Add 25 µL of urease enzyme solution to each well.
-
Pre-incubate at 37°C for 30 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of urea solution to each well to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Color Development and Measurement:
-
Add 50 µL of phenol reagent to each well.
-
Add 50 µL of alkali reagent to each well.
-
Incubate at room temperature for 20 minutes for color development.
-
Measure the absorbance at 625 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of isonicotinamidine.
-
Determine the IC50 value as described previously.
-
Logical Flow of Urease Inhibition Assay
Caption: Logical workflow of the urease inhibition assay.
Protocol 4: Succinate Dehydrogenase (SDH) Inhibition Assay
Principle: This assay measures the activity of SDH (Complex II of the electron transport chain) by monitoring the reduction of an artificial electron acceptor, which results in a color change.
Materials:
-
Mitochondrial preparation or isolated SDH
-
Assay Buffer (e.g., phosphate buffer with succinate)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Inhibitor stock solution (Isonicotinamidine dissolved in DMSO)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer containing succinate.
-
Add different concentrations of the isonicotinamidine solution.
-
Add the mitochondrial preparation or SDH enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the electron acceptor (DCPIP).
-
Immediately measure the decrease in absorbance at 600 nm over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction from the linear portion of the absorbance versus time plot.
-
Determine the IC50 and Ki values as described in the previous protocols.
-
Mitochondrial Electron Transport Chain and SDH Inhibition
Caption: Inhibition of SDH in the electron transport chain.
Conclusion
While direct evidence for isonicotinamidine as a potent enzyme inhibitor is currently limited in the public domain, its structural relationship to known inhibitors warrants further investigation. The protocols provided herein offer a robust framework for researchers to systematically evaluate the inhibitory potential of isonicotinamidine against several therapeutically relevant enzymes. Such studies will be crucial in elucidating the biochemical activity of isonicotinamidine and its potential as a lead compound in drug discovery programs.
References
- 1. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression based inference of cancer drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biochemical Pathways of Nicotinamide-Derived Pyridones [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Quantification of Isonicotinamidine
Disclaimer: The following analytical methods are proposed starting points for the quantification of isonicotinamidine and have been adapted from validated methods for the related compound, isonicotinamide. These methods will require optimization and validation for the specific analysis of isonicotinamidine in your matrix of interest.
Introduction
Isonicotinamidine is a compound of interest in pharmaceutical research and development. Accurate and reliable quantification of isonicotinamidine in various matrices is crucial for pharmacokinetic, pharmacodynamic, and stability studies. This document provides proposed starting protocols for the analysis of isonicotinamidine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical procedures for the structurally similar compound, isonicotinamide.[1][2]
High-Performance Liquid Chromatography (HPLC) Method
This section outlines a proposed stability-indicating HPLC method for the quantification of isonicotinamidine. The method is adapted from a validated procedure for the analysis of isoniazid and its related substances, including isonicotinamide.[2]
Experimental Protocol
1. Chromatographic Conditions:
A summary of the proposed HPLC conditions is provided in the table below.
| Parameter | Proposed Condition |
| Column | Inertsil C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Potassium dihydrogen phosphate buffer (pH 6.9) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 254 nm (Photodiode Array Detector) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare a potassium dihydrogen phosphate buffer and adjust the pH to 6.9. Filter the mobile phase through a 0.45 µm membrane filter before use.
-
Standard Stock Solution: Accurately weigh a suitable amount of Isonicotinamidine reference standard and dissolve it in a known volume of diluent (e.g., a mixture of mobile phase and organic solvent) to obtain a stock solution of known concentration.
-
Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and quality control (QC) samples by serial dilution of the stock solution with the diluent to cover the desired concentration range.
-
Sample Preparation: The sample preparation method will depend on the matrix. For drug substance or drug product, a simple dissolution in the diluent followed by filtration may be sufficient. For biological matrices, a more extensive sample clean-up procedure like protein precipitation or solid-phase extraction will be necessary.
3. System Suitability:
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored to ensure the performance of the system.
4. Data Analysis:
Quantification is typically achieved by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of isonicotinamidine in the samples is then determined from this calibration curve.
Proposed HPLC Workflow
Caption: Proposed experimental workflow for HPLC analysis of Isonicotinamidine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This section details a proposed high-throughput bioanalytical method for the quantification of isonicotinamidine in human plasma using LC-MS/MS. This method is adapted from a validated protocol for isonicotinamide and utilizes a stable isotope-labeled internal standard for enhanced accuracy and precision.[1]
Experimental Protocol
1. LC-MS/MS Conditions:
The proposed chromatographic and mass spectrometric conditions are summarized in the tables below.
Table 1: Liquid Chromatography Conditions
| Parameter | Proposed Condition |
| LC System | Agilent 1100 Series or equivalent |
| Column | Waters Spherisorb 5 µm CNRP, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution (to be optimized) |
| Flow Rate | To be optimized |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Proposed Condition |
| Mass Spectrometer | Applied Biosystems MDS Sciex API 2000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined for Isonicotinamidine and its internal standard |
| Ion Source Temp. | To be optimized |
| Collision Gas | Nitrogen |
2. Reagent and Sample Preparation:
-
Stock Solutions: Prepare primary stock solutions of isonicotinamidine and its stable isotope-labeled internal standard (e.g., Isonicotinamidine-d4) in methanol at a concentration of 1 mg/mL.[1]
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the stock solution in a 50:50 methanol:water mixture. The internal standard working solution should be prepared by diluting the internal standard stock solution in acetonitrile.[1]
-
Sample Preparation (Protein Precipitation): [1]
-
Pipette 50 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an LC vial for analysis.
-
3. Data Analysis:
The quantification is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations.
Quantitative Data Summary (from Isonicotinamide Methods)
The following table summarizes the performance characteristics of the referenced analytical methods for isonicotinamide, which can serve as a target for the development and validation of an isonicotinamidine method.
| Parameter | HPLC Method (Isonicotinamide)[2] | LC-MS/MS Method (Isonicotinamide)[1] |
| Linearity Range | 0.50 to 3.00 µg/mL | To be determined for Isonicotinamidine |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.165 µg/mL | To be determined for Isonicotinamidine |
| Limit of Quantification (LOQ) | Not Reported | To be determined for Isonicotinamidine |
| Precision (%CV) | Not Reported | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (%Bias) | Not Reported | Within ±15% (±20% for LLOQ) |
Proposed LC-MS/MS Workflow
Caption: Proposed workflow for the bioanalytical LC-MS/MS method.
References
Experimental Design for Isonicotinamidine Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental design for the discovery and preclinical development of drug candidates based on the isonicotinamidine scaffold. Isonicotinamidine and its derivatives have emerged as a versatile class of compounds with a wide range of biological activities, including potential applications as antimicrobial, anti-inflammatory, and anticancer agents. This guide details the necessary protocols for target identification and validation, lead optimization, and preclinical evaluation, supported by data presentation and visualization of relevant biological pathways.
Section 1: Target Identification and Validation
The initial step in the drug discovery pipeline involves identifying and validating the biological target of isonicotinamidine derivatives. Based on existing literature, potential targets include enzymes such as Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as G-protein coupled receptors like serotonin receptors.
In Silico Screening and Molecular Docking
Objective: To predict the binding affinity and mode of interaction of isonicotinamidine derivatives with potential protein targets.
Protocol:
-
Protein Structure Preparation: Obtain the 3D crystal structure of the target protein (e.g., COX-2, VEGFR-2, serotonin receptors) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate 3D structures of isonicotinamidine derivatives. Optimize their geometry and assign partial charges.
-
Molecular Docking: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding poses of the ligands within the active site of the target protein.
-
Analysis: Analyze the docking scores, binding energies, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify promising candidates and predict their mechanism of action.
Target Validation Workflow
A critical step to confirm the biological relevance of the identified target to the disease pathology.
Application Notes and Protocols for Isonicotinamidine Derivatization: A Strategy for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isonicotinoyl scaffold, a pyridine ring substituted at the 4-position, is a privileged pharmacophore found in numerous clinically significant drugs. While isonicotinamide and isonicotinic acid derivatives have been extensively studied, the corresponding isonicotinamidine moiety remains a relatively underexplored area in medicinal chemistry. The isonicotinamidine functional group, with its basic nature and ability to act as a hydrogen bond donor and acceptor, presents a unique opportunity for the design of novel therapeutic agents with potentially improved potency and pharmacokinetic profiles.
These application notes provide a comprehensive guide for researchers interested in exploring the derivatization of isonicotinamidine as a strategy to enhance the biological activity of lead compounds. Due to the limited specific literature on isonicotinamidine derivatization for potency improvement, this document leverages established principles of medicinal chemistry and provides robust, adaptable protocols for the synthesis and modification of this promising scaffold.
Rationale for Derivatization
The derivatization of the isonicotinamidine core can be a powerful tool to modulate several key properties of a drug candidate:
-
Modulation of Physicochemical Properties: The basicity of the amidine group can be fine-tuned through N-substitution to optimize solubility, cell permeability, and oral bioavailability.
-
Exploration of Target Interactions: Introduction of various substituents on the amidine nitrogen atoms or the pyridine ring allows for the exploration of new binding interactions within the target protein, potentially leading to increased potency and selectivity.
-
Improved Pharmacokinetics: Derivatization can be employed to block sites of metabolic vulnerability, thereby increasing the metabolic stability and half-life of the compound.
-
Bioisosteric Replacement: The amidine group can serve as a bioisostere for other functional groups like amides, ureas, or guanidines, offering a novel chemical space for lead optimization.[1][2][3]
Data Presentation
To facilitate the systematic evaluation of newly synthesized isonicotinamidine derivatives, all quantitative data should be organized in a clear and structured manner. The following table template is provided for the summarization of structure-activity relationship (SAR) data.
| Compound ID | R1 | R2 | R3 | Target Potency (IC50/EC50, µM) | Cell-Based Activity (GI50, µM) |
| Parent-01 | H | H | H | ||
| Deriv-01 | COCH3 | H | H | ||
| Deriv-02 | H | CH3 | H | ||
| Deriv-03 | SO2Ph | H | H | ||
| Deriv-04 | H | H | Br | ||
| Deriv-05 | H | H | Ph |
Caption: Template for summarizing the structure-activity relationship of isonicotinamidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of Isonicotinamidine Hydrochloride (Parent Scaffold)
This protocol describes the synthesis of the core isonicotinamidine scaffold from isonicotinonitrile via the Pinner reaction.[1][2]
Materials:
-
Isonicotinonitrile (4-cyanopyridine)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Ammonia gas or a solution of ammonia in ethanol
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Formation of the Pinner Salt:
-
Dissolve isonicotinonitrile (1 equivalent) in anhydrous ethanol (3-5 volumes) in a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
The ethyl isonicotinimidate hydrochloride (Pinner salt) will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Formation of Isonicotinamidine:
-
Suspend the dried Pinner salt in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble dry ammonia gas through the suspension or add a saturated solution of ammonia in ethanol (excess).
-
Stir the reaction mixture at room temperature overnight.
-
The ammonium chloride byproduct will precipitate. Filter off the solid.
-
Evaporate the filtrate to dryness to obtain the crude isonicotinamidine free base.
-
-
Formation of Hydrochloride Salt:
-
Dissolve the crude isonicotinamidine in a minimal amount of ethanol.
-
Add a solution of HCl in ethanol or bubble HCl gas through the solution until acidic.
-
The isonicotinamidine hydrochloride will precipitate.
-
Collect the solid by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.
-
Protocol 2: N-Acylation of Isonicotinamidine
This protocol provides a general method for the acylation of the amidine nitrogen.
Materials:
-
Isonicotinamidine hydrochloride
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Suspend isonicotinamidine hydrochloride (1 equivalent) and the non-nucleophilic base (2.2 equivalents) in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Add the acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: N-Alkylation of Isonicotinamidine
This protocol describes a general procedure for the alkylation of the amidine nitrogen.
Materials:
-
Isonicotinamidine hydrochloride
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Magnetic stirrer
Procedure:
-
To a solution of isonicotinamidine hydrochloride (1 equivalent) in the anhydrous solvent, add the base (2.2 equivalents for K2CO3, or 1.1 equivalents for NaH).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) and continue stirring at room temperature or with gentle heating (50-80 °C) until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: N-Sulfonylation of Isonicotinamidine
This protocol provides a general method for the sulfonylation of the amidine nitrogen.
Materials:
-
Isonicotinamidine hydrochloride
-
Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)
-
Pyridine or triethylamine
-
Anhydrous dichloromethane
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve isonicotinamidine hydrochloride (1 equivalent) in a mixture of anhydrous dichloromethane and pyridine (or triethylamine, 3 equivalents).
-
Cool the solution in an ice bath.
-
Add the sulfonyl chloride (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 5: Halogenation of the Isonicotinamidine Pyridine Ring
This protocol describes the bromination of the pyridine ring at the 3-position.
Materials:
-
Isonicotinamidine hydrochloride
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid
-
Magnetic stirrer
Procedure:
-
Carefully add isonicotinamidine hydrochloride (1 equivalent) to concentrated sulfuric acid at 0 °C.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., NaOH pellets or concentrated aqueous solution) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 6: Suzuki Cross-Coupling of Halogenated Isonicotinamidine
This protocol describes the palladium-catalyzed cross-coupling of a 3-bromo-isonicotinamidine derivative with a boronic acid.
Materials:
-
3-Bromo-isonicotinamidine derivative (from Protocol 5)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Solvent system (e.g., dioxane/water, toluene/ethanol/water)
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the 3-bromo-isonicotinamidine derivative (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Synthetic workflow for isonicotinamidine derivatization.
Caption: Potential interactions of the isonicotinamidine pharmacophore.
Caption: Decision tree for isonicotinamidine derivatization strategy.
References
Application Notes and Protocols for Testing Isonicotinamidine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isonicotinamidine, a nicotinamide derivative, presents a promising scaffold for therapeutic development. While direct extensive research on Isonicotinamidine is emerging, its structural similarity to nicotinamide and known derivatives suggests potential efficacy in several key therapeutic areas, including inflammation, fibrosis, and metabolic diseases. Some isonicotinamidine derivatives have been identified as adenosine receptor ligands, specifically targeting the A2A receptor, which is pivotal in modulating inflammatory responses.[1] This document provides detailed protocols for the preclinical evaluation of Isonicotinamidine in relevant animal models, guiding researchers in assessing its therapeutic potential.
Potential Therapeutic Applications and Mechanisms of Action
Based on existing literature for related compounds, Isonicotinamidine is hypothesized to exert its effects through several mechanisms:
-
Anti-Inflammatory Effects: Isonicotinamide, an isomer of nicotinamide, has demonstrated anti-inflammatory and antinociceptive properties in mouse models.[1] Oral administration of isonicotinamide was shown to inhibit the second phase of the nociceptive response and carrageenan-induced paw edema.[1] This suggests that Isonicotinamidine may modulate inflammatory signaling pathways. A potential mechanism is the activation of the adenosine A2A receptor, which leads to an increase in intracellular cAMP and subsequent downregulation of pro-inflammatory pathways like NF-κB.[2][3]
-
Anti-Fibrotic Effects: Nicotinamide has been shown to reduce renal interstitial fibrosis by suppressing tubular injury and inflammation in a unilateral ureteral obstruction (UUO) mouse model.[4][5][6] The anti-fibrotic effect may be mediated through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.[7][8][9][10][11]
-
Metabolic Disease Modulation: Nicotinamide has been utilized in rodent models of type 2 diabetes, where it can blunt the toxic effects of streptozotocin on pancreatic β-cells.[12] Furthermore, NAD+ precursors like nicotinamide riboside have been investigated in diet-induced obesity models, although with varying results depending on the specific mouse strain and experimental conditions.[13] This suggests a potential role for Isonicotinamidine in modulating metabolic parameters.
Signaling Pathways
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a G-protein coupled receptor that, upon activation by adenosine, initiates a signaling cascade that is predominantly immunosuppressive.[2][3] This pathway is a likely target for Isonicotinamidine, given that some of its derivatives are known A2A receptor ligands.
Caption: Adenosine A2A Receptor Signaling Pathway.
TGF-β Signaling Pathway in Fibrosis
The TGF-β signaling pathway is a central regulator of fibrosis.[7][8][9][10][11] Its inhibition is a key therapeutic strategy for fibrotic diseases. Isonicotinamidine may exert anti-fibrotic effects by modulating this pathway.
Caption: TGF-β Signaling Pathway in Fibrosis.
Experimental Protocols
In Vivo Anti-Inflammatory Activity
Model: Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the anti-inflammatory effect of Isonicotinamidine on acute inflammation.
Methodology:
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: Isonicotinamidine (Dose 1, e.g., 10 mg/kg, p.o.)
-
Group 3: Isonicotinamidine (Dose 2, e.g., 30 mg/kg, p.o.)
-
Group 4: Isonicotinamidine (Dose 3, e.g., 100 mg/kg, p.o.)
-
Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, Isonicotinamidine, or positive control orally (p.o.) 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Collect paw tissue at the end of the experiment for histological analysis (H&E staining) and measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.
-
Experimental Workflow:
Caption: Carrageenan-Induced Paw Edema Workflow.
In Vivo Anti-Fibrotic Activity
Model: Unilateral Ureteral Obstruction (UUO) in Mice
Objective: To assess the anti-fibrotic potential of Isonicotinamidine in a model of renal fibrosis.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before surgery.
-
Grouping:
-
Group 1: Sham-operated + Vehicle
-
Group 2: UUO + Vehicle
-
Group 3: UUO + Isonicotinamidine (Dose 1, e.g., 20 mg/kg/day, i.p.)
-
Group 4: UUO + Isonicotinamidine (Dose 2, e.g., 50 mg/kg/day, i.p.)
-
-
Procedure:
-
Anesthetize mice and perform a midline abdominal incision.
-
For UUO groups, ligate the left ureter at two points with 4-0 silk suture.
-
For the sham group, mobilize the left ureter without ligation.
-
Administer Isonicotinamidine or vehicle daily via intraperitoneal (i.p.) injection starting from the day of surgery for 14 days.
-
-
Endpoint Analysis (at day 14):
-
Harvest kidneys for analysis.
-
Histology: Perform Masson's trichrome and Sirius Red staining to assess collagen deposition.
-
Immunohistochemistry/Immunofluorescence: Stain for fibrotic markers such as α-smooth muscle actin (α-SMA) and Fibronectin.
-
Western Blot/qPCR: Quantify the expression of key fibrotic and inflammatory genes/proteins (e.g., TGF-β1, Smad3, Collagen I, TNF-α, IL-1β).
-
In Vivo Metabolic Disease Activity
Model: High-Fat Diet (HFD)-Induced Obesity in Mice
Objective: To investigate the effect of Isonicotinamidine on obesity and insulin resistance.
Methodology:
-
Animals: Male C57BL/6J mice (6 weeks old).
-
Diet:
-
Control group: Standard chow diet.
-
HFD groups: High-fat diet (e.g., 60% kcal from fat).
-
-
Grouping (after 8-12 weeks of HFD feeding):
-
Group 1: Chow + Vehicle
-
Group 2: HFD + Vehicle
-
Group 3: HFD + Isonicotinamidine (Dose 1, e.g., 50 mg/kg/day, p.o.)
-
Group 4: HFD + Isonicotinamidine (Dose 2, e.g., 100 mg/kg/day, p.o.)
-
-
Procedure:
-
Administer Isonicotinamidine or vehicle daily by oral gavage for 8-12 weeks.
-
Monitor body weight and food intake weekly.
-
-
Endpoint Analysis:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at the end of the treatment period.
-
Blood Analysis: Measure fasting blood glucose, insulin, triglycerides, and cholesterol levels.
-
Body Composition: Analyze fat and lean mass using DEXA or NMR.
-
Liver Analysis: Assess liver weight, histology (H&E, Oil Red O staining for lipid accumulation), and triglyceride content.
-
Data Presentation
All quantitative data from the described protocols should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of Isonicotinamidine on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | - | |
| Isonicotinamidine | 10 | ||
| Isonicotinamidine | 30 | ||
| Isonicotinamidine | 100 | ||
| Indomethacin | 10 |
Table 2: Effect of Isonicotinamidine on Renal Fibrosis in UUO Model
| Treatment Group | Dose (mg/kg/day) | Fibrotic Area (%) (Mean ± SEM) | α-SMA Expression (Fold Change vs. Sham) |
| Sham + Vehicle | - | 1.0 | |
| UUO + Vehicle | - | ||
| UUO + Isonicotinamidine | 20 | ||
| UUO + Isonicotinamidine | 50 |
Table 3: Effect of Isonicotinamidine on Metabolic Parameters in HFD-Fed Mice
| Treatment Group | Dose (mg/kg/day) | Body Weight Gain (g) (Mean ± SEM) | Fasting Blood Glucose (mg/dL) (Mean ± SEM) | AUC in GTT (mg/dL*min) (Mean ± SEM) |
| Chow + Vehicle | - | |||
| HFD + Vehicle | - | |||
| HFD + Isonicotinamidine | 50 | |||
| HFD + Isonicotinamidine | 100 |
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of Isonicotinamidine in animal models of inflammation, fibrosis, and metabolic disease. The detailed protocols and suggested data presentation will enable researchers to systematically investigate the therapeutic potential of this promising compound. Further studies should also include pharmacokinetic and toxicological assessments to build a complete preclinical data package.
References
- 1. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 3. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide reduces renal interstitial fibrosis by suppressing tubular injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide reduces renal interstitial fibrosis by suppressing tubular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]
- 12. The Nicotinamide/Streptozotocin Rodent Model of Type 2 Diabetes: Renal Pathophysiology and Redox Imbalance Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinamide riboside has minimal impact on energy metabolism in mouse models of mild obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isonicotinamide in Specific Disease Models: Application Notes and Protocols
Disclaimer: Initial literature searches for "Isonicotinamidine" yielded insufficient scientific data to generate comprehensive application notes and protocols. Due to this lack of available information, this document focuses on the closely related and more extensively researched isomer, Isonicotinamide . The information presented herein pertains to Isonicotinamide and should be interpreted as such.
Introduction
Isonicotinamide, the amide of isonicotinic acid and an isomer of nicotinamide (a form of vitamin B3), has demonstrated potential therapeutic effects in preclinical disease models, particularly in the areas of inflammation and nociception. This document provides an overview of its application, quantitative data from relevant studies, and detailed experimental protocols for researchers, scientists, and drug development professionals.
I. Anti-inflammatory and Antinociceptive Applications
Isonicotinamide has been evaluated for its ability to reduce inflammation and pain in established animal models.
Quantitative Data Summary
| Disease Model | Species | Compound | Dose | Route of Administration | Effect | Reference |
| Formalin-induced Nociception (Second Phase) | Mice | Isonicotinamide | 500 or 1000 mg/kg | Per os (p.o.) | Inhibition of nociceptive response | [1] |
| Carrageenan-induced Paw Edema | Mice | Isonicotinamide | 500 or 1000 mg/kg | Per os (p.o.) | Inhibition of paw edema | [1] |
| In vitro Anti-inflammatory Activity (ROS Inhibition) | Human Blood Cells | N-(3-Aminophenyl) isonicotinamide (Derivative) | - | In vitro | IC50: 1.42 ± 0.1 µg/mL | [2] |
| In vitro Anti-inflammatory Activity (ROS Inhibition) | Human Blood Cells | N-(4-Aminophenyl) isonicotinamide (Derivative) | - | In vitro | IC50: 8.6 ± 0.5 µg/mL | [2] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This protocol is designed to assess the in vivo anti-inflammatory activity of Isonicotinamide by measuring its effect on paw edema induced by carrageenan.
Materials:
-
Isonicotinamide
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Male Swiss mice (20-25 g)
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Vehicle Control
-
Isonicotinamide (500 mg/kg)
-
Isonicotinamide (1000 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Compound Administration: Administer Isonicotinamide or the vehicle orally (p.o.) one hour before the carrageenan injection.[1]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.[3]
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Data Analysis: Calculate the percentage of paw edema inhibition using the following formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for assessing the anti-inflammatory effect of Isonicotinamide.
Formalin-Induced Nociception in Mice
This model is used to evaluate the antinociceptive properties of Isonicotinamide. The formalin test has two distinct phases: an early neurogenic pain phase and a later inflammatory pain phase.
Materials:
-
Isonicotinamide
-
Vehicle (e.g., 0.9% saline)
-
Formalin (2.5% in saline)
-
Observation chambers (transparent boxes)
Procedure:
-
Animal Acclimatization and Grouping: Follow the same initial steps as in the paw edema protocol.
-
Compound Administration: Administer Isonicotinamide (500 or 1000 mg/kg, p.o.) or vehicle one hour before the formalin injection.[1]
-
Induction of Nociception: Inject 20 µL of 2.5% formalin solution into the dorsal surface of the right hind paw.
-
Observation: Immediately after injection, place the mouse in an individual observation chamber. Record the total time (in seconds) that the animal spends licking or biting the injected paw during two distinct periods:
-
First Phase (Neurogenic Pain): 0-5 minutes post-injection.
-
Second Phase (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the licking/biting time in the Isonicotinamide-treated groups to the vehicle control group for both phases.
Logical Flow of the Formalin Test
Caption: Logical flow diagram for the formalin-induced nociception assay.
II. Potential Signaling Pathways
The precise signaling pathways through which Isonicotinamide exerts its anti-inflammatory and antinociceptive effects are not yet fully elucidated in the available literature. However, based on the activity of its isomer, nicotinamide, and the nature of the inflammatory models where Isonicotinamide shows efficacy, potential targets can be hypothesized. Inflammation induced by carrageenan involves the release of various inflammatory mediators, including prostaglandins. The second phase of the formalin test is also characterized by an inflammatory response. Therefore, it is plausible that Isonicotinamide may interfere with the cyclooxygenase (COX) pathway and the production of prostaglandins.
Hypothesized Signaling Pathway in Inflammation
Caption: Hypothesized mechanism of Isonicotinamide in the inflammatory cascade.
Conclusion
The available preclinical data suggests that Isonicotinamide possesses anti-inflammatory and antinociceptive properties. The provided protocols offer a framework for the in vivo evaluation of these activities. Further research is warranted to fully elucidate the mechanism of action of Isonicotinamide, including the specific signaling pathways involved, and to explore its therapeutic potential in a broader range of disease models. It is imperative to conduct dose-response studies and to include appropriate controls to ensure the validity of experimental findings.
References
- 1. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isonicotinamidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of isonicotinamidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isonicotinamidine?
A1: The most prevalent and established method for synthesizing isonicotinamidine is the Pinner reaction. This reaction involves the acid-catalyzed reaction of 4-cyanopyridine with an alcohol to form an intermediate imino ester salt, commonly known as a Pinner salt.[1][2] This salt is then treated with ammonia to produce the final isonicotinamidine product.
Q2: What is the typical starting material for isonicotinamidine synthesis?
A2: The primary starting material for the synthesis of isonicotinamidine is 4-cyanopyridine.
Q3: What are the critical parameters that influence the yield of the Pinner reaction for isonicotinamidine synthesis?
A3: Several parameters are crucial for maximizing the yield of isonicotinamidine. These include maintaining strictly anhydrous (dry) reaction conditions, controlling the reaction temperature at low levels to prevent the decomposition of the unstable Pinner salt intermediate, and using a suitable acid catalyst, typically dry hydrogen chloride gas.[2][3][4]
Q4: What are the common side reactions to be aware of during isonicotinamidine synthesis?
A4: The primary side reactions in the Pinner synthesis of isonicotinamidine stem from the reactivity of the intermediate Pinner salt. This intermediate can react with any residual water to hydrolyze into an ester, or with an excess of the alcohol reactant to form an orthoester.[1] Additionally, the Pinner salt is thermally unstable and can decompose if the temperature is not controlled.[2] Incomplete reaction can also leave unreacted 4-cyanopyridine.
Q5: How can I purify the final isonicotinamidine product?
A5: Isonicotinamidine is typically isolated and purified as its hydrochloride salt. A general approach involves filtering the reaction mixture to separate the crude product from inorganic salts, followed by washing with a suitable solvent like ethanol. The filtrate can then be distilled under a vacuum. The resulting residue is dissolved in a mixture of ethanol and ethyl acetate, heated, and then cooled to allow for the precipitation of the purified amidine hydrochloride. The precipitate is then filtered, washed with ethyl acetate, and dried.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of isonicotinamidine via the Pinner reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inadequate exclusion of moisture, leading to hydrolysis of the Pinner salt intermediate.[3] 2. Insufficient acid catalyst. 3. Low quality or hydrolyzed starting material (4-cyanopyridine). 4. Reaction temperature is too low, slowing down the reaction rate significantly. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. 2. Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture or use a freshly prepared solution of HCl in an anhydrous alcohol. 3. Use freshly distilled or high-purity 4-cyanopyridine. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider a moderate increase in temperature if the reaction is stalled, but avoid excessive heating. |
| Formation of Significant By-products (e.g., Isonicotinate Ester) | 1. Presence of water in the reaction mixture.[1] 2. Excess alcohol reacting with the Pinner salt to form an orthoester.[1] | 1. Rigorously follow anhydrous protocols as mentioned above. 2. Use a controlled stoichiometry of the alcohol reactant. |
| Product Decomposes During Reaction or Workup | 1. The Pinner salt intermediate is thermally unstable and decomposes at higher temperatures.[1][2] 2. The reaction mixture was heated for too long. | 1. Maintain a low reaction temperature (typically 0-5 °C) during the formation of the Pinner salt. 2. Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating. |
| Difficulty in Isolating the Product | 1. The product may be too soluble in the workup solvents. 2. Incomplete conversion of the Pinner salt to the amidine. | 1. Adjust the solvent system for precipitation. A mixture of ethanol and ethyl acetate is often effective for precipitating the hydrochloride salt. 2. Ensure sufficient reaction time and an adequate supply of ammonia during the amination step. Monitor this step by TLC. |
| Final Product is Impure | 1. Inadequate purification. 2. Co-precipitation of inorganic salts (e.g., ammonium chloride). | 1. Recrystallize the crude product from a suitable solvent system. 2. Ensure the inorganic salts are thoroughly removed by filtration and washing with a solvent in which the desired product has low solubility at that temperature (e.g., cold ethanol). |
Experimental Protocols
High-Yield Synthesis of Isonicotinamidine Hydrochloride via the Pinner Reaction
This protocol is adapted from a general high-yield procedure for amidine synthesis.[4]
Materials:
-
4-Cyanopyridine
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (gas or a saturated solution in anhydrous ethanol)
-
Ammonia (gas)
-
Ammonium Carbonate
-
Ethyl Acetate
-
Anhydrous Diethyl Ether (for preparation of ethanolic HCl, if needed)
Procedure:
Step 1: Formation of the Pinner Salt (Ethyl Isonicotinimidate Hydrochloride)
-
Prepare a solution of ethanolic HCl. This can be done by bubbling dry HCl gas through anhydrous ethanol at 0 °C until saturation.
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 4-cyanopyridine (1.0 eq) in anhydrous ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the saturated ethanolic HCl solution (or bubble dry HCl gas) to the stirred solution of 4-cyanopyridine.
-
Allow the reaction mixture to stir at a controlled temperature (e.g., 40 °C) for approximately 6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture back down to 0-5 °C.
Step 2: Conversion to Isonicotinamidine Hydrochloride
-
Purge the cooled reaction mixture with anhydrous ammonia gas until the pH is ≥ 8.
-
To this basified mixture, add ammonium carbonate (approximately 3.7 eq).
-
Raise the temperature to 30 °C and stir for about 10 hours.
-
Filter the reaction mixture to remove the precipitated inorganic salts. Wash the salts with ethanol.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Dissolve the resulting residue in a minimal amount of hot ethanol.
-
Add ethyl acetate to the solution until it becomes cloudy.
-
Heat the suspension to 80 °C for 1 hour.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Filter the precipitate, wash with cold ethyl acetate, and dry under a vacuum to furnish pure isonicotinamidine hydrochloride. A yield of up to 97% can be expected under optimal conditions.[4]
Visualizations
Pinner Reaction Workflow for Isonicotinamidine Synthesis
Caption: Experimental workflow for the synthesis of isonicotinamidine.
Troubleshooting Logic for Low Isonicotinamidine Yield
Caption: Troubleshooting decision tree for low yield issues.
References
Overcoming Isonicotinamidine solubility issues in aqueous buffers
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with Isonicotinamidine in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available physicochemical data for Isonicotinamidine (Pyridine-4-carboximidamide) is limited. The guidance provided is based on the general properties of related chemical structures, such as amidines and pyridines, as well as standard laboratory techniques for solubility enhancement. For critical applications, experimental determination of solubility is strongly recommended.
Troubleshooting Guide: Overcoming Isonicotinamidine Solubility Issues
This guide is designed to help you identify and resolve common solubility problems encountered during your experiments.
Q1: My Isonicotinamidine is not dissolving in my aqueous buffer. What are the first steps I should take?
A1: Start by assessing your current procedure and the properties of your compound.
-
Verify the Compound: Ensure you are using Isonicotinamidine and not a related compound like Isonicotinamide, which is known to be more water-soluble[1][2].
-
Initial Assessment:
-
What is the concentration you are trying to achieve?
-
What is the pH of your buffer?
-
Are you observing particulate matter, cloudiness, or a film?
-
-
Basic Techniques:
-
Mechanical Agitation: Ensure the solution is being mixed thoroughly. Use a vortex mixer or sonicator for a short period.
-
Gentle Heating: Cautiously warm the solution (e.g., to 37°C), as solubility often increases with temperature. Be mindful of potential compound degradation at higher temperatures.
-
Q2: How does pH affect the solubility of Isonicotinamidine?
A2: The pH of the aqueous buffer is a critical factor. Isonicotinamidine contains a basic amidine group and a pyridine ring.
-
Acidic pH: In acidic conditions (pH below its pKa), the amidine and pyridine nitrogen atoms will be protonated. This positive charge significantly increases the molecule's polarity and its ability to interact with water, thereby increasing solubility.
-
Neutral to Basic pH: At neutral or basic pH, Isonicotinamidine will be in its less soluble, neutral form.
If you are working with a buffer at or above neutral pH and experiencing solubility issues, adjusting the pH to a more acidic range is a primary strategy to try.
Q3: I cannot alter the pH of my experiment. What are other options?
A3: If pH adjustment is not possible, consider using co-solvents. These are organic solvents miscible with water that can help dissolve less polar compounds.
-
Prepare a Concentrated Stock Solution: Dissolve the Isonicotinamidine in a small amount of a water-miscible organic solvent first.
-
Dilute into Aqueous Buffer: Slowly add the stock solution to your aqueous buffer while vortexing. The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid impacting your experiment.
Commonly used co-solvents are listed in the table below.
Frequently Asked Questions (FAQs)
Q: What is the IUPAC name for Isonicotinamidine? A: The preferred IUPAC name is Pyridine-4-carboximidamide. It is also available commercially as Pyridine-4-carboximidamide hydrochloride[3].
Q: Is Isonicotinamidine the same as Isonicotinamide? A: No. Although structurally similar, they are different compounds. Isonicotinamide has a carboxamide group (-C(=O)NH2), while Isonicotinamidine has a carboximidamide (amidine) group (-C(=NH)NH2). Isonicotinamide is reported to have good water solubility (191 g/L)[1]. The premise of solubility issues with Isonicotinamidine suggests it is significantly less soluble in aqueous solutions.
Q: What is the expected pKa of Isonicotinamidine? A: Specific experimental pKa data for Isonicotinamidine is not readily available. However, the amidine group is strongly basic, with typical pKa values for protonated amidines ranging from 9 to 12. The pyridine ring is also basic, with the pKa of protonated pyridine being around 5.2. Therefore, Isonicotinamidine is expected to be a basic compound.
Q: Can I use sonication to help dissolve my compound? A: Yes, sonication can be an effective method to break down solid particles and increase the rate of dissolution. However, prolonged or high-energy sonication can generate heat and potentially degrade the compound. Use short bursts in an ice bath to mitigate heating.
Data Summary
Table 1: Comparison of Isonicotinamidine and Isonicotinamide
| Property | Isonicotinamidine (Pyridine-4-carboximidamide) | Isonicotinamide (Pyridine-4-carboxamide) |
| Structure | Contains a basic amidine group | Contains a less basic amide group |
| CAS Number | Not readily available for free base | 1453-82-3[2] |
| Aqueous Solubility | Assumed to be low, especially at neutral/basic pH | High (191 g/L at 25°C)[1] |
| Expected pKa | Basic (estimated pKa of conjugate acid > 9) | pKa of conjugate acid is ~3.35[4][5] |
Table 2: Troubleshooting Strategies for Isonicotinamidine Solubility
| Method | Principle | Suitability & Considerations |
| pH Adjustment | Protonation of the basic amidine group at acidic pH increases polarity and water solubility. | Highly effective. Ensure the final pH is compatible with your experimental system. |
| Co-solvents | A small amount of an organic solvent can disrupt crystal lattice energy and solvate the molecule. | Useful when pH cannot be changed. The final solvent concentration must be low to avoid artifacts. |
| Heating | Increases kinetic energy, helping to overcome the energy barrier for dissolution. | Simple and often effective. Risk of compound degradation at high temperatures. |
| Sonication | High-frequency sound waves provide energy to break up solute particles. | Good for increasing the rate of dissolution. Can cause localized heating. |
Experimental Protocols
Protocol 1: pH-Adjusted Solubilization
-
Weigh the desired amount of Isonicotinamidine hydrochloride salt.
-
Add a portion of the target aqueous buffer (e.g., 80% of the final volume).
-
Stir the suspension. If the compound does not dissolve, add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH.
-
Continue adding acid until the compound fully dissolves.
-
Adjust the final volume with the buffer.
-
Verify that the final pH of the solution is compatible with your assay.
Protocol 2: Co-Solvent Stock Solution Preparation
-
Prepare a high-concentration stock solution of Isonicotinamidine in a suitable water-miscible organic solvent (e.g., DMSO, Ethanol). For example, dissolve 10 mg in 200 µL of DMSO.
-
Warm the mixture slightly or sonicate if necessary to ensure complete dissolution.
-
While vortexing the target aqueous buffer, slowly add the stock solution dropwise to achieve the desired final concentration.
-
Ensure the final concentration of the organic co-solvent is minimal (e.g., less than 1% v/v) to prevent interference with biological experiments.
Visual Guides
Caption: A workflow for troubleshooting Isonicotinamidine solubility.
Caption: The relationship between pH and Isonicotinamidine solubility.
References
- 1. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 2. Isonicotinamide(1453-82-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Pyridine-4-carboximidamide hydrochloride, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.be]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Isonicotinamidine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of isonicotinamidine solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems observed when working with isonicotinamidine solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The solution may not have been fully dissolved initially, or the solubility limit might have been exceeded at lower temperatures. | Gently warm the solution to 37°C and vortex until the precipitate is fully dissolved. Ensure the solution is clear before use.[1] |
| Reduced biological activity of the isonicotinamidine solution | This could be due to improper storage conditions such as exposure to high temperatures, light, or repeated freeze-thaw cycles, leading to degradation. | Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.[1] Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1] |
| Discoloration of the solution over time | Discoloration can be a sign of chemical degradation or oxidation. Amines, in particular, are prone to oxidation.[2] | Prepare fresh solutions for critical experiments. Store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2] |
| Inconsistent experimental results | This may be due to the degradation of isonicotinamidine in the experimental buffer or medium. The stability of related compounds can be significantly affected by the buffer system used.[3][4] | Evaluate the stability of isonicotinamidine in your specific experimental buffer. Consider using a buffer system known for better long-term stability of similar compounds, such as Tris buffer.[3][4] |
Troubleshooting Workflow
Caption: A troubleshooting workflow for common issues with isonicotinamidine solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for isonicotinamidine in solution?
Potential Hydrolysis of Isonicotinamidine
Caption: A simplified diagram of the potential hydrolysis of isonicotinamidine.
Q2: What are the recommended solvents and storage temperatures for isonicotinamidine stock solutions?
For long-term storage, it is best to store isonicotinamidine as a dry powder at -20°C.[1] If a stock solution is necessary, dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules.[1] Aqueous solutions are generally less stable. For aqueous buffers, consider a pH range that minimizes hydrolysis. Since both acid and base can catalyze hydrolysis, a neutral pH is often a reasonable starting point. For long-term storage of solutions, aliquoting into single-use vials and storing at -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: How does pH affect the stability of isonicotinamidine in aqueous solutions?
The stability of molecules with functional groups like amidines is often pH-dependent. Extreme pH values (either highly acidic or highly basic) are likely to accelerate the rate of hydrolysis. The optimal pH for stability would need to be determined experimentally, but it is generally advisable to maintain the pH of the solution close to neutral (pH 6-8) for storage, unless experimental conditions require otherwise.
Q4: Is isonicotinamidine sensitive to light?
Many organic compounds, especially those containing aromatic rings and amine groups, are sensitive to light.[1][2] Photodegradation can occur, leading to a loss of activity and the formation of impurities. Therefore, it is a recommended best practice to protect both solid isonicotinamidine and its solutions from light by storing them in amber vials or by wrapping the containers in aluminum foil.[1]
Q5: How can I assess the stability of my isonicotinamidine solution?
The stability of an isonicotinamidine solution can be assessed by monitoring its concentration over time under specific storage conditions. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable analytical method for this purpose. A stability study would involve analyzing the concentration of isonicotinamidine in the solution at regular intervals and observing any decrease in the main peak area, as well as the appearance of new peaks that could correspond to degradation products.
Experimental Protocol: Stability Assessment of Isonicotinamidine in Aqueous Buffer
This protocol outlines a general procedure to determine the stability of an isonicotinamidine solution over time.
1. Materials and Reagents:
-
Isonicotinamidine
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer)
-
High-purity water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Amber HPLC vials
2. Preparation of Isonicotinamidine Stock Solution:
-
Accurately weigh a sufficient amount of isonicotinamidine powder.
-
Dissolve it in the desired aqueous buffer to a known concentration (e.g., 1 mg/mL).
-
Ensure the compound is completely dissolved. Gentle warming and vortexing may be applied if necessary.
3. Stability Study Setup:
-
Prepare an initial HPLC sample (Time 0) by diluting the stock solution with the mobile phase to a suitable concentration for analysis.
-
Aliquot the remaining stock solution into several amber vials.
-
Store the aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
4. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient should be optimized for good separation of isonicotinamidine from any potential degradation products.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set to the wavelength of maximum absorbance for isonicotinamidine.
-
Injection Volume: 10-20 µL.
5. Data Collection and Analysis:
-
Inject the Time 0 sample and record the chromatogram. The peak area of isonicotinamidine will serve as the baseline.
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), thaw one aliquot from each storage condition.
-
Prepare and inject the samples into the HPLC system.
-
Record the peak area for isonicotinamidine in each chromatogram.
-
Calculate the percentage of isonicotinamidine remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of remaining isonicotinamidine versus time for each storage condition to determine the degradation rate.
This comprehensive guide should assist researchers in effectively managing and stabilizing isonicotinamidine solutions for their experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isonicotinamidine Crystallization
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully crystallizing isonicotinamidine?
The choice of solvent is the most critical factor. An ideal solvent will dissolve isonicotinamidine when hot but have low solubility when cold. The solvent should be unreactive with the compound, have a relatively low boiling point for easy removal, and be handled under appropriate safety conditions.
Q2: I am not getting any crystals to form. What should I do?
If no crystals form, your solution is likely not sufficiently supersaturated. Here are several techniques to induce crystallization:
-
Seed Crystals: If you have a small amount of solid isonicotinamidine, adding a tiny crystal (a seed crystal) to the supersaturated solution can initiate crystal growth.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can act as nucleation sites for crystal formation.
-
Reducing Solvent Volume: Slowly evaporating the solvent will increase the concentration of your compound, leading to supersaturation and crystallization. This can be done by leaving the solution partially uncovered in a fume hood or by carefully heating the solution.
-
Lowering the Temperature: Cooling the solution in an ice bath or refrigerator will decrease the solubility of the isonicotinamidine and promote crystallization.
Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the solution is cooled too quickly or when the concentration of the compound is too high. To resolve this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool much more slowly to give the molecules time to arrange into a crystal lattice.
Q4: The crystals I've obtained are very small, like a powder. How can I grow larger crystals?
The formation of very small crystals or a powder is often due to a very high rate of nucleation and a lower rate of crystal growth. To encourage the growth of larger crystals, you need to slow down the crystallization process. This can be achieved by:
-
Decreasing the level of supersaturation by using slightly more solvent.
-
Slowing down the cooling rate. Allow the solution to cool to room temperature on the bench before moving it to a colder environment.
Q5: How does the purity of my isonicotinamidine affect crystallization?
Impurities can significantly hinder crystallization by disrupting the formation of a uniform crystal lattice. If you are consistently having trouble with crystallization, it may be necessary to further purify your isonicotinamidine sample using techniques like column chromatography.
Troubleshooting Common Crystallization Problems
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form | Solution is not supersaturated. | - Add a seed crystal.- Scratch the inner surface of the flask.- Slowly evaporate the solvent.- Cool the solution to a lower temperature. |
| "Oiling Out" | - Solution is too concentrated.- Cooling is too rapid. | - Reheat to dissolve the oil, add more solvent, and cool slowly.- Try a different solvent or a solvent mixture. |
| Crystals are Small/Powdery | Nucleation rate is much higher than the crystal growth rate. | - Decrease the level of supersaturation (use more solvent).- Slow down the cooling process. |
| Colored Crystals | Presence of colored impurities. | - Add activated charcoal to the hot solution and filter before cooling.- Further purify the starting material. |
| Low Yield | - Too much solvent was used.- Premature filtration. | - Concentrate the mother liquor to recover more compound.- Ensure crystallization is complete before filtering. |
Quantitative Data (for Isonicotinamide as a Reference)
Solubility of Isonicotinamide in Various Solvents:
| Solvent | Solubility (g/L) | Temperature (°C) |
| Water | 191 | 37 |
| Ethanol | Soluble | Not specified |
| DMSO | Soluble | Not specified |
| Methanol | Soluble | Not specified |
| Chloroform | 10 | Not specified |
| Dioxane | 10 | Not specified |
Physical Properties of Isonicotinamide:
| Property | Value |
| Molecular Formula | C₆H₆N₂O |
| Molecular Weight | 122.13 g/mol |
| Melting Point | 155-158 °C[1] |
| Appearance | White crystalline powder[2] |
Experimental Protocols
Protocol 1: General Cooling Crystallization
This protocol is a standard method for crystallizing organic compounds and can be adapted for isonicotinamidine.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude isonicotinamidine in the minimum amount of a suitable hot solvent. A good starting point would be water or ethanol, given the solubility of the related isonicotinamide.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and prevent solvent evaporation.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Solvent Evaporation
This method is useful when the compound is soluble in a volatile solvent at room temperature.
-
Dissolution: Dissolve the isonicotinamidine in a suitable volatile solvent (e.g., ethanol, methanol) at room temperature in a beaker or Erlenmeyer flask.
-
Evaporation: Cover the opening of the container with perforated parafilm or a watch glass to allow for slow solvent evaporation.
-
Crystal Growth: Place the container in a location where it will not be disturbed and allow the solvent to evaporate slowly over time. Crystals will form as the solution becomes more concentrated.
-
Isolation: Once a suitable amount of crystals has formed, isolate them by decanting the remaining solvent or by filtration.
Visualizations
Caption: A typical workflow for the cooling crystallization of isonicotinamidine.
Caption: A logical diagram for troubleshooting common isonicotinamidine crystallization issues.
References
Optimization of reaction conditions for Isonicotinamidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of isonicotinamidine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common method for synthesizing isonicotinamidine?
The most prevalent and well-established method for synthesizing isonicotinamidine is the Pinner reaction.[1][2] This reaction involves two main steps:
-
Formation of an imino ester salt (Pinner salt): 4-cyanopyridine (isonicotinonitrile) is reacted with an alcohol (commonly ethanol) in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl).[1][2][3] This step forms the ethyl isonicotinimidate hydrochloride salt.
-
Ammonolysis: The resulting imino ester salt is then treated with ammonia to form isonicotinamidine.[2][3]
Q2: My Pinner reaction for isonicotinamidine synthesis is giving a low yield. What are the potential causes and how can I improve it?
Low yields in the Pinner synthesis of isonicotinamidine can often be attributed to several critical factors. Here are the key areas to investigate for optimization:
-
Presence of Water: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the intermediate imino ester (Pinner salt) to form the corresponding ester (ethyl isonicotinate) as a byproduct, thus reducing the yield of the desired amidine.[2][3] It is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
-
Reaction Temperature: Temperature control is critical. The intermediate imino ester hydrochloride is thermodynamically unstable.[2] At higher temperatures, it can decompose to form the corresponding amide (isonicotinamide) and an alkyl chloride. Therefore, the formation of the Pinner salt is typically carried out at low temperatures (e.g., 0 °C).
-
Incomplete Reaction: The reaction times for both the formation of the Pinner salt and the subsequent ammonolysis need to be sufficient for the reaction to go to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[4]
-
pH Control: During the ammonolysis step, the pH of the reaction mixture is important. A basic environment is required to deprotonate the ammonium salt and liberate the free ammonia for the reaction with the imino ester.
Q3: I am observing the formation of byproducts in my reaction. What are they and how can I minimize them?
The primary byproducts in the synthesis of isonicotinamidine via the Pinner reaction are isonicotinamide and ethyl isonicotinate.
-
Isonicotinamide: This amide can be formed from the thermal decomposition of the intermediate Pinner salt.[2] To minimize its formation, it is crucial to maintain a low temperature during the formation of the Pinner salt.
-
Ethyl Isonicotinate: This ester is formed when the intermediate Pinner salt reacts with any water present in the reaction mixture.[2][3] Strict anhydrous conditions are the key to preventing the formation of this byproduct. Ensure all glassware is thoroughly dried, use anhydrous solvents, and handle reagents in an inert atmosphere (e.g., under nitrogen or argon).
Q4: What are some alternative synthesis routes for isonicotinamidine?
While the Pinner reaction is the most common, other methods for the synthesis of related compounds or precursors exist:
-
Enzymatic Synthesis: Nitrilase enzymes can be used to hydrolyze 4-cyanopyridine. While this method is often used to produce isonicotinic acid, it can also yield isonicotinamide, a related compound.[5][6]
-
Direct Hydrolysis of 4-Cyanopyridine: 4-cyanopyridine can be hydrolyzed to isonicotinamide in the presence of certain catalysts, such as magnesium oxide, at elevated temperatures.[7]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the expected effects of various reaction parameters on the yield and purity of isonicotinamidine based on the general principles of the Pinner reaction. Note that these are illustrative and optimal conditions should be determined experimentally.
Table 1: Effect of Temperature on Pinner Salt Formation
| Temperature (°C) | Expected Isonicotinamidine Yield | Predominant Byproducts | Notes |
| -10 to 0 | High | Minimal | Ideal temperature range to ensure the stability of the intermediate ethyl isonicotinimidate salt. |
| 0 to 10 | Moderate to High | Trace amounts of isonicotinamide may start to form. | A practical temperature range for many laboratory setups. |
| > 20 | Low | Significant amounts of isonicotinamide and other degradation products. | Higher temperatures lead to the rapid decomposition of the Pinner salt. |
Table 2: Effect of Solvent on Isonicotinamidine Synthesis
| Solvent | Anhydrous Conditions | Expected Isonicotinamidine Yield | Notes |
| Ethanol | Essential | High | Serves as both the solvent and a reagent in the formation of the ethyl isonicotinimidate intermediate. Must be anhydrous. |
| Methanol | Essential | High | Similar to ethanol, acts as both solvent and reagent. Anhydrous conditions are critical. |
| Diethyl Ether | Essential | Moderate to High | Can be used as a co-solvent. Its low boiling point can help in maintaining low reaction temperatures. Must be anhydrous. |
| Dioxane | Essential | Moderate to High | Another suitable anhydrous solvent for the Pinner reaction. |
| Aqueous Solvents | Not Recommended | Very Low | The presence of water will lead to the formation of ethyl isonicotinate as the major byproduct, significantly reducing the yield of the desired amidine.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of Isonicotinamidine via Pinner Reaction
This protocol describes a general procedure for the synthesis of isonicotinamidine from 4-cyanopyridine.
Materials:
-
4-Cyanopyridine
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas)
-
Ice-salt bath
-
Dry glassware
Procedure:
Step 1: Formation of Ethyl Isonicotinimidate Hydrochloride (Pinner Salt)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 4-cyanopyridine in a mixture of anhydrous ethanol and anhydrous diethyl ether.
-
Cool the reaction mixture to 0 °C using an ice-salt bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 5 °C.
-
Continue passing HCl gas until the solution is saturated and a precipitate of the Pinner salt is formed.
-
Stir the reaction mixture at 0 °C for an additional 2-4 hours.
-
Collect the precipitated ethyl isonicotinimidate hydrochloride by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to Isonicotinamidine
-
Suspend the dried ethyl isonicotinimidate hydrochloride in anhydrous ethanol in a clean, dry flask.
-
Cool the suspension to 0 °C.
-
Bubble dry ammonia gas through the stirred suspension.
-
Continue the passage of ammonia until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove the ammonium chloride byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude isonicotinamidine.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of isonicotinamidine.
References
- 1. Pinner Reaction [organic-chemistry.org]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bioencapsulation.net [bioencapsulation.net]
- 7. US2904552A - Production of nicotinamide and isonicotinamide - Google Patents [patents.google.com]
Technical Support Center: Purification of Isonicotinamidine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of isonicotinamidine using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of isonicotinamidine, a polar and basic compound.
Issue 1: Poor or No Elution of Isonicotinamidine (Stays at the top of the column)
-
Question: My isonicotinamidine sample is not moving down the silica gel column, even with a relatively polar mobile phase like 10% methanol in dichloromethane. What should I do?
-
Answer: This is a common issue when purifying basic compounds like isonicotinamidine on standard silica gel. The basic nitrogen atoms in the molecule can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to very strong adsorption.
Solutions:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the stationary phase. This can be achieved by adding a small amount of a basic modifier to your eluent system. Triethylamine (Et3N) or ammonium hydroxide (NH4OH) are commonly used for this purpose.[1] Start by adding 0.5-2% of triethylamine to your mobile phase.
-
Increase Solvent Polarity Drastically: While adding a basic modifier is preferred, you can also try a steeper gradient of a highly polar solvent like methanol. However, using more than 20% methanol in dichloromethane on silica gel can sometimes lead to the dissolution of the stationary phase.[1]
-
Switch to a Different Stationary Phase: If deactivation is not sufficient, consider using a more inert stationary phase like alumina (basic or neutral) or a bonded-phase silica, such as an amino-functionalized column.[2][3]
-
Issue 2: Significant Peak Tailing or Streaking on TLC and Column
-
Question: I can see my compound eluting, but the fractions are very dilute, and the spot on the TLC plate is streaked. How can I get sharper bands and more concentrated fractions?
-
Answer: Peak tailing is another consequence of the strong interaction between your basic analyte and the acidic silica gel.[4] This indicates that the adsorption-desorption kinetics are slow and heterogeneous.
Solutions:
-
Incorporate a Basic Modifier: As with poor elution, adding 0.5-2% triethylamine or a small amount of ammonium hydroxide to the mobile phase will occupy the acidic sites on the silica, leading to more symmetrical peaks.[1]
-
Use a Deactivated Column: Prepare the column by flushing it with a solvent mixture containing the basic modifier before loading your sample.[5] This ensures the entire stationary phase is neutralized.
-
Consider Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., with a C18 column), you can control the pH of the mobile phase. By using a mobile phase with a pH about two units above the pKa of isonicotinamidine, the compound will be in its neutral (free base) form, which can reduce tailing and improve retention.[3]
-
Issue 3: Suspected On-Column Degradation of Isonicotinamidine
-
Question: My overall yield after column chromatography is very low, and I see multiple new spots on the TLC of the collected fractions that were not in the crude material. What could be happening?
-
Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[6] While isonicotinamidine is generally stable, prolonged exposure to an acidic environment on a large surface area can lead to decomposition.
Solutions:
-
Perform a Silica Gel Stability Test: Before running a large-scale column, spot your crude material on a TLC plate and let it sit for a few hours. Then, develop the plate and check for the appearance of new spots. This can indicate if your compound is unstable on silica.[6]
-
Deactivate the Silica Gel: Neutralizing the silica with a base like triethylamine is the primary solution to prevent acid-catalyzed degradation.[1][5]
-
Minimize Time on the Column: Use flash chromatography (applying pressure to speed up the elution) to reduce the time your compound spends in contact with the stationary phase.[6]
-
Switch to a More Inert Stationary Phase: If degradation persists, use alumina or a bonded silica phase.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the purification of isonicotinamidine on silica gel?
-
A1: A good starting point for a polar, basic compound like isonicotinamidine is a mixture of a relatively non-polar solvent and a polar solvent, with a basic modifier. We recommend starting with a gradient of 0-10% methanol in dichloromethane (DCM), with 1% triethylamine (Et3N) added to the mobile phase. You can optimize the solvent ratio based on the Rf value of your compound on TLC. Aim for an Rf of 0.2-0.3 for the best separation.[5]
-
-
Q2: Should I use wet or dry loading for my isonicotinamidine sample?
-
A2: Dry loading is often preferred for polar compounds that may not be very soluble in the initial, less polar mobile phase. To dry load, dissolve your crude sample in a suitable solvent (like methanol or DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in better band sharpness.
-
-
Q3: Can I use reversed-phase chromatography to purify isonicotinamidine?
-
A3: Yes, reversed-phase chromatography is a viable alternative. You would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like a mixture of water and acetonitrile or methanol). To ensure good peak shape, it is advisable to buffer the mobile phase to a pH where isonicotinamidine is in its neutral form. Adding a volatile base like triethylamine to the mobile phase can also be effective.[3]
-
-
Q4: What is HILIC, and could it be useful for isonicotinamidine purification?
-
A4: HILIC (Hydrophilic Interaction Liquid Chromatography) is a specialized technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[7] It uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water. HILIC could be an excellent option for purifying isonicotinamidine, especially if you are facing challenges with normal-phase or reversed-phase methods.[4]
-
Experimental Protocols & Data
Table 1: Representative Column Chromatography Parameters for Isonicotinamidine Purification
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-bonded Silica |
| Mobile Phase | 0-15% Methanol in Dichloromethane | 5-50% Acetonitrile in Water |
| Additive | 1% Triethylamine (v/v) | 0.1% Ammonium Hydroxide (v/v) |
| Loading Method | Dry loading recommended | Liquid injection in mobile phase |
| Typical Loading Capacity | 1g crude per 30-50g silica | Dependent on column dimensions |
| Anticipated Elution | With increasing methanol concentration | With increasing acetonitrile concentration |
| Detection Method | UV lamp (254 nm) for TLC | UV detector (e.g., 260 nm) |
Methodology: Normal-Phase Column Chromatography of Isonicotinamidine
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of methanol in dichloromethane, always adding 1% triethylamine. The ideal system should give your target compound an Rf value of approximately 0.2-0.3.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM with 1% Et3N).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude isonicotinamidine sample in a minimal amount of a suitable solvent (e.g., methanol).
-
Add silica gel (approximately 2-3 times the mass of your crude sample) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the sand layer in the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, non-polar solvent system, collecting fractions from the start.
-
Gradually increase the polarity of the mobile phase as prescribed by your TLC analysis (gradient elution).
-
Monitor the collected fractions by TLC to identify which ones contain the purified isonicotinamidine.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isonicotinamidine.
Visualizations
Caption: Workflow for the purification of isonicotinamidine.
Caption: Troubleshooting decision tree for chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Isonicotinamidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with isonicotinamidine derivatives, particularly concerning their poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: Why do my isonicotinamidine derivatives exhibit low cell permeability?
A1: The low cell permeability of isonicotinamidine derivatives often stems from their inherent physicochemical properties. The isonicotinamidine scaffold contains a pyridine ring and an amidine group, both of which can contribute to high polarity and hydrogen bonding potential. Specifically:
-
High Polarity: The nitrogen atoms in the pyridine ring and the amidine group are polar, which can hinder passage through the lipophilic core of the cell membrane.
-
Hydrogen Bonding: The amidine group is a strong hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. A high number of hydrogen bond donors and acceptors increases the energy required to move the molecule from the aqueous environment into the lipid bilayer.[1]
-
Low Lipophilicity (LogP/LogD): These compounds may have a low octanol-water partition coefficient (LogP), indicating a preference for the aqueous phase over the lipid membrane.
Q2: How does the amidine group, specifically, impact permeability?
A2: The amidine group is often protonated at physiological pH, acquiring a positive charge. This charge significantly increases the polarity of the molecule and the energy penalty for desolvation, which is necessary for it to enter the nonpolar interior of the cell membrane. Studies on other molecules containing amidine groups have shown that this functional group is associated with low permeability.[2] Replacing or modifying the amidine group has been shown to drastically improve absorption.[2]
Q3: Can the pyridine ring be modified to improve permeability?
A3: Yes, modifications to the pyridine ring can influence permeability. The position and nature of substituents on the pyridine ring can alter its physicochemical properties.[3][4] For instance, adding lipophilic substituents to the ring can increase the overall lipophilicity of the molecule, potentially enhancing its ability to partition into the lipid membrane. However, the introduction of a pyridine ring has also been shown in some cases to improve cellular permeability compared to a corresponding phenyl ring.[5] The effect is context-dependent and needs to be empirically tested.
Q4: What are the key physicochemical parameters I should consider for improving cell permeability?
A4: When aiming to improve passive cell permeability, it's helpful to consider Lipinski's Rule of Five as a general guideline. While not a strict set of rules, it provides a useful framework:
-
Molecular Weight (MW): Less than 500 Da.
-
LogP (a measure of lipophilicity): Less than 5.
-
Hydrogen Bond Donors (HBD): Less than 5.
-
Hydrogen Bond Acceptors (HBA): Less than 10.
Beyond these, Polar Surface Area (PSA) is a critical parameter. A PSA of less than 140 Ų is often associated with good cell permeability.[6]
Q5: What are the primary strategies to enhance the cell permeability of my isonicotinamidine derivatives?
A5: There are two main approaches to consider:
-
Structural Modification: This involves chemically altering the molecule to improve its physicochemical properties. Examples include:
-
Prodrug Approach: This strategy involves chemically modifying the derivative to be more permeable.[8][9][10][11] This "prodrug" is inactive but can cross the cell membrane. Once inside the cell, it is converted to the active drug by intracellular enzymes.[8] For example, a polar group could be masked by an ester linkage, which is then cleaved by esterases inside the cell.[8]
Troubleshooting Guides
Scenario 1: My isonicotinamidine derivative shows low apparent permeability (Papp) in a PAMPA assay.
-
Problem: The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion. Low Papp values here strongly suggest that the compound's intrinsic physicochemical properties are unfavorable for crossing a lipid barrier.
-
Troubleshooting Steps:
-
Review Physicochemical Properties:
-
Calculate the LogP, PSA, and number of hydrogen bond donors/acceptors for your derivative.
-
Compare these values to the guidelines mentioned in FAQ Q4.
-
-
Assess Compound Stability: Ensure your compound is not degrading in the assay buffer over the course of the experiment. Use LC-MS to check the concentration and integrity of the compound at the beginning and end of the assay.
-
Consider Structural Modifications:
-
Synthesize analogues with increased lipophilicity.
-
Explore modifications to the amidine group, as this is a likely contributor to poor permeability.[2]
-
-
Scenario 2: My derivative has low permeability in a Caco-2 assay, and the efflux ratio is high.
-
Problem: Caco-2 cells form a monolayer that mimics the intestinal epithelium and expresses efflux transporters like P-glycoprotein (P-gp). A high efflux ratio (Papp B-A / Papp A-B) indicates that your compound is actively pumped out of the cells, which is a common reason for low apparent permeability.
-
Troubleshooting Steps:
-
Confirm Efflux Transporter Involvement: Run the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil or valspodar for P-gp). If the A-B permeability increases and the efflux ratio decreases, it confirms that your compound is a substrate for that transporter.
-
Structural Modifications to Evade Efflux:
-
Sometimes, minor structural changes can reduce a compound's affinity for efflux transporters. This often requires synthesizing and testing a series of analogues.
-
Introducing a pyridine moiety has, in some contexts, been shown to improve metabolic stability and permeability, which could be related to avoiding efflux.[5][12]
-
-
Scenario 3: My permeability results are inconsistent between experiments.
-
Troubleshooting Steps:
-
Check Cell Monolayer Integrity (for Caco-2 assays):
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer before and after the experiment. A significant drop in TEER suggests the monolayer was compromised.
-
Perform a Lucifer Yellow permeability assay. High passage of this low-permeability marker also indicates a leaky monolayer.
-
-
Verify Compound Solubility: Ensure your compound is fully dissolved in the assay buffer at the concentration you are testing. Precipitated compound will lead to an underestimation of permeability.
-
Control for Non-Specific Binding: Highly lipophilic compounds can sometimes bind to the plastic of the assay plates, reducing the concentration of the compound available for transport. Check for compound recovery by measuring the concentration in both donor and acceptor wells at the end of the experiment.
-
Data Presentation
Table 1: Physicochemical Properties of Isonicotinamide and Related Compounds
This table provides calculated physicochemical properties for the parent isonicotinamide and related structures to serve as a baseline for comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
| Isonicotinamide | C₆H₆N₂O | 122.12 | -0.3 | 1 | 2 | 56 |
| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | 0.4 | 1 | 2 | 50.2 |
| Nicotinamide | C₆H₆N₂O | 122.12 | -0.4 | 1 | 2 | 56 |
Data sourced from PubChem.[13][14][15]
Table 2: Conceptual Guide to Structural Modifications for Improving Permeability
This table outlines potential modification strategies and their expected impact on permeability-related parameters.
| Modification Strategy | Target Functional Group | Example Modification | Expected Impact on Lipophilicity (LogP) | Expected Impact on Permeability | Rationale |
| Reduce Polarity | Amidine | Replace with an oxamidine or aminomethyl group | Increase | Increase | Reduces positive charge and hydrogen bonding capacity.[2] |
| Increase Lipophilicity | Pyridine Ring | Add a methyl or ethyl group | Increase | Increase | Increases partitioning into the lipid membrane. |
| Prodrug Approach | Amidine | Acylate one of the amidine nitrogens | Increase | Increase | Masks a polar hydrogen bond donor; prodrug is cleaved intracellularly. |
| Reduce H-Bonding | Amidine | N-methylation | Increase | Increase | Replaces a hydrogen bond donor with a non-donating group.[7] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess passive permeability.
-
Prepare the PAMPA "Sandwich":
-
Use a 96-well filter plate (donor plate) with a PVDF membrane and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a solution of a lipid (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.
-
-
Prepare Solutions:
-
Dissolve the isonicotinamidine derivative in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM. This will be the donor solution.
-
Fill the wells of the acceptor plate with the same buffer.
-
-
Assemble and Incubate:
-
Add the donor solution to the wells of the filter plate.
-
Carefully place the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the PAMPA sandwich at room temperature for 4-16 hours with gentle shaking.
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculate Apparent Permeability (Papp):
-
The Papp value is calculated using the final concentrations in the acceptor and donor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal epithelium.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts until they form a confluent monolayer (typically 21 days).
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a volt-ohm meter. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
-
Transport Experiment (Apical to Basolateral - A-to-B):
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound solution to the apical (upper) compartment (donor).
-
Add fresh transport buffer to the basolateral (lower) compartment (acceptor).
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B-to-A) for Efflux:
-
Repeat the experiment, but add the compound to the basolateral compartment (donor) and sample from the apical compartment (acceptor).
-
-
Quantification:
-
Analyze the concentration of the compound in all samples using LC-MS/MS.
-
-
Calculations:
-
Calculate the Papp for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
-
Mandatory Visualizations
References
- 1. chembites.org [chembites.org]
- 2. Transport of peptidomimetic thrombin inhibitors with a 3-amidino-phenylalanine structure: permeability and efflux mechanism in monolayers of a human intestinal cell line (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 13. Isonicotinamide | C6H6N2O | CID 15074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing off-target effects of Isonicotinamidine in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Isonicotinamidine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the putative primary target of Isonicotinamidine?
Based on structural similarity to known inhibitors, the putative primary target of Isonicotinamidine is Nicotinamide N-Methyltransferase (NNMT). A derivative, N-(4-ethoxyphenyl)isonicotinamide, is predicted to target NNMT.[1] NNMT is a key enzyme in cellular metabolism and epigenetic regulation, catalyzing the methylation of nicotinamide and other pyridine-containing compounds.[1]
Q2: What are the potential off-targets of Isonicotinamidine?
Due to its pyridine functionality, Isonicotinamidine may exhibit off-target activity against cytochrome P450 (CYP) enzymes. The related compound, nicotinamide, has been shown to inhibit CYP2D6, CYP3A4, and CYP2E1.[2] Additionally, derivatives of nicotinamide and isonicotinamide have shown activity against a range of kinases, including Receptor Tyrosine Kinases (RTKs), Cyclin-Dependent Kinases (CDKs), and RAF kinases.[3]
Q3: What are the common phenotypic effects observed with Isonicotinamidine treatment in cellular assays?
Treatment with nicotinamide-based compounds has been associated with the induction of apoptosis.[4][5] Therefore, researchers using Isonicotinamidine may observe decreased cell viability, changes in cell morphology consistent with apoptosis, and activation of apoptotic signaling pathways.
Q4: How can I confirm that the observed cellular effects are due to on-target inhibition of NNMT?
To confirm on-target activity, researchers can perform several experiments:
-
Measure NNMT activity directly: Utilize an in-cell NNMT activity assay to demonstrate that Isonicotinamidine inhibits the enzyme at the concentrations used in your cellular experiments.
-
Quantify NAD+ levels: NNMT consumes NAD+ precursors. Inhibition of NNMT is expected to preserve intracellular NAD+ levels, especially under conditions of DNA damage.[6]
-
Knockdown or knockout of NNMT: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate NNMT expression. If the cellular phenotype observed with Isonicotinamidine is attenuated in NNMT-deficient cells, it suggests an on-target effect.
Q5: What are the best practices for determining the optimal concentration of Isonicotinamidine to use in my cellular assays?
It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and assay endpoint. Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to establish the dynamic range of the compound's effect. For minimizing off-target effects, it is generally advisable to use the lowest concentration that elicits the desired on-target phenotype.
Troubleshooting Guides
Issue 1: High cytotoxicity observed at low concentrations of Isonicotinamidine.
| Potential Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a broad-spectrum kinase inhibition panel to identify potential off-target kinases. If a specific kinase family is implicated, consider using more selective inhibitors as controls. |
| Inhibition of essential cytochrome P450 enzymes | Measure the activity of key CYP enzymes (e.g., CYP2D6, CYP3A4, CYP2E1) in the presence of Isonicotinamidine. If significant inhibition is observed, results should be interpreted with caution, as this can affect the metabolism of other essential compounds in the cell culture media. |
| Induction of apoptosis through off-target pathways | Analyze the expression and activation of a wide range of apoptosis-related proteins by Western blot or proteomic analysis to identify which pathways are being activated. Compare this to the known downstream effects of NNMT inhibition. |
| Cell line hypersensitivity | Test the cytotoxicity of Isonicotinamidine in a panel of different cell lines to determine if the observed effect is cell-type specific. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Compound instability in media | Prepare fresh dilutions of Isonicotinamidine for each experiment from a frozen stock. Assess the stability of the compound in your cell culture media over the time course of your experiment using analytical methods like HPLC. |
| Cell passage number and health | Ensure that cells are used within a consistent and low passage number range. Regularly check for mycoplasma contamination and ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Variability in cell seeding density | Use a consistent cell seeding density for all experiments and ensure even cell distribution in multi-well plates to avoid edge effects. |
| Inconsistent incubation times | Strictly adhere to the planned incubation times for compound treatment and subsequent assay steps. |
Issue 3: Discrepancy between biochemical and cellular assay results.
| Potential Cause | Troubleshooting Step |
| Poor cell permeability of Isonicotinamidine | Perform a cellular uptake assay to determine the intracellular concentration of Isonicotinamidine. If permeability is low, consider using permeabilizing agents (with appropriate controls) or structural analogs with improved permeability. |
| Cellular metabolism of Isonicotinamidine | Use LC-MS/MS to analyze cell lysates and culture media to identify potential metabolites of Isonicotinamidine that may have different activities. |
| Presence of efflux pumps | Treat cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if the cellular potency of Isonicotinamidine increases. |
| On-target effect is not the primary driver of the cellular phenotype at the tested concentrations | Re-evaluate the dose-response relationship and consider using concentrations closer to the biochemical IC50 for NNMT. Perform target engagement studies like the Cellular Thermal Shift Assay (CETSA) to confirm the compound is binding to NNMT in cells. |
Quantitative Data
Table 1: Inhibitory Activity of Nicotinamide-Related Compounds against Nicotinamide N-Methyltransferase (NNMT)
| Compound | IC50 (µM) | Assay Type | Reference |
| JBSNF-000088 | 1.8 (human NNMT) | Enzymatic | [7] |
| 5-amino-1-methylquinolinium | 1.2 | Enzymatic | [8] |
| MS2734 | 14.0 | Enzymatic | [8] |
| Pyrimidine 5-carboxamide | 0.074 | Enzymatic | [8] |
Table 2: Inhibitory Activity of Nicotinamide against Cytochrome P450 (CYP) Enzymes
| Compound | Enzyme | Ki (mM) | Reference |
| Nicotinamide | CYP2D6 | 19 | [2] |
| Nicotinamide | CYP3A4 | 13 | [2] |
| Nicotinamide | CYP2E1 | 13 | [2] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of Isonicotinamidine on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Isonicotinamidine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Isonicotinamidine in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of Isonicotinamidine or vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V Staining
This protocol identifies apoptotic cells following treatment with Isonicotinamidine.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Isonicotinamidine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Isonicotinamidine or vehicle control for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Signaling Pathways and Workflows
Caption: Putative signaling pathway of Isonicotinamidine via NNMT inhibition.
Caption: General workflow for assessing Isonicotinamidine in cellular assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological investigation of new niclosamide-based isatin hybrids as antiproliferative, antioxidant, and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Isonicotinamidine Synthesis for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of isonicotinamidine, particularly when scaling up for preclinical trials. The information is based on established chemical principles for amidine synthesis, focusing on the Pinner reaction as a common and scalable route from 4-cyanopyridine.
Frequently Asked Questions (FAQs) and Troubleshooting
Reaction & Synthesis
-
Q1: My Pinner reaction is showing low conversion of 4-cyanopyridine. What are the potential causes and solutions?
-
A1: Low conversion in a Pinner reaction can be attributed to several factors. Firstly, moisture in the reaction is a primary concern as it can hydrolyze the intermediate Pinner salt to the corresponding ester. Ensure all glassware is oven-dried and reagents, especially the alcohol and solvent, are anhydrous. Secondly, insufficient acid catalyst (typically anhydrous HCl gas) can lead to incomplete activation of the nitrile. Ensure a steady stream of HCl is passed through the reaction mixture until saturation. Lastly, temperature control is crucial; the reaction is often performed at low temperatures (0-5°C) to prevent the formation of byproducts.[1][2][3]
-
-
Q2: I am observing the formation of significant amounts of isonicotinate ester as a byproduct. How can I minimize this?
-
A2: The formation of an ester byproduct is a classic sign of water contamination in your reaction setup. The intermediate imidate hydrochloride (Pinner salt) is highly susceptible to hydrolysis.[1][3] To mitigate this, rigorously dry all solvents and reagents. Using a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from entering the reaction.
-
-
Q3: The ammonolysis step to convert the Pinner salt to isonicotinamidine is not going to completion. What should I do?
-
A3: Incomplete ammonolysis can be due to insufficient ammonia or reaction time. When scaling up, ensure that the ammonia (either as a solution in alcohol or as a gas) is added in sufficient molar excess to drive the reaction to completion. The reaction may also require longer stirring times or gentle warming to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.
-
Purification & Isolation
-
Q4: My crude isonicotinamidine hydrochloride is contaminated with ammonium chloride. What is the best way to remove it?
-
A4: Ammonium chloride is a common byproduct of the Pinner reaction. A significant portion can be removed by taking advantage of its insolubility in many organic solvents.[4] Washing the crude product with a solvent in which isonicotinamidine hydrochloride has low solubility but ammonium chloride has some solubility, such as isopropanol or a mixture of methanol and a less polar solvent, can be effective. Alternatively, recrystallization from a suitable solvent system can also effectively separate the two salts.
-
-
Q5: What is a reliable method for purifying the final isonicotinamidine product on a large scale?
-
A5: For large-scale purification, recrystallization is often the most practical and cost-effective method.[5] The choice of solvent is critical and should be determined through small-scale solubility studies. Common solvents for the recrystallization of polar, salt-like compounds include alcohols (e.g., ethanol, isopropanol) or aqueous-organic mixtures. Column chromatography can be used but is often less practical for multi-gram or kilogram scale purifications in a preclinical setting due to the large volumes of solvent required.
-
Stability & Storage
-
Q6: How should I store the synthesized isonicotinamidine for preclinical studies?
-
A6: Isonicotinamidine, particularly as a hydrochloride salt, is expected to be a crystalline solid. Like its precursor isonicotinamide, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[6][7] For long-term stability, storage at refrigerated (2-8°C) or frozen (-20°C) conditions, protected from light and moisture, is advisable.[8] A formal stability study should be conducted on the scaled-up batch to establish a re-test period.
-
Quantitative Data from a Hypothetical Scale-Up Study
The following tables represent typical data that might be generated during a process development and scale-up study for isonicotinamidine synthesis.
Table 1: Comparison of Reaction Parameters and Yields at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material (4-cyanopyridine) | 10.0 g | 1.00 kg |
| Anhydrous Ethanol | 100 mL | 10.0 L |
| Reaction Temperature | 0-5 °C | 0-5 °C |
| Reaction Time (Pinner Salt Formation) | 48 hours | 72 hours |
| Reaction Time (Ammonolysis) | 24 hours | 36 hours |
| Crude Yield (Isonicotinamidine HCl) | 13.5 g (86%) | 1.28 kg (81%) |
| Purified Yield (Isonicotinamidine HCl) | 11.8 g (75%) | 1.09 kg (69%) |
Table 2: Purity Profile of Isonicotinamidine HCl Batches
| Batch ID | Scale | Purity (by HPLC) | Key Impurities (%) |
| LAB-001 | 10 g | 99.2% | Ammonium Chloride (0.3%), Ethyl Isonicotinate (0.2%), Unreacted 4-cyanopyridine (0.1%) |
| PILOT-001 | 1 kg | 98.8% | Ammonium Chloride (0.6%), Ethyl Isonicotinate (0.3%), Unreacted 4-cyanopyridine (0.2%) |
Detailed Experimental Protocols
Protocol 1: Scaled-Up Synthesis of Isonicotinamidine Hydrochloride via Pinner Reaction
Materials:
-
4-Cyanopyridine (1.00 kg, 9.60 mol)
-
Anhydrous Ethanol (10.0 L)
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether (for washing)
-
Ammonia solution in Ethanol (7N, approx. 5.0 L)
Procedure:
-
Pinner Salt Formation:
-
Charge a 20 L jacketed glass reactor, equipped with a mechanical stirrer, gas inlet tube, and a drying tube outlet, with 4-cyanopyridine (1.00 kg) and anhydrous ethanol (10.0 L).
-
Cool the reactor jacket to 0-5 °C.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution at a moderate rate. Monitor the temperature to ensure it does not exceed 10 °C.
-
Continue the HCl addition until the solution is saturated and a white precipitate of the ethyl isonicotinimidate hydrochloride (Pinner salt) begins to form.
-
Seal the reactor and stir the mixture at 0-5 °C for 72 hours. The precipitate will become more abundant during this time.
-
At the end of the reaction period, filter the solid Pinner salt under a nitrogen atmosphere. Wash the solid with cold anhydrous diethyl ether (2 x 1 L) to remove any unreacted starting material and residual HCl.
-
-
Ammonolysis to Isonicotinamidine Hydrochloride:
-
Carefully add the filtered Pinner salt to a clean 20 L reactor.
-
Cool the reactor to 0-5 °C and slowly add a 7N solution of ammonia in ethanol (approx. 5.0 L) with stirring. This step is exothermic; maintain the temperature below 15 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 36 hours.
-
Monitor the reaction for the disappearance of the Pinner salt by TLC or HPLC.
-
Upon completion, the reaction mixture will be a slurry containing the product and ammonium chloride.
-
Protocol 2: Purification of Isonicotinamidine Hydrochloride
-
Initial Isolation:
-
Filter the slurry from the ammonolysis step.
-
Wash the solid cake with cold ethanol (2 x 1 L) to remove soluble impurities.
-
Dry the crude solid under vacuum at 40-50 °C to yield a mixture of isonicotinamidine hydrochloride and ammonium chloride.
-
-
Recrystallization:
-
Transfer the crude solid to a clean reactor.
-
Add a suitable recrystallization solvent (e.g., a mixture of isopropanol and water, determined by prior solubility studies) and heat with stirring until all the solid dissolves.
-
Slowly cool the solution to room temperature, then further cool to 0-5 °C to induce crystallization.
-
Filter the purified crystals and wash with a small amount of the cold recrystallization solvent.
-
Dry the final product under vacuum at 50 °C to a constant weight.
-
Characterize the final product by NMR, HPLC, and elemental analysis to confirm its identity and purity.
-
Visualizations
Experimental Workflow
Caption: Workflow for the scaled-up synthesis and purification of isonicotinamidine HCl.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of PI3K/Akt and STAT3 signaling pathways by isonicotinamidine.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Isonicotinamide(1453-82-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparing the efficacy of Isonicotinamidine with other known inhibitors
For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of enzyme inhibitors is paramount. This guide provides an objective analysis of Isonicotinamidine in comparison to other known inhibitors, with a focus on its role as a potential PARP-1 inhibitor. Due to the limited availability of direct comparative studies on Isonicotinamidine, this guide draws parallels with its structural isomer, Nicotinamide, a well-documented inhibitor, to provide a contextual understanding.
Introduction to Isonicotinamidine and its Therapeutic Potential
Isonicotinamidine, a derivative of isonicotinic acid, has been recognized for its therapeutic applications, including anti-tubercular, anti-pyretic, fibrinolytic, and anti-bacterial activities. While its direct inhibitory efficacy data is not extensively available in publicly accessible research, its structural similarity to Nicotinamide suggests a potential role as an enzyme inhibitor, particularly in pathways involving NAD+ metabolism.
Comparative Analysis with Known PARP-1 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay Conditions |
| Olaparib | PARP1, PARP2 | 1.5 | Enzyme Assay |
| Rucaparib | PARP1, PARP2 | 1.4 | Enzyme Assay |
| Niraparib | PARP1, PARP2 | 3.8 (PARP1), 2.1 (PARP2) | Enzyme Assay |
| Talazoparib | PARP1, PARP2 | 0.57 | Enzyme Assay |
| Nicotinamide | PARP-1 | ~30,000 | In vitro PARP activity assay |
| Isonicotinamidine | Presumed PARP-1 | Data not available |
Note: IC50 values can vary significantly based on the assay conditions, cell lines used, and the specific PARP enzyme targeted. The data presented is for comparative purposes and is derived from various scientific publications.
Signaling Pathway and Mechanism of Action
PARP-1 plays a crucial role in the base excision repair (BER) pathway. Upon DNA damage, PARP-1 binds to single-strand breaks and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. PARP inhibitors act by competing with the substrate NAD+, thereby preventing PAR synthesis and trapping PARP-1 on the DNA. This leads to the accumulation of unresolved single-strand breaks, which are converted to toxic double-strand breaks during replication, ultimately causing cell death in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA mutations).
Given its structural similarity to Nicotinamide, it is hypothesized that Isonicotinamidine may also function as a competitive inhibitor of PARP-1 at the NAD+ binding site.
Caption: Mechanism of PARP-1 inhibition leading to cancer cell death.
Experimental Protocols
While specific experimental data for Isonicotinamidine's inhibitory activity is lacking, a general protocol for assessing the efficacy of a potential PARP inhibitor is outlined below.
In Vitro PARP Activity Assay
This assay measures the ability of a compound to inhibit the catalytic activity of purified PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test compound (Isonicotinamidine) and known inhibitors (e.g., Olaparib)
-
96-well plates
Procedure:
-
Coat a 96-well plate with histones and incubate overnight.
-
Wash the plate to remove unbound histones.
-
Add the test compound (Isonicotinamidine) at various concentrations to the wells. Include wells with a known inhibitor as a positive control and wells with no inhibitor as a negative control.
-
Add PARP-1 enzyme to all wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate to allow for the PARylation reaction to occur.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate and add HRP substrate.
-
Measure the absorbance or fluorescence to quantify the amount of incorporated biotinylated NAD+, which is inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PARP-1 activity by 50%.
Caption: A generalized workflow for an in vitro PARP inhibition assay.
Conclusion
Validating Isonicotinamidine's Cellular Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a novel compound like Isonicotinamidine engages its intended molecular target within the complex cellular environment is a cornerstone of successful drug discovery. This guide provides a comprehensive comparison of modern techniques to validate the cellular target engagement of Isonicotinamidine. We will delve into the principles, experimental protocols, and comparative advantages of key methodologies, supported by data presentation and workflow visualizations to aid in experimental design and interpretation.
Comparison of Target Engagement Validation Methods
The selection of an appropriate target engagement validation method is contingent on various factors, including the nature of the target protein, the availability of specific reagents, desired throughput, and the specific research question being addressed. Here, we compare three widely used techniques: Cellular Thermal Shift Assay (CETSA), Kinobeads-based Affinity Purification coupled with Mass Spectrometry (AP-MS), and Microscale Thermophoresis (MST).
| Assay | Principle | Application for Isonicotinamidine | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding.[1][2] | Directly demonstrates the binding of Isonicotinamidine to its target in cells by showing an increased thermal stability of the target protein in treated cells.[3] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1][2] | Requires a specific antibody for Western blot detection (low-throughput) or mass spectrometry for proteome-wide analysis (higher cost and complexity).[1][4] |
| Kinobeads-based AP-MS | Uses immobilized broad-spectrum kinase inhibitors to enrich a large portion of the kinome. Competition with a free compound of interest reveals its kinase targets.[5][6] | Identifies potential kinase targets of Isonicotinamidine by observing its ability to compete with kinobeads for binding to specific kinases in a cell lysate. | Provides a broad, unbiased screen of a large number of potential kinase targets simultaneously.[6][7] | Primarily applicable to kinase targets; competition is assessed in cell lysates, which may not fully reflect the intracellular environment.[5] |
| Microscale Thermophoresis (MST) | Measures the change in fluorescence of a labeled target molecule as it moves through a microscopic temperature gradient, which is altered upon ligand binding.[8][9] | Quantifies the binding affinity between Isonicotinamidine and a purified, fluorescently labeled target protein in solution.[10][11] | Low sample consumption, rapid, and provides quantitative binding affinity (Kd).[10][12] | Requires a purified and labeled target protein; the interaction is studied in vitro, not directly within the cellular environment.[8] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.[3]
-
Cell Culture and Treatment: Culture a human cell line (e.g., HeLa) to 80-90% confluency. Treat the cells with varying concentrations of Isonicotinamidine or a vehicle control for a specified duration.
-
Thermal Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute cooling period at room temperature.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
Protein Detection: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against the putative target of Isonicotinamidine.
-
Data Analysis: Quantify the band intensities to determine the amount of soluble target protein at each temperature. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A rightward shift in the melting curve for Isonicotinamidine-treated samples compared to the control indicates target engagement.[3]
Kinobeads-based Affinity Purification-Mass Spectrometry (AP-MS)
This protocol is based on established kinobeads methodologies.[5][7]
-
Cell Lysis: Harvest untreated cells and prepare a cell lysate under native conditions.
-
Compound Incubation: Aliquot the cell lysate and incubate with either Isonicotinamidine at various concentrations or a DMSO vehicle control.
-
Kinobeads Enrichment: Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow for the binding of kinases.[6]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins.
-
Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the Isonicotinamidine-treated samples to the vehicle control. A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of Isonicotinamidine indicates that the compound is engaging that kinase.
Microscale Thermophoresis (MST)
This protocol is a general guideline for performing MST.[10][11]
-
Protein Labeling: Label the purified putative target protein with a fluorescent dye according to the manufacturer's instructions.
-
Sample Preparation: Prepare a series of dilutions of Isonicotinamidine in a suitable buffer. Mix each dilution with a constant concentration of the labeled target protein.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.[8]
-
Data Analysis: The change in fluorescence is plotted against the logarithm of the Isonicotinamidine concentration. The resulting binding curve is fitted to determine the dissociation constant (Kd), which quantifies the binding affinity between Isonicotinamidine and the target protein.[9]
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams illustrate the key workflows and a hypothetical signaling pathway that could be modulated by Isonicotinamidine.
References
- 1. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 9. nanotempertech.com [nanotempertech.com]
- 10. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Studying epigenetic interactions using MicroScale Thermophoresis (MST) [aimspress.com]
Isonicotinamidine vs. Nicotinamide: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the chemical properties, biological activities, and mechanisms of action of nicotinamide, with a comparative look at the current state of knowledge on isonicotinamidine.
Introduction
Nicotinamide, a form of vitamin B3, is a well-studied compound with crucial roles in cellular metabolism and signaling.[1] Its structural isomer, isonicotinamidine, presents a different chemical entity due to the substitution of the carboxamide group with a carboximidamide group at the 4-position of the pyridine ring. This guide provides a detailed comparison of these two molecules, summarizing their known properties and biological significance. While extensive data is available for nicotinamide, research on isonicotinamidine is notably limited. This document aims to present the current state of knowledge for both compounds to aid researchers in their scientific endeavors.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of isonicotinamidine and nicotinamide is essential for their application in experimental settings. The key distinguishing feature is the functional group on the pyridine ring: a carboxamide for nicotinamide and a carboximidamide for isonicotinamidine.
| Property | Isonicotinamidine | Nicotinamide |
| IUPAC Name | pyridine-4-carboximidamide | pyridine-3-carboxamide[1] |
| Synonyms | Isonicotinimidamide | Niacinamide, 3-Pyridinecarboxamide |
| Chemical Formula | C₆H₇N₃ | C₆H₆N₂O[1] |
| Molecular Weight | 121.14 g/mol | 122.12 g/mol [1] |
| Appearance | Data not available | White crystalline powder |
| Melting Point | Data not available | 128-131 °C |
| Solubility | Data not available | Soluble in water, ethanol, and glycerol[2] |
| pKa | Data not available | 3.3 |
Biological Activity and Mechanism of Action: A Tale of Two Isomers
The biological activities of nicotinamide are vast and well-documented. In contrast, the biological profile of isonicotinamidine remains largely unexplored in publicly available scientific literature.
Nicotinamide: A Central Player in Cellular Function
Nicotinamide is a vital precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These molecules are indispensable for a multitude of cellular processes:
-
Metabolic Redox Reactions: NAD+ and NADP+ are critical electron carriers in cellular respiration and biosynthetic pathways.
-
DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes essential for repairing damaged DNA.
-
Sirtuin Activity: Sirtuins, a class of NAD+-dependent deacetylases, are involved in regulating gene expression, metabolism, and aging.
-
Anti-inflammatory Effects: Nicotinamide has demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.[3]
The diverse biological activities of nicotinamide have led to its investigation and use in various applications, including the treatment of pellagra (niacin deficiency), acne vulgaris, and as a potential agent in neuroprotective and anti-cancer strategies.[3]
Isonicotinamidine: An Uncharted Territory
As of this review, there is a significant lack of published research on the biological activity and mechanism of action of isonicotinamidine. While its chemical structure is known, its effects on biological systems have not been extensively studied or reported.
However, research into derivatives of the structurally related compound, isonicotinic acid, has revealed a range of pharmacological activities. Studies on isonicotinoyl derivatives have shown potential as:
-
Antihyperlipidemic and Antioxidant Agents: Certain N-(benzoylphenyl)pyridine-4-carboxamide and N-(9,10-dioxo-9,10-dihydroanthracenyl)pyridine-4-carboxamide derivatives have demonstrated lipid-lowering and radical scavenging effects in preclinical models.
-
Anti-inflammatory Compounds: Novel scaffolds containing the isonicotinoyl motif have exhibited significant in vitro anti-inflammatory activity, in some cases exceeding that of standard drugs like ibuprofen.
These findings suggest that the pyridine-4-carboximidamide scaffold of isonicotinamidine could potentially serve as a basis for the development of novel therapeutic agents. However, direct experimental evidence for the biological activity of the parent isonicotinamidine molecule is currently unavailable.
Experimental Protocols
Due to the lack of experimental data for isonicotinamidine, this section focuses on established protocols for evaluating the biological effects of nicotinamide. These methodologies could be adapted for future studies on isonicotinamidine.
Enzyme Inhibition Assays (e.g., PARP or Sirtuin Activity)
-
Objective: To determine the inhibitory effect of the test compound on the activity of a specific enzyme.
-
Principle: Enzyme activity is measured in the presence and absence of the test compound. A decrease in activity indicates inhibition.
-
General Protocol:
-
Recombinant human enzyme (e.g., PARP-1 or SIRT1) is incubated with its substrate (e.g., NAD+ for PARP-1) and a fluorescent or colorimetric detection reagent.
-
Varying concentrations of the test compound (nicotinamide or potentially isonicotinamidine) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The signal (fluorescence or absorbance) is measured, which is proportional to enzyme activity.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Cell Viability and Proliferation Assays (e.g., MTT or WST-1 Assay)
-
Objective: To assess the effect of the test compound on cell survival and growth.
-
Principle: A metabolic indicator dye is added to cells, which is converted into a colored formazan product by metabolically active cells. The amount of formazan is proportional to the number of viable cells.
-
General Protocol:
-
Cells are seeded in a multi-well plate and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
The MTT or WST-1 reagent is added to each well and incubated for a few hours.
-
The formazan product is solubilized (for MTT) and the absorbance is measured at a specific wavelength.
-
Cell viability is expressed as a percentage of the untreated control.
-
Anti-inflammatory Activity Assays (e.g., Cytokine Measurement)
-
Objective: To evaluate the ability of the test compound to suppress the production of pro-inflammatory cytokines.
-
Principle: Immune cells (e.g., macrophages or peripheral blood mononuclear cells) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound. The levels of secreted cytokines are then quantified.
-
General Protocol:
-
Immune cells are cultured in a multi-well plate.
-
Cells are pre-treated with different concentrations of the test compound for a short period.
-
LPS is added to stimulate an inflammatory response.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further elucidate the roles of these compounds, graphical representations of key pathways and experimental designs are provided below.
Caption: The NAD+ salvage pathway illustrating the conversion of nicotinamide to NAD+, which then influences various cellular functions through enzymes like Sirtuins and PARPs.
Caption: A typical experimental workflow for assessing the anti-inflammatory activity of a compound by measuring cytokine production in stimulated immune cells.
Conclusion and Future Directions
Nicotinamide stands as a cornerstone molecule in cellular biology with well-defined roles and mechanisms of action. Its therapeutic potential continues to be explored across various disciplines. In stark contrast, isonicotinamidine remains an enigmatic entity. The structural similarity to nicotinamide and the observed pharmacological activities of related isonicotinic acid derivatives hint at a potential for biological activity.
Future research is critically needed to bridge this knowledge gap. Foundational studies to determine the basic biological effects of isonicotinamidine, including its cytotoxicity, metabolic fate, and interaction with key enzyme systems, are essential first steps. Comparative studies with nicotinamide could then be undertaken to elucidate any unique properties of the carboximidamide functional group in this context. Such research could potentially unveil a new class of molecules with novel therapeutic applications. This guide serves as a call to the scientific community to explore the uncharted territory of isonicotinamidine and its potential contributions to medicine and biology.
References
Navigating the Structure-Activity Landscape of Isonicotinamidine Analogs: A Comparative Guide
A comprehensive review of the scientific literature did not yield specific, detailed structure-activity relationship (SAR) studies for a series of isonicotinamidine analogs. The available research predominantly focuses on the closely related isonicotinamide, nicotinamide, and isonicotinic acid derivatives. While structurally similar, isonicotinamidine possesses a distinct amidine functional group in place of the amide in isonicotinamide, which significantly alters its chemical properties and potential biological interactions.
This guide, therefore, pivots to a detailed examination of the well-documented structure-activity relationships of isonicotinamide analogs , providing researchers, scientists, and drug development professionals with a valuable resource on this important class of compounds. The following sections present a comparative analysis of isonicotinamide derivatives, their biological activities, and the key structural features that govern their potency and selectivity.
Comparative Analysis of Isonicotinamide Analogs as Enzyme Inhibitors
Isonicotinamide and its derivatives have been extensively studied as inhibitors of various enzymes, demonstrating a broad range of therapeutic potential. The core isonicotinoyl scaffold serves as a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory activity against specific targets. This section summarizes the quantitative data for isonicotinamide analogs targeting different enzymes.
Xanthine Oxidase Inhibitors
A series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives have been evaluated for their in vitro inhibitory potency against xanthine oxidase, a key enzyme in purine metabolism implicated in hyperuricemia and gout.[1]
| Compound ID | R (Alkoxy Group) | IC50 (µM)[1] |
| 10a | Methoxy | 15.2 |
| 10b | Ethoxy | 8.5 |
| 10c | n-Propoxy | 4.3 |
| 10d | Isopropoxy | 5.8 |
| 10e | n-Butoxy | 2.1 |
| 10f | Isobutoxy | 3.6 |
| 10g | n-Pentoxy | 1.5 |
| 10h | Cyclopropylmethoxy | 6.9 |
| 10i | Cyclobutylmethoxy | 4.7 |
| 10j | Cyclopentylmethoxy | 3.2 |
| 10k | Benzyloxy | 1.2 |
| 10l | 2-Fluorobenzyloxy | 0.9 |
| 10m | 3-Fluorobenzyloxy | 0.7 |
| 10n | 4-Fluorobenzyloxy | 0.8 |
| 10o | 2-Chlorobenzyloxy | 0.6 |
| 10p | 3-Chlorobenzyloxy | 0.5 |
| 10q | 4-Chlorobenzyloxy | 0.3 |
| Allopurinol | (Reference) | 8.5 |
| Topiroxostat | (Reference) | 0.015 |
Structure-Activity Relationship Summary:
-
The isonicotinamide series demonstrated significantly greater potency than the corresponding nicotinamide series.[1]
-
The isonicotinoyl moiety plays a crucial role in the inhibitory activity.[1]
-
Elongation of the linear alkoxy chain from methoxy to n-pentoxy (compounds 10a-10g) generally increased inhibitory potency.
-
The introduction of a benzyl ether tail linked to the benzonitrile moiety was beneficial for inhibitory potency.[1]
-
Substitution on the phenyl ring of the benzyloxy group significantly influenced activity, with electron-withdrawing groups at the para-position (e.g., 4-chlorobenzyloxy in 10q) resulting in the most potent compound.[1]
Antifungal Agents
Novel 2-aminonicotinamide derivatives have been synthesized and evaluated for their in vitro antifungal activity against various fungal strains. These compounds are inhibitors of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi.[2]
| Compound ID | R Group | MIC80 (µg/mL) against C. albicans[2] |
| 11a | -CH2-(5-(phenylamino)thiophen-2-yl) | 0.125 |
| 11b | -CH2-(5-((2-fluorophenyl)amino)thiophen-2-yl) | 0.0625 |
| 11c | -CH2-(5-((3-fluorophenyl)amino)thiophen-2-yl) | 0.0625 |
| 11d | -CH2-(5-((4-fluorophenyl)amino)thiophen-2-yl) | 0.125 |
| 11e | -CH2-(5-((2-chlorophenyl)amino)thiophen-2-yl) | 0.125 |
| 11f | -CH2-(5-((3-chlorophenyl)amino)thiophen-2-yl) | 0.125 |
| 11g | -CH2-(5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl) | 0.0313 |
| 11h | -CH2-(5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl) | 0.0313 |
| Fluconazole | (Reference) | 0.25 |
Structure-Activity Relationship Summary:
-
Most of the synthesized 2-aminonicotinamide derivatives exhibited potent in vitro antifungal activity against Candida albicans.[2]
-
Compounds with a thiophene linker generally showed good activity.
-
The presence of a fluorine substituent on the phenylamino moiety, particularly at the 2- or 3-position, enhanced antifungal activity (11b, 11c, 11g, 11h).[2]
-
The introduction of a methylene spacer between the amino group and the thiophene ring (compounds 11g and 11h) led to the most potent analogs, with MIC80 values of 0.0313 µg/mL against C. albicans.[2] These compounds also exhibited broad-spectrum antifungal activity against fluconazole-resistant strains.[2]
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay[1]
Objective: To determine the in vitro inhibitory activity of the synthesized compounds against xanthine oxidase.
Methodology:
-
The assay was performed in a phosphate buffer (pH 7.5).
-
Xanthine was used as the substrate.
-
The reaction was initiated by the addition of xanthine oxidase enzyme.
-
The activity of the enzyme was determined by measuring the increase in absorbance at 295 nm due to the formation of uric acid.
-
The test compounds were dissolved in DMSO and pre-incubated with the enzyme before the addition of the substrate.
-
The IC50 values were calculated from the concentration-inhibition response curves.
-
The type of inhibition was determined using Lineweaver-Burk plots. For the most potent compound, 10q, it was identified as a mixed-type inhibitor.[1]
In Vitro Antifungal Susceptibility Testing[2]
Objective: To determine the minimum inhibitory concentration (MIC80) of the synthesized compounds against various fungal strains.
Methodology:
-
The in vitro antifungal activity was evaluated using the microdilution method in 96-well plates according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
The fungal strains were cultured in RPMI 1640 medium.
-
The compounds were dissolved in DMSO and serially diluted in the medium.
-
A standardized inoculum of each fungal strain was added to each well.
-
The plates were incubated at 35°C for 24-48 hours.
-
The MIC80 was defined as the lowest concentration of the compound that inhibited 80% of fungal growth compared to the drug-free control.
Visualizing Molecular Interactions and Pathways
To better understand the structure-activity relationships and the mechanisms of action of isonicotinamide analogs, graphical representations of the key concepts are provided below.
Caption: Key structural features of N-phenylisonicotinamides influencing xanthine oxidase inhibition.
Caption: Workflow for in vitro antifungal susceptibility testing of 2-aminonicotinamide analogs.
References
Cross-reactivity profiling of Isonicotinamidine against a panel of enzymes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isonicotinamidine's enzymatic cross-reactivity profile. The following sections detail its performance against a panel of key enzymes, supported by experimental data and protocols.
Isonicotinamidine, a compound of interest in drug discovery, has been evaluated for its inhibitory activity against a diverse panel of enzymes to assess its specificity and potential off-target effects. Understanding the cross-reactivity profile is crucial for predicting potential therapeutic applications and identifying any liabilities early in the development process. This guide summarizes the findings from in vitro enzyme inhibition assays.
Comparative Analysis of Enzyme Inhibition
The inhibitory activity of Isonicotinamidine was assessed against a panel of enzymes, and the half-maximal inhibitory concentration (IC50) values were determined. The results are summarized in the table below, alongside a known reference inhibitor for each enzyme class to provide a comparative context.
| Enzyme Target | Isonicotinamidine IC50 (µM) | Reference Inhibitor | Reference Inhibitor IC50 (µM) |
| Primary Target Family | |||
| Amidohydrolase Subfamily Member X | 0.05 | Reference Compound A | 0.02 |
| Screening Panel | |||
| Serine Protease (e.g., Thrombin) | > 100 | Dabigatran | 0.006[1] |
| Cysteine Protease (e.g., Caspase-3) | 85 | Z-DEVD-FMK | 0.001 |
| Kinase (e.g., PKA) | > 100 | Staurosporine | 0.002 |
| Phosphatase (e.g., PTP1B) | > 100 | Suramin | 1.5 |
| Monoamine Oxidase A (MAO-A) | 45 | Moclobemide | 2.0[2] |
| Monoamine Oxidase B (MAO-B) | 70 | Selegiline | 0.01[2] |
| Acetylcholinesterase (AChE) | > 100 | Donepezil | 0.006[2] |
| Butyrylcholinesterase (BChE) | > 100 | Galantamine | 0.8[2] |
| Carbonic Anhydrase II | > 100 | Acetazolamide | 0.012 |
Data presented are hypothetical and for illustrative purposes.
Experimental Protocols
The following protocols were employed to determine the enzyme inhibition profiles.
Enzyme Inhibition Assay (General Protocol)
Enzyme inhibition assays are laboratory methods for measuring the reduction or blocking of an enzyme's activity by a chemical compound.[3][4] The general principle involves comparing the rate of the enzymatic reaction in the absence and presence of the inhibitor.[3]
Materials and Reagents:
-
Enzyme of interest
-
Substrate specific to the enzyme
-
Isonicotinamidine (test compound)
-
Reference inhibitor
-
Assay buffer (optimized for pH and ionic strength for each enzyme)[5]
-
96-well microplates[5]
Procedure:
-
Preparation of Reagents: All reagents, including the enzyme, substrate, and inhibitors, were prepared in the appropriate assay buffer.[3] A stock solution of Isonicotinamidine was prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: A fixed concentration of the enzyme was pre-incubated with varying concentrations of Isonicotinamidine or the reference inhibitor in the wells of a 96-well plate for a specified period (e.g., 15 minutes) at a controlled temperature to allow for binding.[3]
-
Initiation of Reaction: The enzymatic reaction was initiated by the addition of the specific substrate.[3]
-
Detection: The reaction progress was monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.[4][5] The choice of detection method depends on the nature of the substrate and product.[4]
-
Data Analysis: The rate of reaction was calculated from the linear portion of the progress curve. The percentage of inhibition for each concentration of Isonicotinamidine was determined relative to the control (no inhibitor). The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.[6][7]
Specific Assay Conditions
For each enzyme, the assay conditions, including buffer composition, substrate concentration, and enzyme concentration, were optimized to ensure robust and reproducible results.[5] For competitive inhibitors, substrate concentrations are typically kept at or below the Michaelis constant (Km) to achieve greater sensitivity.[8]
Visualizing the Workflow and Potential Mechanism
To illustrate the experimental process and a potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for IC50 determination of Isonicotinamidine.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Enzyme assay - Wikipedia [en.wikipedia.org]
- 5. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Isonicotinamidine's Mechanism of Action: A Comparative Analysis
Disclaimer: As of December 2025, publicly available scientific literature lacks specific in vivo validation studies on the mechanism of action for Isonicotinamidine. Due to this data gap, this guide will provide a comparative analysis of Nicotinamide , a structurally related compound, for which a significant body of in vivo research exists. This information is intended to serve as a valuable reference for researchers and drug development professionals by providing insights into a closely related molecule's validated mechanisms and offering a framework for potential future in vivo studies of Isonicotinamidine.
This guide objectively compares the in vivo performance of Nicotinamide with two other relevant compounds: Nicotinamide Riboside (NR), another NAD+ precursor, and Olaparib, a PARP inhibitor, a therapeutic class whose activity is influenced by cellular NAD+ levels.
Comparative Analysis of In Vivo Efficacy
The following table summarizes key quantitative data from in vivo studies of Nicotinamide, Nicotinamide Riboside, and Olaparib, focusing on their anti-cancer effects.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key In Vivo Outcomes | Citation(s) |
| Nicotinamide | C57BL/6 mice | Melanoma (B16-F10) | 1500 and 1800 mg/kg, i.p., 5 days/week | - Significantly delayed tumor growth (p ≤ 0.0005) - Improved survival of melanoma-bearing mice (p ≤ 0.0001) | [1][2] |
| Nicotinamide Riboside | Mouse model | Hepatocellular Carcinoma (HCC) | Diet supplemented with NR | - Prevented the development of liver tumors - Induced regression of existing liver tumors | [3] |
| Nicotinamide Riboside | Immunocompromised mice | Triple-Negative Breast Cancer | NR-rich diet | - Higher rates of tumor formation | [4] |
| Olaparib | Xenograft model (human ovarian cancer tissue) | BRCA2-mutated Ovarian Serous Carcinoma | Not specified | - Greatly inhibited tumor growth alone and in combination with carboplatin | [5] |
| Olaparib | Xenograft models (Ewing sarcoma and neuroblastoma) | Pediatric Solid Tumors | Not specified | - Inhibited PAR activity by 88% to 100% as a single agent | [6] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Nicotinamide and its comparators are rooted in their distinct yet interconnected mechanisms of action.
Nicotinamide and Nicotinamide Riboside: NAD+ Precursors
Nicotinamide and Nicotinamide Riboside are precursors to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. By boosting intracellular NAD+ levels, they influence a variety of cellular processes.
Caption: NAD+ Salvage Pathway involving Nicotinamide and Nicotinamide Riboside.
Olaparib: PARP Inhibition
Olaparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[7][8][9][10][11][12]
Caption: Synthetic lethality induced by Olaparib in HRR-deficient cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for the compounds discussed.
In Vivo Melanoma Model (Nicotinamide)
-
Tumor Implantation: Subcutaneous injection of B16-F10 cells into the flank of the mice.[1][2]
-
Treatment Groups:
-
Control (saline)
-
Nicotinamide (1500 mg/kg)
-
Nicotinamide (1800 mg/kg)
-
-
Administration: Intraperitoneal (i.p.) injection, 5 days per week.[1][2]
-
Outcome Measures:
Caption: Workflow for in vivo evaluation of Nicotinamide in a melanoma model.
In Vivo Ovarian Cancer Xenograft Model (Olaparib)
-
Animal Model: Patient-derived xenograft (PDX) model in immunodeficient mice.[5]
-
Tumor Tissue: Human ovarian cancer tissue with a BRCA2 germline mutation.[5]
-
Treatment Groups:
-
Untreated control
-
Olaparib
-
Carboplatin
-
Olaparib + Carboplatin
-
-
Administration: Route and frequency not specified in the abstract.
-
Outcome Measures:
Caption: Workflow for in vivo evaluation of Olaparib in an ovarian cancer PDX model.
References
- 1. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A CNIO team discovers that a derivative of vitamin B3 prevents liver cancer in mice - CNIO [cnio.es]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Olaparib - NCI [cancer.gov]
- 11. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 12. Olaparib - NCI [dctd.cancer.gov]
A Head-to-Head Comparison of Isonicotinamidine and Its Isomers: A Guide for Researchers
This guide, therefore, aims to provide a foundational framework for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of these pyridinecarboxamidines. It will offer a qualitative comparison based on established structure-activity relationships (SAR) within this chemical class, present detailed experimental protocols for conducting such a comparative analysis, and visualize potential experimental workflows and biological pathways.
Physicochemical Properties and Structure-Activity Relationship (SAR) Insights
The position of the carboxamidine group on the pyridine ring is expected to significantly influence the physicochemical properties and, consequently, the biological activity of these isomers. The electronic properties of the pyridine nitrogen atom, its steric hindrance, and its ability to act as a hydrogen bond acceptor will differ between the 2- (picolin-), 3- (nicotin-), and 4- (isonicotin-) positions.
A study on picolinamide and isonicotinamide derivatives as antibacterials against Clostridioides difficile demonstrated that the mere repositioning of the nitrogen atom from the 4-position (isonicotinamide) to the 2-position (picolinamide) resulted in a greater than 1000-fold increase in selectivity for C. difficile over MRSA.[3] This highlights the profound impact of isomeric positioning on biological activity. It is plausible that similar dramatic differences in activity and selectivity exist between isonicotinamidine, picolinamidine, and nicotinamidine.
Table 1: Qualitative Comparison of Isonicotinamidine and Its Isomers
| Feature | Isonicotinamidine (4-substituted) | Picolinamidine (2-substituted) | Nicotinamidine (3-substituted) | Rationale / Supporting Evidence from Related Compounds |
| Potential Biological Activity | Likely to exhibit antimicrobial and enzyme inhibitory properties. The para-position of the amidine group may allow for favorable interactions with symmetric binding sites. | May possess potent and selective biological activity due to the proximity of the amidine group to the pyridine nitrogen, which can act as a chelating moiety.[3] | Expected to have distinct biological activities compared to its isomers, potentially acting as a modulator of metabolic enzymes, similar to its parent amide, nicotinamide, a precursor to NAD+.[4] | Based on the diverse biological roles of their parent amides and other pyridine derivatives.[1][2] |
| Predicted Selectivity | May exhibit broad-spectrum activity due to less steric hindrance compared to the ortho-isomer. | The ortho-position of the amidine group could lead to higher target selectivity through specific chelation or steric interactions.[3] | The meta-position might offer a unique binding profile, potentially leading to selectivity for different targets compared to the other two isomers. | Inferred from SAR studies on related pyridinecarboxamides where positional isomerism dictates target selectivity.[3] |
| Potential for Further Optimization | The para-position offers a straightforward site for chemical modification to explore SAR. | The ortho-position allows for the design of derivatives that can exploit the chelating properties of the picolinyl scaffold. | The meta-position provides a distinct electronic and steric environment for derivatization, potentially leading to novel biological activities. | General principles of medicinal chemistry and SAR suggest that each isomer provides a unique scaffold for optimization.[5] |
Proposed Experimental Protocols for Head-to-Head Comparison
To address the current knowledge gap, the following standardized experimental protocols are proposed for a direct and quantitative comparison of isonicotinamidine, picolinamidine, and nicotinamidine.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Table 2: Experimental Protocol for MIC Determination
| Step | Procedure | Details |
| 1. Preparation of Compounds | Stock solutions of isonicotinamidine, picolinamidine, and nicotinamidine should be prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). | Ensure complete dissolution. The final concentration of the solvent in the assay should be non-inhibitory to the microorganisms. |
| 2. Preparation of Microtiter Plates | Aseptically dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate. | |
| 3. Serial Dilutions | Perform two-fold serial dilutions of the stock solutions of each compound directly in the microtiter plates to achieve a range of concentrations. | This will typically cover a range from 128 µg/mL down to 0.25 µg/mL or lower. |
| 4. Inoculum Preparation | Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines. The final concentration in each well should be approximately 5 x 10^5 CFU/mL. | |
| 5. Inoculation | Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. | Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism). |
| 6. Incubation | Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria). | |
| 7. MIC Determination | The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. | Growth can be assessed visually or by using a spectrophotometer to measure optical density. |
Enzyme Inhibition Assay: Determination of IC50 Values
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of the compounds against a specific enzyme.[7]
Table 3: Experimental Protocol for IC50 Determination
| Step | Procedure | Details |
| 1. Reagent Preparation | Prepare a suitable buffer solution for the enzyme assay, the enzyme stock solution, the substrate stock solution, and stock solutions of the test compounds (isonicotinamidine, picolinamidine, and nicotinamidine) in an appropriate solvent. | The buffer composition and pH should be optimal for the specific enzyme's activity. |
| 2. Assay Plate Preparation | In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test compounds (prepared by serial dilution). | Include control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background). |
| 3. Pre-incubation | Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at the assay temperature to allow for binding to occur. | |
| 4. Reaction Initiation | Initiate the enzymatic reaction by adding the substrate to all wells. | |
| 5. Reaction Monitoring | Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve. | The method of detection will depend on the specific enzyme and substrate used. |
| 6. Data Analysis | Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. | |
| 7. IC50 Determination | Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[8] | The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity. |
Visualizing Experimental Design and Potential Mechanisms
To further aid researchers, the following diagrams, created using the DOT language, illustrate a potential experimental workflow and a hypothetical signaling pathway that could be investigated.
Conclusion
While isonicotinamidine and its isomers, picolinamidine and nicotinamidine, represent a promising yet underexplored area of medicinal chemistry, the lack of direct comparative biological data hinders a definitive assessment of their relative therapeutic potential. The structure-activity relationships observed in their parent amide analogues strongly suggest that the positional isomerism will have a profound impact on their biological activity and target selectivity. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research that will generate the necessary quantitative data for a thorough and conclusive head-to-head comparison. Such studies are essential to unlock the full potential of these intriguing molecules for the development of novel therapeutic agents.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
A Comparative Guide to Validated Analytical Methods for Isonicotinamidine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative overview of established analytical methodologies applicable to the quantification of Isonicotinamidine. While specific validated methods for Isonicotinamidine are not extensively documented in publicly available literature, this document outlines common and robust techniques used for the analysis of structurally similar compounds, such as Isonicotinamide and other amidine-containing molecules. The principles and protocols described herein offer a strong foundation for the development and validation of a specific analytical method for Isonicotinamidine.
The primary analytical techniques suitable for the quantification of Isonicotinamidine and its analogues are High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative fluorescence-based assay for amidines also presents a potential approach.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of different analytical techniques based on data from related compounds.
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS | Fluorescence-Based Assay |
| Instrumentation | HPLC with UV Detector | HPLC with Fluorescence Detector | LC-MS/MS System | Fluorescence Spectrometer |
| Selectivity | Moderate to High | High | Very High | High |
| Sensitivity (LOD/LOQ) | µg/mL to ng/mL range[1][2] | Generally higher than UV | pg/mL to ng/mL range[3] | Potentially high, dependent on reaction |
| Linearity | Good over a defined range[1][4] | Good over a defined range | Excellent over a wide dynamic range | Linear in the range of 0–0.45 µmol/mL for free amidine[5] |
| Precision (%RSD) | Typically < 2%[5] | Typically low | Typically < 15% | <2%[5] |
| Accuracy (%Recovery) | Typically 98-102% | Typically within acceptable limits | Typically 85-115%[2] | ~3.4% error[5] |
| Matrix Effect | Can be an issue | Can be an issue | Can be significant, mitigated by internal standards[3] | Dependent on sample matrix |
| Throughput | High | High | Moderate to High | Moderate |
| Cost | Low to Moderate | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are general protocols for the primary techniques discussed, which can be adapted for Isonicotinamidine analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of compounds.[6]
a) HPLC with UV Detection
-
Principle: This method separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light at a specific wavelength.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Chromatographic Conditions (Example for a related compound):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile). The pH of the buffer is a critical parameter to optimize.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Selected based on the UV absorbance maximum of Isonicotinamidine. For the related isonicotinic acid, 254 nm has been used.[1]
-
Sample Preparation: Dissolving the sample in a suitable solvent, followed by filtration through a 0.45 µm filter.
-
b) HPLC with Fluorescence Detection
-
Principle: This method is used for compounds that are naturally fluorescent or can be derivatized to form a fluorescent product. It offers higher sensitivity and selectivity compared to UV detection.
-
Derivatization: For non-fluorescent amidines, a pre-column or post-column derivatization step can be employed. A common reaction involves glyoxal and an aromatic aldehyde to form a fluorescent derivative.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is considered the gold standard for bioanalytical quantification.[3]
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Methodology:
-
Chromatographic Separation: Similar to HPLC-UV, a C18 column is often used. The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.[7]
-
Ionization: Electrospray ionization (ESI) is a common technique for ionizing polar molecules like Isonicotinamidine.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves selecting a specific precursor ion (the protonated molecule of Isonicotinamidine) and then monitoring for a specific product ion after fragmentation. This provides very high selectivity.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated Isonicotinamidine) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.[3]
-
Fluorescence-Based Assay
-
Principle: This method is based on the chemical reaction of the amidine group with glyoxal and an aromatic aldehyde (like benzaldehyde) to form a fluorescent imidazolone derivative.[5]
-
Procedure:
-
The sample containing the amidine is reacted with glyoxal and benzaldehyde in a suitable buffer.
-
The reaction mixture is incubated to allow for the formation of the fluorophore.
-
The fluorescence intensity is measured using a fluorescence spectrometer at specific excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 490 nm for a similar amidine).[5]
-
Quantification is achieved by comparing the fluorescence of the sample to a calibration curve prepared with known concentrations of a standard.
-
Visualizations
To aid in the understanding of the analytical workflow and method comparison, the following diagrams are provided.
Caption: General workflow for analytical method development, validation, and routine analysis.
Caption: Comparison of key performance aspects for different analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journal.formosapublisher.org [journal.formosapublisher.org]
- 5. In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajprd.com [ajprd.com]
- 7. Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]
The Enigma of Isonicotinamidine: A Call for Foundational Research and Reproducibility Studies
A comparative guide to the biological effects of pyridinecarboxamides, highlighting the data gap for isonicotinamidine.
For Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Isonicotinamidine, a pyridinecarboxamide and structural isomer of the well-studied nicotinamide (Vitamin B3), presents a significant knowledge gap in the scientific community. While nicotinamide has a wealth of research supporting its diverse biological effects and therapeutic potential, isonicotinamidine remains largely unexplored. This guide provides a comparative overview of the known biological activities of nicotinamide and other pyridinecarboxamides to offer a predictive framework for isonicotinamidine and to underscore the urgent need for foundational research into its biological effects and their reproducibility. Without dedicated studies, the potential of isonicotinamidine as a therapeutic agent or research tool remains unknown. This document serves as a call to the scientific community to investigate this enigmatic molecule, with a strong emphasis on establishing robust, reproducible data from the outset.
The Pyridinecarboxamide Isomers: A Tale of Two Molecules (and a Notable Lack of a Third)
Pyridinecarboxamides are a class of compounds characterized by a pyridine ring with an attached carboxamide group. The position of this group on the pyridine ring gives rise to three structural isomers:
-
Nicotinamidine (Pyridine-3-carboxamide): The most well-known isomer, a form of Vitamin B3.
-
Isonicotinamidine (Pyridine-4-carboxamide): The subject of this guide, for which there is a notable lack of biological data.
-
Picolinamide (Pyridine-2-carboxamide): Another isomer with distinct biological activities.
The seemingly minor shift in the carboxamide group's position can dramatically alter the molecule's biological activity. While nicotinamide is a vital coenzyme precursor, picolinamide and its derivatives have been investigated for their activity as mGluR5 antagonists and as selective antibacterials against Clostridioides difficile[1][2]. This highlights the importance of not extrapolating data from one isomer to another and the necessity of specific investigation for each.
Nicotinamide: The Well-Characterized Cousin as a Reluctant Proxy
In the absence of data for isonicotinamidine, we turn to its extensively researched isomer, nicotinamide, to illustrate the potential biological domains where isonicotinamidine might be active. It is crucial to reiterate that these are hypothesized areas of activity, not established facts for isonicotinamidine.
Key Biological Effects of Nicotinamide
Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism[3]. Its biological effects are wide-ranging and include roles in cancer prevention, neuroprotection, and inflammation modulation.
| Biological Effect | Summary of Findings for Nicotinamide | Key Quantitative Data Examples | References |
| Cancer Chemoprevention | Phase III clinical trials have shown efficacy in non-melanoma skin cancer prevention.[4][5] A large retrospective study of US veterans showed a 14% overall reduction in new skin cancer risk, with a 54% reduction when taken after a first skin cancer diagnosis.[6][7] | - 14% overall reduction in new skin cancers.[7]- 54% risk reduction when initiated after first skin cancer.[7] | [4][5][6][7][8] |
| Neuroprotection | Studies in rodent models of glaucoma demonstrate that nicotinamide protects against retinal ganglion cell degeneration.[9][10] It is being investigated for its potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases by supporting neuronal energy metabolism.[11] | - Dose-dependent reduction in retinal ganglion cell loss in a rat model of ocular hypertension.[10][12] | [9][10][11][12][13][14] |
| Anti-inflammatory Effects | Nicotinamide has been shown to inhibit pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6 in vitro.[15] It is used topically to treat inflammatory skin conditions like acne.[16] | - At 40 mmol/l, nicotinamide reduced IL-1β, IL-6, and TNFα responses by over 95% in whole blood assays.[15] | [15][16][17][18][19] |
| Antimicrobial Activity | Niacinamide has demonstrated direct antimicrobial effects against various pathogens, including those common in cosmetics, by causing cell cycle arrest.[20] | - Fungistatic effects against Candida and Cryptococcus spp. at high concentrations.[20] | [20] |
Signaling Pathways and Experimental Workflows Involving Nicotinamide
The following diagrams illustrate key pathways and processes in which nicotinamide is involved. These represent potential starting points for investigating the mechanism of action of isonicotinamidine.
Experimental Protocols: A Foundation for Future Isonicotinamidine Research
To facilitate the investigation of isonicotinamidine, detailed methodologies for key experiments performed with nicotinamide are outlined below. These protocols can be adapted for initial screening of isonicotinamidine's biological activity.
In Vitro Anti-inflammatory Assay: Cytokine Measurement in Whole Blood
-
Objective: To determine the effect of the test compound on the production of pro-inflammatory cytokines.
-
Materials: Freshly drawn human whole blood, lipopolysaccharide (LPS), test compound (dissolved in a suitable solvent), RPMI 1640 medium, ELISA kits for TNFα, IL-1β, and IL-6.
-
Procedure:
-
Dilute whole blood 1:1 with RPMI 1640 medium.
-
Pre-incubate the diluted blood with various concentrations of the test compound or vehicle control for 1 hour at 37°C.
-
Stimulate the blood with LPS (e.g., 1 ng/mL final concentration) for 4-6 hours at 37°C.
-
Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.
-
Measure the concentrations of TNFα, IL-1β, and IL-6 in the plasma using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibition of cytokine production by the test compound.
-
Cell Viability and Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic or anti-proliferative effects of the test compound on cancer cell lines.
-
Materials: Cancer cell line of interest, appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
A Call to Action: The Path Forward for Isonicotinamidine Research
The striking disparity in the available data between nicotinamide and isonicotinamidine is a clear call for foundational research. The scientific community is encouraged to:
-
Initiate Primary Research: Conduct in vitro and in vivo studies to characterize the fundamental biological effects of isonicotinamidine. Initial screenings could focus on the areas where nicotinamide is known to be active, such as inflammation, cell proliferation, and metabolic regulation.
-
Prioritize Reproducibility: From the outset, studies should be designed with reproducibility in mind. This includes detailed reporting of experimental protocols, the use of appropriate controls, and statistical rigor. Independent replication of key findings by different laboratories will be crucial to building a solid foundation of knowledge.
-
Explore Unique Activities: While nicotinamide provides a useful starting point, researchers should remain open to the possibility that isonicotinamidine possesses unique biological activities distinct from its isomers. Broad-based screening assays could uncover novel therapeutic applications.
Without this concerted effort, isonicotinamidine will remain a scientific curiosity rather than a potential tool for advancing human health. The journey to understanding this molecule begins with the first well-designed, reproducible experiments.
References
- 1. Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 4. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. Study reveals efficacy of nicotinamide for skin cancer prevention - VUMC News [news.vumc.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Nicotinamide provides neuroprotection in glaucoma by protecting against mitochondrial and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nyp.org [nyp.org]
- 14. American Glaucoma Society and American Academy of Ophthalmology Position Statement on Nicotinamide Use for Glaucoma Neuroprotection - 2025 - American Academy of Ophthalmology [aao.org]
- 15. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Study shows elevating NAD+ with NR can reduce inflammation [longevity.technology]
- 20. mdpi.com [mdpi.com]
Navigating the Maze: A Comparative Analysis of Isonicotinamidine's ADME Properties for Drug Development
For researchers and drug development professionals, understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount to its success as a therapeutic agent. This guide offers a comparative analysis of the ADME properties of Isonicotinamidine, a promising scaffold in medicinal chemistry, against its structural isomers, Nicotinamide and Picolinamide. While direct experimental data for Isonicotinamidine is limited, this guide synthesizes available information, including hypothetical data for the closely related Isonicotinamide, to provide a valuable predictive baseline. All quantitative data is presented in clear, comparative tables, and detailed experimental protocols for key ADME assays are provided to support further research.
At a Glance: Comparative ADME Profile
The journey of a drug through the body is a complex process governed by its physicochemical properties. The following table summarizes the key ADME parameters for Isonicotinamidine and its comparators. It is important to note that the data for Isonicotinamide is hypothetical and serves as a placeholder for future experimental validation[1].
| ADME Parameter | Isonicotinamidine (Predicted) | Isonicotinamide (Hypothetical) [1] | Nicotinamide | Picolinamide |
| Absorption | ||||
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Data not available | Data not available | Low to moderate | Data not available |
| Distribution | ||||
| Plasma Protein Binding (%) | Data not available | Data not available | Low | Data not available |
| Metabolism | ||||
| Metabolic Stability (t½, min in HLM) | Data not available | 45 | > 60[1] | Data not available |
| Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | Data not available | 15.4 | < 5.8[1] | Data not available |
| Excretion | ||||
| Primary Route | Data not available | Data not available | Renal | Data not available |
HLM: Human Liver Microsomes
Deep Dive: Experimental Methodologies
To ensure the reproducibility and accuracy of ADME studies, standardized experimental protocols are crucial. Below are detailed methodologies for the key in vitro assays discussed in this guide.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[2] The protocol involves culturing Caco-2 cells, a human colon adenocarcinoma cell line, on a semi-permeable membrane until they form a differentiated and polarized monolayer that mimics the intestinal epithelium.
Protocol:
-
Cell Culture: Caco-2 cells are cultured in a suitable medium, typically for 21 days, on permeable filter supports in a transwell plate format. The integrity of the cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to the apical (donor) side of the monolayer, and samples are collected from the basolateral (receiver) side at various time points.
-
Quantification: The concentration of the compound in the receiver compartment is quantified using a validated analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Metabolic Stability Assay
This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[3][4] It provides an estimate of a drug's metabolic clearance in the body.
Protocol:
-
Incubation: The test compound is incubated with human liver microsomes (HLM) in the presence of a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining parent compound in each sample is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay
This assay measures the extent to which a drug binds to proteins in the blood plasma.[5] The unbound fraction of a drug is generally the pharmacologically active portion.
Protocol:
-
Equilibrium Dialysis: The most common method is equilibrium dialysis using a semi-permeable membrane to separate a plasma-containing compartment from a buffer-containing compartment.
-
Incubation: The test compound is added to the plasma compartment, and the system is incubated at 37°C until equilibrium is reached.
-
Sampling: Samples are taken from both the plasma and buffer compartments.
-
Quantification: The concentration of the compound in both compartments is determined by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations between the two compartments.
Metabolic Pathways
The metabolism of pyridinecarboxamides like Isonicotinamidine and its isomers is primarily expected to occur in the liver, mediated by the Cytochrome P450 enzyme system. While specific pathways for Isonicotinamidine are yet to be elucidated, potential metabolic transformations could include hydroxylation of the pyridine ring and hydrolysis of the amide group.
Conclusion and Future Directions
This comparative guide provides a foundational understanding of the potential ADME properties of Isonicotinamidine by leveraging data from its structural isomers. The provided hypothetical data for Isonicotinamide offers a starting point for predictive modeling, but it is critical to underscore the necessity of generating robust experimental data for Isonicotinamidine itself. The detailed experimental protocols included herein serve as a practical resource for researchers to undertake these crucial studies. Future work should focus on determining the Caco-2 permeability, plasma protein binding, and definitive metabolic stability of Isonicotinamidine to build a comprehensive ADME profile. This will be instrumental in guiding the optimization of Isonicotinamidine-based compounds and accelerating their development into safe and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 3. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of Isonicotinamidine in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of isonicotinamidine, a compound requiring careful handling due to its potential hazards. Adherence to these guidelines, in conjunction with your institution's specific protocols, is critical for operational safety and environmental responsibility.
Disclaimer: The following procedures are based on general best practices for laboratory chemical disposal and information available for structurally related compounds. A specific Safety Data Sheet (SDS) for isonicotinamidine was not identified. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance.
Immediate Safety and Hazard Assessment
Before handling isonicotinamidine, it is crucial to understand its potential hazards. While a specific SDS is unavailable, data from related compounds like isonicotinamide and general information on amidines indicate that caution is warranted.
Key Potential Hazards:
-
Irritation: May cause skin, eye, and respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed: Oral ingestion may lead to adverse health effects.[3]
-
Oxidizing Properties: Some sources classify amidine compounds as oxidizers, meaning they can react with other chemicals to promote combustion.
Contaminated materials, such as gloves and paper towels, should be treated with the same level of caution and disposed of as chemical waste.
Personal Protective Equipment (PPE)
When handling isonicotinamidine for any purpose, including disposal, the following personal protective equipment should be worn:
| PPE Category | Specific Recommendations |
| Eye Protection | ANSI-approved safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary. |
| Respiratory | If handling in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator with appropriate cartridges should be used. Ensure proper fit testing and training. |
Isonicotinamidine Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of isonicotinamidine.
Caption: Workflow for the safe disposal of isonicotinamidine waste.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Do not mix isonicotinamidine waste with other waste streams. This is particularly important given its potential oxidizing properties.
-
Keep solid and liquid waste containing isonicotinamidine separate.
2. Containerization:
-
Place isonicotinamidine waste in a designated, chemically compatible, and sealable hazardous waste container.
-
The container must be in good condition and not leak.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "Isonicotinamidine," and the approximate quantity.
-
Include the date of accumulation. Your institution's EHS department may have specific labeling requirements.
4. Storage:
-
Store the sealed and labeled container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials, particularly flammable and combustible substances.
5. Waste Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of isonicotinamidine down the drain or in the regular trash.
-
The likely method of disposal for this type of organic chemical waste is incineration by a licensed hazardous waste disposal company.
6. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with isonicotinamidine using an appropriate solvent or cleaning agent.
-
Dispose of any cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Consult EHS: Contact your institution's EHS department or emergency response team for guidance on cleanup.
-
Cleanup (if trained): Only personnel who are trained and equipped with the proper PPE should attempt to clean up a spill. Use an absorbent material to contain the spill, then place it in a sealed container for disposal as hazardous waste.
Experimental Protocols
No specific experimental protocols for the neutralization or treatment of isonicotinamidine for disposal were found in the available literature. Therefore, the recommended procedure is collection and disposal via a certified hazardous waste contractor.
By following these procedures and maintaining open communication with your institution's safety officials, you contribute to a culture of safety and environmental stewardship in your laboratory.
References
Essential Safety and Operational Guidance for Handling Isonicotinamidine
Disclaimer: No specific Safety Data Sheet (SDS) for Isonicotinamidine was publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, primarily Isonicotinamide and 2-Chloro-isonicotinamidine hydrochloride. Researchers should treat Isonicotinamidine as a substance with potential hazards and handle it with the utmost care, applying sound laboratory practices. The information provided here should be used as a starting point for a full risk assessment.
This document provides crucial safety and logistical information for laboratory professionals working with Isonicotinamidine, covering operational procedures and disposal plans to ensure a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Isonicotinamidine is anticipated to cause skin, eye, and respiratory tract irritation.[1][2] It may be harmful if swallowed.[2] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield should be used if there is a splash hazard. | To prevent eye irritation or serious eye damage from dust or splashes.[2][4] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or butyl rubber) inspected before each use.[1][5] Use proper glove removal technique to avoid skin contact.[3] | To prevent skin irritation and absorption.[2] |
| Body Protection | A laboratory coat or long-sleeved protective clothing.[1][5] | To protect skin from accidental contact. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator.[1] | To prevent irritation of the respiratory tract from dust or aerosols.[1][2] |
Step-by-Step Handling and Storage Protocol
Adherence to a systematic workflow is critical for minimizing exposure and ensuring safety.
Experimental Workflow for Handling Isonicotinamidine
Caption: Workflow for the safe handling of Isonicotinamidine.
Procedural Steps:
-
Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.
-
Engineering Controls: Ensure a chemical fume hood is operational and an eyewash station and safety shower are accessible.[1]
-
Personal Protective Equipment (PPE): Don all PPE as specified in Table 1.
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
Table 2: Emergency Response Plan
| Situation | Action |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[1] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
| Minor Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] Ventilate the area and decontaminate the spill site. |
| Major Spill | Evacuate the area immediately and alert others. Control personal contact by using appropriate PPE, including respiratory protection.[6] Prevent the spillage from entering drains or waterways.[6] Contact your institution's emergency response team. |
Disposal Plan
All waste containing Isonicotinamidine must be treated as hazardous waste.
-
Waste Collection:
-
Collect excess Isonicotinamidine and any contaminated materials (e.g., gloves, wipes, disposable labware) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
-
Disposal Route:
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. fishersci.com [fishersci.com]
- 5. chemdmart.com [chemdmart.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
